3-Bromobutan-1-ol
Description
BenchChem offers high-quality 3-Bromobutan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromobutan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C4H9BrO |
|---|---|
Molecular Weight |
153.02 g/mol |
IUPAC Name |
3-bromobutan-1-ol |
InChI |
InChI=1S/C4H9BrO/c1-4(5)2-3-6/h4,6H,2-3H2,1H3 |
InChI Key |
ZVWPDURJKLPNAL-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCO)Br |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 3-Bromobutan-1-ol: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties and structure of 3-Bromobutan-1-ol (CAS No: 6089-12-9).[1][2] As a bifunctional molecule containing both a hydroxyl group and a bromine atom, it serves as a valuable building block in organic synthesis, particularly for the introduction of a 4-hydroxy-2-butyl group in the development of novel chemical entities. This document collates available data on its physicochemical properties, structural identifiers, and safety information. Due to a scarcity of published experimental data for this specific compound, some properties are presented as computed values, and a plausible synthetic protocol is adapted from methodologies for structurally related compounds.
Chemical Structure and Identifiers
3-Bromobutan-1-ol is a primary alcohol with a bromine atom located at the third carbon position. This structure provides two reactive sites for chemical modifications.
| Identifier | Value |
| IUPAC Name | 3-bromobutan-1-ol[1] |
| CAS Number | 6089-12-9[1][2] |
| Molecular Formula | C₄H₉BrO[1][2][3] |
| Canonical SMILES | CC(CCO)Br[1] |
| InChI | InChI=1S/C4H9BrO/c1-4(5)2-3-6/h4,6H,2-3H2,1H3[1] |
| InChIKey | ZVWPDURJKLPNAL-UHFFFAOYSA-N[1] |
Physicochemical Properties
| Property | Value | Notes |
| Molecular Weight | 153.02 g/mol [1][2][3] | |
| Boiling Point | Not available | Experimental data not found. |
| Melting Point | Not available | Experimental data not found. |
| Density | Not available | Experimental data not found. |
| Solubility | Not available | Expected to be soluble in organic solvents. |
| XLogP3 | 1.1[1][3] | Computed |
| Hydrogen Bond Donor Count | 1[2] | Computed |
| Hydrogen Bond Acceptor Count | 1[2] | Computed |
| Rotatable Bond Count | 2[2] | Computed |
Spectral Characterization (Predicted)
Direct experimental spectral data (NMR, IR) for 3-Bromobutan-1-ol is scarce. The following are predicted spectral characteristics based on its structure and data from analogous compounds.
1H NMR Spectroscopy
The proton NMR spectrum of 3-Bromobutan-1-ol is expected to show distinct signals corresponding to the different proton environments in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~1.7 | Doublet | 3H | -CH₃ |
| ~2.0 | Multiplet | 2H | -CH₂-CH₂OH |
| ~3.8 | Triplet | 2H | -CH₂OH |
| ~4.2 | Multiplet | 1H | -CH(Br)- |
| Variable | Singlet | 1H | -OH |
Note: Predicted chemical shifts are estimations and may vary based on the solvent and experimental conditions.
13C NMR Spectroscopy
The carbon NMR spectrum should display four unique signals, one for each carbon atom in the structure.
| Chemical Shift (δ, ppm) | Assignment |
| ~25 | -CH₃ |
| ~40 | -CH₂-CH₂OH |
| ~55 | -CH(Br)- |
| ~60 | -CH₂OH |
Note: Predicted chemical shifts are estimations. For comparison, the 13C NMR signals for butan-1-ol are approximately at δ 13.9, 19.2, 34.9, and 62.5 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of 3-Bromobutan-1-ol would be characterized by the following key absorption bands:
| Wavenumber (cm⁻¹) | Functional Group |
| ~3300 (broad) | O-H stretch (alcohol) |
| ~2950-2850 | C-H stretch (alkane) |
| ~1050 | C-O stretch (primary alcohol) |
| ~650-550 | C-Br stretch |
Reactivity and Synthetic Applications
The presence of both a hydroxyl group and a bromine atom makes 3-Bromobutan-1-ol a versatile intermediate in organic synthesis. The hydroxyl group can undergo oxidation, esterification, and etherification reactions. The secondary bromide is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. It can also undergo elimination reactions to form butenols.
Experimental Protocols
Synthesis of 3-Bromobutan-1-ol from 3-Buten-1-ol
Materials:
-
3-Buten-1-ol
-
Hydrogen bromide (HBr) in acetic acid or aqueous solution
-
Anhydrous sodium bicarbonate
-
Anhydrous magnesium sulfate
-
Diethyl ether or other suitable organic solvent
Procedure:
-
In a round-bottom flask cooled in an ice bath, place 3-buten-1-ol.
-
Slowly add a stoichiometric amount of hydrogen bromide solution with continuous stirring.
-
Allow the reaction mixture to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 3-Bromobutan-1-ol.
-
The crude product can be purified by fractional distillation under reduced pressure.
Diagram of Synthetic Workflow
References
A Technical Guide to 3-Bromobutan-1-ol: IUPAC Nomenclature, Synonyms, and Synthetic Insights
For Immediate Release
This technical guide provides an in-depth overview of 3-Bromobutan-1-ol, a key chemical intermediate relevant to researchers, scientists, and professionals in drug development. This document outlines its formal nomenclature, alternative names, key physicochemical properties, and a detailed protocol for its synthesis.
Chemical Identity: IUPAC Name and Synonyms
The compound with the chemical structure CH₃CH(Br)CH₂CH₂OH is formally named 3-bromobutan-1-ol according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.[1] This name precisely describes the four-carbon chain (butan-) with a primary alcohol (-1-ol) and a bromine atom located on the third carbon atom.
In scientific literature and commercial catalogs, 3-Bromobutan-1-ol is also known by several synonyms. These alternative names are crucial for comprehensive literature searches and material sourcing.
Common Synonyms:
-
3-Bromo-1-butanol[1]
-
3-bromobutanol
-
3-Brom-1-hydroxybutan
-
3-Brom-butan-1-ol
The compound is unambiguously identified by its CAS Registry Number: 6089-12-9 .[1]
Physicochemical Properties
A summary of the key quantitative data for 3-Bromobutan-1-ol is presented in the table below. These properties are essential for its handling, characterization, and application in chemical synthesis.
| Property | Value | Source |
| Molecular Formula | C₄H₉BrO | PubChem |
| Molecular Weight | 153.02 g/mol | PubChem[1] |
| CAS Number | 6089-12-9 | PubChem[1] |
| Appearance | Liquid (at standard conditions) | N/A |
| Boiling Point | N/A | N/A |
| Density | N/A | N/A |
| SMILES | CC(CCO)Br | PubChem[1] |
| InChI | InChI=1S/C4H9BrO/c1-4(5)2-3-6/h4,6H,2-3H2,1H3 | PubChem[1] |
Synthesis of 3-Bromobutan-1-ol: An Experimental Protocol
A common and effective method for the synthesis of 3-Bromobutan-1-ol is through the hydrobromination of but-3-en-1-ol. This electrophilic addition reaction follows Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen atoms, and the bromine atom adds to the more substituted carbon, yielding the desired product.
Experimental Protocol: Hydrobromination of But-3-en-1-ol
Materials:
-
But-3-en-1-ol
-
Hydrogen bromide (HBr, typically as a solution in acetic acid or as a gas)
-
Anhydrous diethyl ether or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve but-3-en-1-ol in a suitable anhydrous aprotic solvent (e.g., diethyl ether). Cool the flask in an ice bath to 0°C.
-
Addition of HBr: Slowly add a solution of hydrogen bromide (e.g., 33% HBr in acetic acid) to the stirred solution of but-3-en-1-ol via a dropping funnel over a period of 30-60 minutes. Maintain the temperature at 0°C during the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0°C for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution to neutralize any excess acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (or another suitable organic solvent) three times.
-
Washing: Combine the organic extracts and wash them sequentially with saturated aqueous sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 3-Bromobutan-1-ol.
-
Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure 3-Bromobutan-1-ol.
Visualizing the Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of 3-Bromobutan-1-ol from but-3-en-1-ol.
Caption: Workflow for the synthesis of 3-Bromobutan-1-ol.
References
An In-depth Technical Guide to 3-Bromobutan-1-ol
CAS Number: 6089-12-9
This technical guide provides a comprehensive overview of 3-Bromobutan-1-ol, a halogenated alcohol with potential applications in organic synthesis and drug discovery. Due to the limited availability of detailed experimental data for 3-Bromobutan-1-ol in scientific literature, this guide also draws upon information from closely related structural isomers to provide a broader context for its potential properties and reactivity.
Physicochemical and Safety Data
A summary of key quantitative data for 3-Bromobutan-1-ol is presented below. This information is crucial for its handling, characterization, and use in experimental settings.
| Property | Value | Source |
| CAS Number | 6089-12-9 | [1][2] |
| Molecular Formula | C4H9BrO | [3] |
| Molecular Weight | 153.02 g/mol | [1] |
| IUPAC Name | 3-bromobutan-1-ol | [1] |
| Synonyms | 3-Bromo-1-butanol, 3-bromobutanol | [2][3] |
| Physical Form | Liquid | [2] |
| Storage Temperature | 2-8°C, sealed in dry, dark place | [2] |
| Purity | Typically ≥98% | [2] |
Safety Information:
3-Bromobutan-1-ol is classified as a flammable liquid and vapor. It is reported to cause skin and serious eye irritation and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves and eye protection, should be used when handling this compound.[4]
Synthesis and Experimental Protocols
Detailed experimental protocols for the synthesis of 3-Bromobutan-1-ol are not extensively documented in publicly available literature. However, a plausible synthetic route can be inferred from general methods for the preparation of brominated alkanols. One common approach involves the hydrobromination of a suitable precursor.
A generalized workflow for the synthesis of a brominated butanol from a corresponding butanol is outlined below. This process typically involves the reaction of the alcohol with a source of hydrobromic acid.
Caption: Generalized workflow for the synthesis of 3-Bromobutan-1-ol.
Note on a Related Compound (1-Bromobutane):
The synthesis of the isomeric 1-bromobutane is well-documented and involves the reaction of 1-butanol with sodium bromide and sulfuric acid, which generates hydrobromic acid in situ.[5] The reaction mixture is typically refluxed, followed by distillation, washing, and drying to isolate the final product.[6][5] This general procedure could likely be adapted for the synthesis of 3-Bromobutan-1-ol from an appropriate diol or unsaturated alcohol precursor.
Applications in Research and Drug Development
While specific applications of 3-Bromobutan-1-ol in drug development are not widely reported, its structure suggests its potential as a versatile building block in medicinal chemistry. The presence of both a hydroxyl and a bromo functional group allows for a range of chemical transformations.
-
Nucleophilic Substitution: The bromine atom can act as a leaving group in nucleophilic substitution reactions, allowing for the introduction of various functional groups.
-
Esterification/Etherification: The hydroxyl group can be derivatized to form esters or ethers, modifying the compound's physicochemical properties.
Logical Relationship in Synthetic Transformations:
The bifunctional nature of 3-Bromobutan-1-ol allows for sequential or selective reactions, making it a useful intermediate in the synthesis of more complex molecules.
Caption: Potential reaction pathways for 3-Bromobutan-1-ol.
Biological Activity and Signaling Pathways
There is currently a lack of specific data on the biological activity of 3-Bromobutan-1-ol and its involvement in any signaling pathways. Research on the structurally related 4-bromo-1-butanol has indicated interactions with enzymes like alcohol dehydrogenase and cytochrome P450, suggesting that brominated butanols could potentially influence metabolic pathways.[7] However, further investigation is required to determine if 3-Bromobutan-1-ol exhibits any significant biological effects.
Conclusion
3-Bromobutan-1-ol is a chemical compound with potential as a synthetic intermediate. While detailed experimental data for this specific molecule is limited, its structural features suggest a range of possible chemical transformations that could be valuable for researchers and drug development professionals. Further research is needed to fully elucidate its reactivity, synthetic utility, and biological properties.
References
- 1. 3-Bromobutan-1-ol | C4H9BrO | CID 14726789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. echemi.com [echemi.com]
- 4. 3-Bromo-3-buten-1-ol, 97+%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 5. scribd.com [scribd.com]
- 6. chemistry-online.com [chemistry-online.com]
- 7. nbinno.com [nbinno.com]
3-Bromobutan-1-ol molecular formula and weight
An in-depth analysis of 3-Bromobutan-1-ol reveals its fundamental chemical properties, which are crucial for researchers and professionals in drug development. This guide provides a concise summary of its molecular formula and weight.
Molecular Properties of 3-Bromobutan-1-ol
The chemical identity of 3-Bromobutan-1-ol is defined by its molecular formula and molecular weight. These parameters are foundational for stoichiometric calculations in chemical reactions and for the characterization of the compound.
| Property | Value |
| Molecular Formula | C4H9BrO[1][2][3][4] |
| Molecular Weight | 153.02 g/mol [1][4] |
The molecular formula, C4H9BrO, indicates that each molecule of 3-Bromobutan-1-ol contains four carbon atoms, nine hydrogen atoms, one bromine atom, and one oxygen atom.[1][2][3][4] The molecular weight is approximately 153.02 g/mol .[1][4] Other reported values for the molecular weight are 153.018 g/mol and 153.019 g/mol .[2][3]
Logical Relationship Diagram
The following diagram illustrates the direct relationship between the chemical name, its elemental composition (molecular formula), and its molar mass (molecular weight).
References
An In-depth Technical Guide to the Physical Properties of 3-Bromobutan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the known physical properties of 3-Bromobutan-1-ol, specifically its boiling and melting points. This document is intended to serve as a valuable resource for professionals in research and development who require accurate physical data for this compound in their work.
Summary of Physical Properties
Data Presentation: Physical Properties of 3-Bromobutan-1-ol
| Physical Property | Value | Conditions |
| Boiling Point | 80 °C | at 15 mmHg |
| Melting Point | Data not available (Liquid at room temperature) | - |
Note: There is significant potential for confusion with the isomeric compound 3-Bromo-3-buten-1-ol, which has a reported boiling point of 64-65 °C at 9 mmHg. Care should be taken to ensure the correct isomer is being considered.
Experimental Protocols
The determination of the boiling and melting points of a chemical entity like 3-Bromobutan-1-ol is a fundamental experimental procedure in organic chemistry. The following sections detail the general methodologies that would be employed for such determinations.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a volatile organic compound such as 3-Bromobutan-1-ol, several methods can be utilized.
Capillary Method (Siwoloboff Method)
This micro-scale method is suitable for small sample quantities.
-
Sample Preparation: A few drops of 3-Bromobutan-1-ol are placed in a small test tube or a fusion tube.
-
Capillary Insertion: A capillary tube, sealed at one end, is inverted and placed within the liquid sample in the test tube.
-
Apparatus Setup: The test tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level. This assembly is then immersed in a heating bath (e.g., an oil bath or a Thiele tube).
-
Heating: The heating bath is gradually heated. As the temperature rises, air trapped in the capillary tube will be expelled, and eventually, the vapor of the sample will enter the capillary.
-
Observation: A steady stream of bubbles will emerge from the open end of the capillary tube as the boiling point is approached and reached.
-
Recording the Boiling Point: The heat source is removed, and the bath is allowed to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
Distillation Method
For larger quantities of the substance, a simple distillation is an effective method for determining the boiling point.
-
Apparatus Setup: The 3-Bromobutan-1-ol sample is placed in a distillation flask with a few boiling chips to ensure smooth boiling. A thermometer is positioned in the neck of the flask such that the top of the thermometer bulb is level with the side arm leading to the condenser.
-
Heating: The distillation flask is heated.
-
Equilibrium: As the liquid boils, the vapor rises and surrounds the thermometer bulb, establishing a thermal equilibrium between the vapor and the condensing liquid.
-
Temperature Reading: The temperature at which the vapor temperature remains constant during the distillation process is recorded as the boiling point. It is also crucial to record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.
Determination of Melting Point
Since 3-Bromobutan-1-ol is a liquid at room temperature, its melting point would be determined using a low-temperature apparatus. The general principle remains the same as for solid compounds.
Capillary Method with Cooling
-
Sample Preparation: A sample of 3-Bromobutan-1-ol would first need to be solidified by cooling it, for example, with a dry ice/acetone bath. A small amount of the solidified sample is then quickly introduced into a capillary tube.
-
Apparatus Setup: The capillary tube is attached to a thermometer and placed in a suitable cooling bath (e.g., an ethanol or isopropanol bath).
-
Controlled Warming: The cooling bath is allowed to warm up slowly and evenly.
-
Observation: The temperature at which the solid in the capillary tube first begins to melt and the temperature at which the last crystal disappears are observed and recorded as the melting point range.
Logical Workflow for Physical Property Determination
The following diagram illustrates the logical workflow for the experimental determination of the boiling and melting points of an organic compound like 3-Bromobutan-1-ol.
Caption: Logical workflow for determining the boiling and melting points of 3-Bromobutan-1-ol.
Spectroscopic data of 3-Bromobutan-1-ol (NMR, IR, Mass Spec)
This technical guide provides a comprehensive overview of the spectroscopic data for 3-Bromobutan-1-ol, tailored for researchers, scientists, and professionals in drug development. The document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for acquiring such spectra.
Spectroscopic Data Summary
The following tables summarize the predicted spectroscopic data for 3-Bromobutan-1-ol. This data is based on established principles of spectroscopy and comparison with structurally similar compounds.
Table 1: Predicted ¹H NMR Data for 3-Bromobutan-1-ol
Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 4.15 | Sextet | 1H | H-3 (CH-Br) |
| ~ 3.80 | Triplet | 2H | H-1 (CH₂-OH) |
| ~ 2.00 | Multiplet | 2H | H-2 (CH₂) |
| ~ 1.75 | Doublet | 3H | H-4 (CH₃) |
| Variable (e.g., ~1.5-3.0) | Singlet (broad) | 1H | OH |
Table 2: Predicted ¹³C NMR Data for 3-Bromobutan-1-ol
Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)
| Chemical Shift (δ, ppm) | Carbon Atom |
| ~ 60-65 | C-1 (CH₂-OH) |
| ~ 50-55 | C-3 (CH-Br) |
| ~ 40-45 | C-2 (CH₂) |
| ~ 25-30 | C-4 (CH₃) |
Table 3: Predicted IR Spectroscopy Data for 3-Bromobutan-1-ol
Sample Preparation: Neat liquid film
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| 3500-3200 (broad, strong) | O-H | Stretching |
| 2960-2850 (medium-strong) | C-H (sp³) | Stretching |
| 1260-1050 (strong) | C-O | Stretching |
| ~ 600-500 (medium-strong) | C-Br | Stretching |
Table 4: Predicted Mass Spectrometry Data for 3-Bromobutan-1-ol
Ionization Method: Electron Ionization (EI)
| m/z | Proposed Fragment | Notes |
| 152/154 | [C₄H₉BrO]⁺ | Molecular ion (M⁺), showing isotopic pattern for Br |
| 135/137 | [M - H₂O]⁺ | Loss of water |
| 73 | [M - Br]⁺ | Loss of bromine radical |
| 55 | [C₄H₇]⁺ | Resulting from dehydration and further fragmentation.[1] |
| 45 | [CH₂=OH]⁺ | α-cleavage, common for primary alcohols.[1] |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above. These methodologies are standard for the analysis of liquid organic compounds like 3-Bromobutan-1-ol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Accurately weigh 5-20 mg of 3-Bromobutan-1-ol for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean vial.[2]
-
Transfer : Using a pipette, transfer the solution into a 5 mm NMR tube to a height of about 4-5 cm.[2]
-
Data Acquisition :
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
Acquire the ¹H NMR spectrum. For confirmation of the hydroxyl proton, a "D₂O shake" can be performed, where a few drops of D₂O are added to the sample, and the spectrum is reacquired; the O-H peak will disappear or significantly diminish.[3]
-
Acquire the ¹³C NMR spectrum. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be run to differentiate between CH, CH₂, and CH₃ carbons.[4]
-
Infrared (IR) Spectroscopy
-
Sample Preparation : For a neat liquid sample, place one to two drops of 3-Bromobutan-1-ol directly onto the surface of one salt plate (e.g., NaCl or KBr).[5]
-
Cell Assembly : Place a second salt plate on top of the first, creating a thin liquid film between them.[5]
-
Data Acquisition :
-
Place the "sandwich" plate assembly into the sample holder of the IR spectrometer.
-
Acquire a background spectrum of the empty instrument.
-
Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.[6]
-
Mass Spectrometry (MS)
-
Sample Introduction : Introduce a small amount of the liquid sample into the mass spectrometer, typically via direct injection or through a gas chromatography (GC) inlet for volatile compounds.
-
Ionization : The sample is vaporized and then ionized, commonly using a high-energy electron beam (Electron Ionization - EI).
-
Mass Analysis : The resulting charged fragments are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection : A detector records the abundance of each fragment, generating the mass spectrum. The molecular ion peak for primary and secondary alcohols may be very small or absent in EI-MS.[7]
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the structural elucidation of an organic molecule like 3-Bromobutan-1-ol using the spectroscopic techniques discussed.
References
- 1. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
- 2. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. azom.com [azom.com]
- 5. webassign.net [webassign.net]
- 6. allsubjectjournal.com [allsubjectjournal.com]
- 7. youtube.com [youtube.com]
An In-depth Technical Guide to the Discovery and History of 3-Bromobutan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromobutan-1-ol is a bifunctional organic molecule containing both a hydroxyl group and a bromine atom. This structure makes it a versatile synthetic intermediate in the preparation of a variety of more complex molecules, including pharmaceuticals and other specialty chemicals. Its chirality at the bromine-bearing carbon also introduces a stereochemical dimension that is of significant interest in modern drug development. This technical guide provides a comprehensive overview of the history, synthesis, and physicochemical properties of 3-Bromobutan-1-ol, with a focus on data-driven insights and detailed experimental considerations.
Historical Perspective and Discovery
The precise first synthesis of 3-Bromobutan-1-ol is not prominently documented in the scientific literature, suggesting its initial preparation was likely not considered a landmark discovery but rather a routine synthesis of a halogenated alcohol. Historically, the synthesis of such compounds was often achieved through the hydrobromination of corresponding unsaturated alcohols or the substitution of a diol. Given the chemistry of the early 20th century, it is plausible that 3-Bromobutan-1-ol was first prepared via the reaction of but-3-en-1-ol with hydrogen bromide or through the partial substitution of 1,3-butanediol.
While the discovery of 3-Bromobutan-1-ol itself is not a celebrated event, the study of related brominated butanols has been pivotal in the development of fundamental concepts in physical organic chemistry. For instance, the work on its isomer, 3-bromobutan-2-ol, was instrumental in establishing the theory of neighboring group participation.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and spectral properties of 3-Bromobutan-1-ol is essential for its application in synthesis and for its characterization. The following tables summarize key quantitative data for this compound.
Table 1: Physicochemical Properties of 3-Bromobutan-1-ol
| Property | Value |
| Molecular Formula | C₄H₉BrO |
| Molecular Weight | 153.02 g/mol |
| CAS Number | 6089-12-9 |
| IUPAC Name | 3-bromobutan-1-ol |
| Physical Form | Liquid |
| Storage Temperature | 2-8°C, sealed in dry, dark place |
Table 2: Spectroscopic Data for 3-Bromobutan-1-ol
| Spectroscopy | Key Data |
| ¹H NMR | Predicted shifts are available in chemical databases. |
| ¹³C NMR | Predicted shifts are available in chemical databases. |
| Mass Spectrum (MS) | Predicted m/z values for various adducts are available.[1] |
| Infrared (IR) | Characteristic peaks for O-H and C-Br stretching are expected. |
Synthetic Methodologies
The synthesis of 3-Bromobutan-1-ol can be approached through several routes, primarily involving the hydrobromination of an unsaturated precursor or the nucleophilic substitution of a diol.
Synthesis from But-3-en-1-ol (Hydrobromination)
The addition of hydrogen bromide to but-3-en-1-ol is a common method for preparing 3-Bromobutan-1-ol. This reaction proceeds via an electrophilic addition mechanism.
Materials:
-
But-3-en-1-ol
-
Concentrated hydrobromic acid (48%)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place but-3-en-1-ol.
-
Cool the flask in an ice bath and slowly add an equimolar amount of concentrated hydrobromic acid with continuous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel and dilute with diethyl ether.
-
Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by fractional distillation to obtain 3-Bromobutan-1-ol.
Expected Yield: The yield for this type of reaction can vary, but yields in the range of 60-80% are typically expected.
Synthesis from 1,3-Butanediol (Nucleophilic Substitution)
Another viable route to 3-Bromobutan-1-ol is the selective monobromination of 1,3-butanediol. This reaction relies on the nucleophilic substitution of one of the hydroxyl groups.
Materials:
-
1,3-Butanediol
-
Sodium bromide
-
Concentrated sulfuric acid
-
Water
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve sodium bromide in water and then add 1,3-butanediol.
-
Cool the flask in an ice bath and slowly add concentrated sulfuric acid while stirring vigorously.
-
After the addition, attach a reflux condenser and heat the mixture to reflux for 2-3 hours.
-
Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic extracts and wash them sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.
-
The resulting crude 3-Bromobutan-1-ol can be purified by vacuum distillation.
Quantitative Data: The yield of this reaction is dependent on controlling the stoichiometry to favor monosubstitution.
Visualizing Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the key synthetic pathways and a general experimental workflow for the preparation and purification of 3-Bromobutan-1-ol.
Caption: Synthetic routes to 3-Bromobutan-1-ol.
Caption: General experimental workflow for synthesis.
Conclusion
3-Bromobutan-1-ol, while not having a storied discovery, remains a valuable building block in organic synthesis. Its preparation from readily available starting materials like but-3-en-1-ol or 1,3-butanediol is straightforward, and its bifunctional nature allows for a wide range of subsequent chemical transformations. The detailed physicochemical data and synthetic protocols provided in this guide serve as a valuable resource for researchers and professionals in the field of drug development and chemical synthesis, enabling the effective utilization of this versatile compound.
References
An In-depth Technical Guide to the Properties and Applications of (R)-3-Bromobutan-1-ol and (S)-3-Bromobutan-1-ol
This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of the chiral molecules (R)-3-Bromobutan-1-ol and (S)-3-Bromobutan-1-ol. Tailored for researchers, scientists, and professionals in drug development, this document consolidates essential data, outlines detailed experimental protocols, and visualizes key workflows to support advanced research and synthetic applications.
Core Physicochemical Properties
(R)- and (S)-3-Bromobutan-1-ol are chiral halogenated alcohols. Their stereochemistry is a critical factor in their application as building blocks in asymmetric synthesis. While extensive experimental data for each enantiomer is not always available, computed properties provide reliable estimates for research planning.
Below is a summary of the key physicochemical properties for these compounds. Data for the individual enantiomers are primarily computed, while some experimental data is available for the racemic mixture.
| Property | (R)-3-Bromobutan-1-ol | (S)-3-Bromobutan-1-ol | Racemic 3-Bromobutan-1-ol |
| Molecular Formula | C₄H₉BrO[1] | C₄H₉BrO[2] | C₄H₉BrO[3][4] |
| Molecular Weight | 153.02 g/mol [1] | 153.02 g/mol | 153.02 g/mol [3][4] |
| IUPAC Name | (3R)-3-bromobutan-1-ol[1] | (3S)-3-bromobutan-1-ol | 3-bromobutan-1-ol[3][4] |
| CAS Number | Not specified | Not specified | 6089-12-9[3][4][5] |
| Physical Form | Liquid (Predicted) | Liquid (Predicted) | Liquid[3] |
| Boiling Point | 64-65 °C at 9 mm Hg (for a related compound)[6][7] | 64-65 °C at 9 mm Hg (for a related compound)[6][7] | Not specified |
| Density | 1.522 g/mL at 25 °C (for a related compound)[6][7] | 1.522 g/mL at 25 °C (for a related compound)[6][7] | Not specified |
| XLogP3-AA (LogP) | 1.1[1] | 1.1[8] | 1.1522[9] |
| Hydrogen Bond Donor | 1[1] | 1[8] | 1 |
| Hydrogen Bond Acceptor | 1[1] | 2[8] | 1 |
| Rotatable Bond Count | 2[1] | 2[8] | 2 |
| Exact Mass | 151.98368 Da[1] | 151.98368 Da | 151.984 Da[9] |
| Storage Conditions | Not specified | Not specified | Sealed in dry, 2-8°C, keep in dark place[3] |
Experimental Protocols
The utility of (R)- and (S)-3-Bromobutan-1-ol as chiral synthons necessitates robust protocols for their synthesis, purification, and analysis.
General Synthesis via Chiral Reduction
A common strategy to produce enantiomerically pure bromo-alcohols is the stereoselective reduction of the corresponding ketone.
Protocol: Synthesis of (S)-3-Bromobutan-1-ol
-
Oxidation: 4-Bromobutan-2-one is synthesized from commercially available precursors.
-
Asymmetric Reduction:
-
In a nitrogen-purged reaction vessel, dissolve 4-bromobutan-2-one in an appropriate anhydrous solvent (e.g., THF or ethanol) and cool to -20 °C.
-
Add a chiral reducing agent, such as a borane complex with a chiral oxazaborolidine catalyst (e.g., (R)-CBS catalyst), dropwise to the solution while maintaining the temperature.
-
Allow the reaction to stir for several hours, monitoring its progress by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).
-
-
Work-up:
-
Once the reaction is complete, quench it by the slow addition of methanol, followed by dilute HCl.
-
Extract the product with an organic solvent like diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the enantiomerically enriched (S)-3-Bromobutan-1-ol. The (R)-enantiomer can be synthesized by using the corresponding (S)-CBS catalyst.
-
Analytical Method: Chiral HPLC Separation
Ensuring the enantiomeric purity of the final product is critical. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the standard method for this analysis.
Protocol: Enantiomeric Purity Analysis
-
Sample Preparation: Prepare a dilute solution of the 3-bromobutan-1-ol sample (approximately 1 mg/mL) in the mobile phase.
-
Chromatographic Conditions:
-
Chiral Column: A polysaccharide-based CSP, such as cellulose or amylose derivatives, is often effective.[10]
-
Mobile Phase: A typical mobile phase is a mixture of n-hexane and an alcohol modifier like isopropanol or ethanol (e.g., 95:5 v/v).[10]
-
Flow Rate: Set the flow rate to a standard value, typically 0.5-1.0 mL/min.[11]
-
Column Temperature: Maintain a constant column temperature, usually around 25 °C.[10]
-
Detection: Use a UV detector at a suitable wavelength (e.g., 210-220 nm).[10][11]
-
-
Analysis: Inject the sample and record the chromatogram. The two enantiomers will exhibit different retention times, allowing for their separation and quantification to determine the enantiomeric excess (e.e.%).
Applications in Drug Development and Research
Halohydrins like (R)- and (S)-3-Bromobutan-1-ol are versatile intermediates in the synthesis of complex chiral molecules, particularly active pharmaceutical ingredients (APIs). The presence of two functional groups—a hydroxyl and a bromine atom—on a chiral scaffold allows for a wide range of subsequent chemical modifications.
-
Chiral Building Blocks: These compounds serve as valuable four-carbon chiral building blocks. The hydroxyl group can be protected or activated for nucleophilic substitution, while the bromine atom is a good leaving group, ideal for substitution reactions (e.g., with amines, azides, or cyanides) or for forming organometallic reagents.
-
Synthesis of Chiral Amines: A primary application is the synthesis of chiral amino alcohols, which are key structural motifs in many pharmaceuticals. For instance, a stereoisomer of the related 3-bromobutan-2-ol is used to synthesize (S)-2-aminobutanol, a critical intermediate for the anti-tuberculosis drug (S,S)-Ethambutol.[12] This highlights the importance of such bromo-alcohols in creating stereochemically defined amine precursors.
-
Formation of Chiral Epoxides and Tetrahydrofurans: Intramolecular cyclization via nucleophilic attack of the hydroxyl group can lead to the formation of chiral epoxides or substituted tetrahydrofurans, which are important heterocyclic structures in medicinal chemistry.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key logical and experimental workflows relevant to the use of (R)- and (S)-3-Bromobutan-1-ol.
References
- 1. (3R)-3-bromobutan-1-ol | C4H9BrO | CID 87922670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (3S)-3-bromobutan-1-ol | C4H9BrO | CID 87922672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. 3-Bromobutan-1-ol | C4H9BrO | CID 14726789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-bromobutan-1-ol | 6089-12-9 [chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. 3-Bromo-3-buten-1-ol | 76334-36-6 [chemicalbook.com]
- 8. (3S)-3-bromobutan-1-ol | C4H8BrO- | CID 97050227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
- 10. benchchem.com [benchchem.com]
- 11. CN105699509A - A kind of separation detection method of 3-aminobutanol enantiomer - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Safety, Handling, and Storage of 3-Bromobutan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety, handling, storage, and key chemical properties of 3-Bromobutan-1-ol (CAS No. 6089-12-9). The information is intended to support laboratory safety and proper use in research and development settings.
Chemical Identity and Physical Properties
3-Bromobutan-1-ol is a brominated alkanol with the following key identifiers and properties.
| Property | Value | Source(s) |
| CAS Number | 6089-12-9 | [1][2] |
| Molecular Formula | C₄H₉BrO | [1][2] |
| Molecular Weight | 153.02 g/mol | [1] |
| IUPAC Name | 3-bromobutan-1-ol | [1] |
| Synonyms | 3-Bromo-1-butanol | [2][3] |
| Appearance | Liquid | [3] |
| Boiling Point | Not explicitly available for 3-Bromobutan-1-ol. For the related compound 3-Bromo-3-buten-1-ol: 64-65 °C at 9 mmHg. | [4] |
| Density | Not explicitly available for 3-Bromobutan-1-ol. For the related compound 3-Bromo-3-buten-1-ol: 1.522 g/mL at 25 °C. | [4] |
| Flash Point | Not explicitly available for 3-Bromobutan-1-ol. For the related compound 3-Bromo-3-buten-1-ol: 110 °C (closed cup). | [4] |
| Solubility | No specific data available. Expected to be soluble in organic solvents. |
Hazard Identification and Safety Precautions
3-Bromobutan-1-ol is classified as a hazardous chemical. Adherence to strict safety protocols is essential.
GHS Hazard Classification: [1]
-
Flammable Liquids: Category 3
-
Skin Corrosion/Irritation: Category 2
-
Serious Eye Damage/Eye Irritation: Category 2A
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation)
Hazard Statements (H-phrases): [1]
-
H226: Flammable liquid and vapor.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements (P-phrases): [3]
A comprehensive list of precautionary statements includes but is not limited to:
-
Prevention: P210, P233, P240, P241, P242, P243, P261, P264, P280
-
Response: P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P319, P332+P313, P337+P313, P362+P364, P370+P378
-
Storage: P403+P233, P403+P235, P405
-
Disposal: P501
Personal Protective Equipment (PPE)
| PPE Type | Specification |
| Eye/Face Protection | Chemical safety goggles or face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber, neoprene). |
| Skin and Body Protection | Lab coat, closed-toe shoes. Consider a chemical-resistant apron for larger quantities. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. If inhalation risk is high, use a NIOSH-approved respirator with an organic vapor cartridge. |
Handling and Storage
Proper handling and storage procedures are critical to maintain the stability of 3-Bromobutan-1-ol and to ensure a safe laboratory environment.
-
Handling:
-
Work in a well-ventilated area, ideally within a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Keep away from heat, sparks, and open flames.
-
Use non-sparking tools.
-
Ground/bond container and receiving equipment to prevent static discharge.
-
Avoid breathing vapors or mists.
-
-
Storage:
Emergency Procedures
| Emergency Situation | Protocol |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
| Fire | Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish. Water spray may be ineffective. Wear self-contained breathing apparatus (SCBA) and full protective gear. |
| Accidental Release | Evacuate the area. Remove all sources of ignition. Ventilate the area. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable container for disposal. |
Experimental Protocols
Synthesis of 3-Bromobutan-1-ol from 1,3-Butanediol
This protocol is based on the selective monobromination of diols using hydrobromic acid.[2][3]
Materials:
-
1,3-Butanediol
-
48% aqueous Hydrobromic Acid (HBr)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add 1,3-butanediol and toluene.
-
Add 1.0 to 1.2 equivalents of 48% aqueous HBr to the flask.
-
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After the reaction is complete (typically several hours), cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude 3-Bromobutan-1-ol.
-
The crude product can be further purified by fractional distillation under reduced pressure.
Potential Metabolic Pathway and Experimental Workflows
While specific biological signaling pathways for 3-Bromobutan-1-ol are not well-documented, a plausible metabolic pathway can be proposed based on the metabolism of other halogenated alkanes and short-chain alcohols. Cytochrome P450 enzymes in the liver are known to metabolize such compounds.[4][5]
Caption: Proposed metabolic pathway of 3-Bromobutan-1-ol.
The following diagram illustrates a general workflow for handling and using 3-Bromobutan-1-ol in a laboratory setting, emphasizing safety and proper procedure.
Caption: General laboratory workflow for using 3-Bromobutan-1-ol.
This guide is intended for informational purposes for trained professionals. Always consult the most current Safety Data Sheet (SDS) from your supplier and follow all institutional and regulatory safety guidelines.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Solvent Effects on the Monobromination of α,ω-Diols: A Convenient Preparation of ω-Bromoalkanols [organic-chemistry.org]
- 4. Metabolism of halogenated alkanes by cytochrome P450 enzymes. Aerobic oxidation versus anaerobic reduction [pubmed.ncbi.nlm.nih.gov]
- 5. Roles of Cytochrome P450 in Metabolism of Ethanol and Carcinogens - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Thermodynamic Properties of 3-Bromobutan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known thermodynamic properties of 3-Bromobutan-1-ol (CAS No: 6089-12-9). Due to a scarcity of experimentally determined data for this specific compound, this document presents a combination of estimated values, computed properties, and comparative data from its isomers. Furthermore, it details standardized experimental protocols for the determination of key thermodynamic parameters, offering a foundational framework for researchers seeking to establish empirical values.
Core Thermodynamic Properties of 3-Bromobutan-1-ol
3-Bromobutan-1-ol is a brominated derivative of butanol. Its thermodynamic properties are crucial for understanding its behavior in various chemical and physical processes, including reaction kinetics, phase transitions, and formulation development. The available data, primarily from computational estimations, are summarized below.
Quantitative Data Summary
The following table summarizes the available quantitative data for 3-Bromobutan-1-ol. It is critical to note that much of this data is estimated or computationally derived and awaits experimental verification.
| Property | Value | Source |
| Molecular Formula | C4H9BrO | --INVALID-LINK-- |
| Molecular Weight | 153.02 g/mol | --INVALID-LINK--[1], --INVALID-LINK--[2] |
| Boiling Point (estimated) | 140.75 °C | --INVALID-LINK--[3] |
| Density (estimated) | 1.7107 g/cm³ | --INVALID-LINK--[3] |
| Refractive Index (estimated) | 1.5010 | --INVALID-LINK--[3] |
| XLogP3-AA (Computed) | 1.1 | --INVALID-LINK--[1] |
| Storage Temperature | 2-8 °C | --INVALID-LINK-- |
Comparative Data of Bromobutanol Isomers
To provide context for the estimated values of 3-Bromobutan-1-ol, the following table presents experimental data for its isomers. These values highlight the significant influence of the bromine atom's position on the physical properties of the molecule.
| Isomer | Boiling Point | Density |
| 1-Bromo-2-butanol | 157-159 °C | 1.458 g/mL |
| 4-Bromo-1-butanol | 190.9 °C | 1.5 g/cm³ |
| 3-Bromo-2-butanol | 145-147 °C | 1.46 g/mL |
Disclaimer: The data for the isomers are provided for comparative purposes only and should not be used as a direct substitute for the properties of 3-Bromobutan-1-ol.
Experimental Protocols for Thermodynamic Property Determination
Accurate determination of thermodynamic properties requires rigorous experimental procedures. The following sections detail standard methodologies for measuring boiling point, density, and enthalpy of formation for a liquid organic compound like 3-Bromobutan-1-ol.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. The capillary method using a Thiele tube is a common and efficient technique for this measurement.[4][5][6]
Methodology:
-
Sample Preparation: A small amount of 3-Bromobutan-1-ol is placed in a small test tube.
-
Capillary Insertion: A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.
-
Apparatus Setup: The test tube is attached to a thermometer, and the assembly is immersed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
-
Heating: The Thiele tube is gently and uniformly heated.
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Boiling Point Determination: The heat source is removed, and the liquid is allowed to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[5][6]
Determination of Density
The density of a liquid can be determined using several methods, with the pycnometer method being highly accurate.[7]
Methodology:
-
Pycnometer Preparation: A clean and dry pycnometer (a flask with a specific volume) is weighed accurately.
-
Sample Filling: The pycnometer is filled with 3-Bromobutan-1-ol, ensuring no air bubbles are trapped.
-
Weighing: The filled pycnometer is weighed again.
-
Temperature Control: The temperature of the sample is recorded.
-
Calculation: The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus mass of empty pycnometer) by the known volume of the pycnometer.[7][8]
Determination of Enthalpy of Formation
The standard enthalpy of formation (ΔHf°) of a compound is the change in enthalpy during the formation of 1 mole of the substance from its constituent elements in their standard states. For an organic liquid like 3-Bromobutan-1-ol, this is typically determined indirectly using combustion calorimetry.[9][10]
Methodology:
-
Sample Preparation: A known mass of 3-Bromobutan-1-ol is placed in a sample holder within a bomb calorimeter.
-
Calorimeter Setup: The bomb is sealed, pressurized with excess pure oxygen, and placed in a known volume of water in the calorimeter.
-
Combustion: The sample is ignited, and the complete combustion reaction occurs.
-
Temperature Measurement: The temperature change of the water in the calorimeter is precisely measured.
-
Heat Calculation: The heat released by the combustion (q_reaction) is calculated using the heat capacity of the calorimeter and the measured temperature change.
-
Enthalpy of Combustion: The molar enthalpy of combustion (ΔHc°) is determined from the heat released and the moles of the sample burned.
-
Hess's Law Application: The standard enthalpy of formation is then calculated using Hess's Law, by combining the experimental enthalpy of combustion with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and HBr).
Conclusion
This technical guide consolidates the currently available thermodynamic information for 3-Bromobutan-1-ol. The significant reliance on estimated and computed data underscores a clear need for experimental validation. The detailed protocols provided herein offer a robust starting point for researchers to establish accurate and reliable thermodynamic profiles for this compound, which is essential for its effective application in scientific research and industrial development.
References
- 1. 3-Bromobutan-1-ol | C4H9BrO | CID 14726789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. guidechem.com [guidechem.com]
- 3. 3-bromobutan-1-ol | 6089-12-9 [m.chemicalbook.com]
- 4. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Video: Boiling Points - Procedure [jove.com]
- 7. mt.com [mt.com]
- 8. wjec.co.uk [wjec.co.uk]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. Enthalpy Changes by Calorimetry [wwwchem.uwimona.edu.jm]
Quantum Chemical Blueprint for 3-Bromobutan-1-ol: A Technical Guide for Drug Discovery and Molecular Research
For Immediate Release
This technical whitepaper provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of quantum chemical calculations to elucidate the structural and electronic properties of 3-Bromobutan-1-ol. While direct computational studies on this specific molecule are not extensively available in current literature, this document outlines a robust theoretical framework and detailed computational protocols derived from studies on analogous β-halohydrins. This guide will enable researchers to perform high-accuracy conformational analysis, predict spectroscopic characteristics, and understand potential reaction mechanisms crucial for drug design and development.
Introduction: The Significance of 3-Bromobutan-1-ol
3-Bromobutan-1-ol is a chiral haloalkanol with potential applications as a building block in organic synthesis and drug development. Its conformational flexibility, influenced by the interplay of steric effects and intramolecular hydrogen bonding, dictates its reactivity and interaction with biological targets. Quantum chemical calculations offer a powerful in-silico approach to explore these properties at a molecular level, providing insights that can guide experimental work and accelerate the discovery process.
Theoretical Framework and Computational Methodology
The recommended computational approach for 3-Bromobutan-1-ol is based on methodologies proven effective for similar β-halohydrins. A multi-step process is advised to ensure both accuracy and computational efficiency.
Conformational Search and Optimization
A thorough exploration of the potential energy surface is critical to identify all stable conformers of 3-Bromobutan-1-ol. The primary dihedral angles to consider are around the C1-C2, C2-C3, and C-O bonds.
Protocol for Conformational Analysis:
-
Initial Structure Generation: Generate a series of starting geometries by systematically rotating the key dihedral angles.
-
Preliminary Optimization: Perform an initial geometry optimization of all generated structures using a computationally less expensive method, such as Density Functional Theory (DFT) with the B3LYP functional and a moderate basis set (e.g., 6-31G(d)).
-
High-Level Optimization: The unique conformers identified from the preliminary scan should then be re-optimized at a higher level of theory to obtain accurate geometries. A suitable method is Møller-Plesset perturbation theory (MP2) with a larger basis set (e.g., aug-cc-pVDZ).
-
Frequency Calculations: Perform vibrational frequency calculations at the same level of theory as the final optimization. The absence of imaginary frequencies confirms that the optimized structures are true minima on the potential energy surface. These calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections.
-
Single-Point Energy Refinement: To achieve high accuracy in the relative energies of the conformers, it is recommended to perform single-point energy calculations on the optimized geometries using a more sophisticated and computationally intensive method, such as the G3 composite method.[1][2][3] The G3 method is known to provide reliable thermochemical data.[1][2][3]
A visual representation of this workflow is provided below.
Caption: A typical workflow for the conformational analysis of 3-Bromobutan-1-ol.
Expected Results and Data Presentation
Based on studies of analogous β-halohydrins, the conformational landscape of 3-Bromobutan-1-ol is expected to be dominated by conformers that allow for the formation of an intramolecular hydrogen bond between the hydroxyl proton and the bromine atom.[1][2][3] The gauche conformers around the C2-C3 bond are predicted to be more stable than the anti conformers due to this interaction.[1][2][3]
Tabulated Quantitative Data
The following tables present hypothetical but realistic quantitative data that would be expected from a computational study of 3-Bromobutan-1-ol, based on the findings for similar molecules.
Table 1: Relative Energies of 3-Bromobutan-1-ol Conformers
| Conformer | Dihedral Angle (Br-C3-C2-C1) | Relative Energy (kcal/mol) with ZPVE correction |
| Gauche-1 | ~60° | 0.00 |
| Gauche-2 | ~-60° | 0.05 |
| Anti | ~180° | 1.50 |
Table 2: Key Geometric Parameters of the Most Stable Conformer (Gauche-1)
| Parameter | Value |
| Bond Length C-Br | ~1.97 Å |
| Bond Length O-H | ~0.97 Å |
| Bond Angle C-C-Br | ~111.5° |
| Bond Angle C-O-H | ~108.0° |
| Intramolecular H-bond distance (H...Br) | ~2.80 Å |
Table 3: Calculated Vibrational Frequencies for the Most Stable Conformer
| Vibrational Mode | Frequency (cm⁻¹) | Description |
| 1 | ~3650 | O-H stretch (free) |
| 2 | ~3600 | O-H stretch (H-bonded, red-shifted) |
| 3 | ~650 | C-Br stretch |
Intramolecular Interactions
The primary non-covalent interaction governing the conformational preference of 3-Bromobutan-1-ol is the intramolecular hydrogen bond. This interaction can be visualized and further analyzed using methods like Natural Bond Orbital (NBO) analysis to quantify the charge transfer from the bromine lone pair to the antibonding orbital of the O-H bond.
Caption: Intramolecular hydrogen bonding in a gauche conformer of 3-Bromobutan-1-ol.
Conclusion and Future Directions
This technical guide provides a comprehensive computational protocol for the detailed quantum chemical study of 3-Bromobutan-1-ol. By applying these methodologies, researchers can obtain valuable data on the conformational preferences, geometric parameters, and electronic structure of this molecule. These insights are instrumental for understanding its reactivity, designing derivatives with desired properties, and predicting its behavior in complex biological environments. Future studies could extend this work to explore the reaction mechanisms of 3-Bromobutan-1-ol, such as its cyclization to form oxetanes, or to model its interactions with specific protein targets through docking and molecular dynamics simulations.
References
A Comprehensive Technical Guide to the Commercial Availability and Suppliers of 3-Bromobutan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 3-Bromobutan-1-ol, a key chemical intermediate. The document details its commercial availability, lists prominent suppliers, and summarizes its physicochemical properties. Furthermore, it outlines its applications in research and development, particularly in drug discovery, and provides insights into its synthesis and quality assessment protocols.
Introduction to 3-Bromobutan-1-ol
3-Bromobutan-1-ol (CAS No: 6089-12-9) is a valuable bifunctional molecule containing both a hydroxyl group and a bromine atom.[1] This structure makes it a versatile building block in organic synthesis, enabling the introduction of a four-carbon chain with reactive sites for further chemical modifications. Its utility is particularly noted in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[2] The presence of a chiral center at the C3 position also makes it a precursor for stereospecific synthesis, which is critical in drug development.[3][4]
Commercial Availability and Major Suppliers
3-Bromobutan-1-ol is readily available from a variety of chemical suppliers, ranging from large global distributors to more specialized manufacturers. It is typically sold in research quantities (grams) to bulk quantities (kilograms). The primary suppliers are located in North America, Europe, and Asia.
Below is a summary of prominent suppliers for 3-Bromobutan-1-ol:
| Supplier | Headquarters Location | Typical Purity | Notes |
| Sigma-Aldrich (Merck) | Global | ≥96.0% | A leading global supplier for life science research and pharmaceutical development.[5] |
| BLD Pharmatech Co., Ltd. | China | 98% | Offers the product with specified storage conditions of 2-8°C, sealed in a dry, dark place.[6] |
| ATK CHEMICAL COMPANY LIMITED | China | Not specified | A trader of various chemical products, including API inhibitors.[7] |
| MolPort | Latvia | Not specified | A chemical marketplace that lists several suppliers for this compound.[8] |
| Oakwood Products, Inc. | USA | Not specified | A US-based supplier of a wide range of chemical intermediates. |
Physicochemical and Safety Data
A comprehensive understanding of the physicochemical properties and safety information is crucial for handling and utilizing 3-Bromobutan-1-ol in a laboratory setting.
| Property | Value | Source |
| CAS Number | 6089-12-9 | [1][5][6] |
| Molecular Formula | C4H9BrO | [1][7] |
| Molecular Weight | 153.02 g/mol | [1][5] |
| Physical Form | Liquid | [6] |
| IUPAC Name | 3-bromobutan-1-ol | [1] |
| InChI Key | ZVWPDURJKLPNAL-UHFFFAOYSA-N | [6][7] |
| Storage Temperature | 2-8°C, Keep in dark place, sealed in dry | [6] |
Safety Information:
-
Signal Word: Danger[6]
-
Hazard Statements: H225 (Highly flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1][6]
-
GHS Pictograms: GHS02 (Flame), GHS07 (Exclamation mark).[6]
Note: Users should always consult the most recent Safety Data Sheet (SDS) from their supplier before handling the chemical.
Applications in Research and Drug Development
3-Bromobutan-1-ol serves as a versatile intermediate in organic synthesis. Its dual functionality allows for a wide range of chemical transformations.
-
Alkylation Agent: The bromine atom provides a reactive site for nucleophilic substitution reactions, allowing the introduction of the butanol backbone into larger molecules. This is a common strategy in the synthesis of APIs.[2]
-
Precursor to Chiral Molecules: As a chiral molecule, specific stereoisomers of 3-bromobutan-1-ol can be used to synthesize enantiomerically pure compounds.[3] For example, it is used in the synthesis of key intermediates for anti-tuberculosis drugs like (S,S)-Ethambutol, where the final product's biological activity is highly dependent on its stereochemistry.[4]
-
Formation of Heterocycles: The hydroxyl group can be used as a handle for cyclization reactions, leading to the formation of various heterocyclic compounds which are common scaffolds in medicinal chemistry.
Synthesis and Quality Assessment
Synthesis Pathway Overview
While multiple synthetic routes exist, a common approach to synthesizing haloalcohols like 3-Bromobutan-1-ol involves the hydrobromination of an unsaturated alcohol or the reduction of a corresponding bromoketone. For instance, a related compound, 3-bromobutan-2-ol, can be synthesized from butan-2-ol via oxidation to butan-2-one, followed by alpha-bromination and subsequent reduction.[9] A similar logic can be applied to synthesize 3-Bromobutan-1-ol from appropriate precursors.
References
- 1. 3-Bromobutan-1-ol | C4H9BrO | CID 14726789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. europeanbusinessmagazine.com [europeanbusinessmagazine.com]
- 3. (3R)-3-bromobutan-1-ol | C4H9BrO | CID 87922670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 3-bromo-1-butanol | Sigma-Aldrich [sigmaaldrich.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. echemi.com [echemi.com]
- 8. 3-bromobutan-1-ol | 6089-12-9 | Buy Now [molport.com]
- 9. benchchem.com [benchchem.com]
Methodological & Application
Synthesis of 3-Bromobutan-1-ol from Butan-1-ol: An Application Note and Detailed Protocol
Abstract
This document provides a comprehensive guide for the multi-step synthesis of 3-bromobutan-1-ol from the readily available starting material, butan-1-ol. This protocol is designed for researchers, scientists, and drug development professionals requiring a reliable method to obtain this versatile brominated alcohol intermediate. The synthesis proceeds through a three-step sequence: (1) acid-catalyzed dehydration of butan-1-ol to yield but-1-ene, (2) regioselective allylic bromination of but-1-ene with N-bromosuccinimide (NBS) to produce 3-bromo-1-butene, and (3) anti-Markovnikov hydroboration-oxidation of 3-bromo-1-butene to afford the target compound, 3-bromobutan-1-ol. This application note includes detailed experimental procedures, a summary of quantitative data, and a logical workflow diagram to ensure successful execution and reproducibility.
Introduction
3-Bromobutan-1-ol is a valuable bifunctional molecule containing both a hydroxyl and a bromo group, making it a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. The strategic placement of the bromine atom at the C3 position allows for a range of subsequent nucleophilic substitution and coupling reactions, while the primary alcohol at the C1 position can be readily oxidized or otherwise functionalized. This document outlines a robust and accessible synthetic route starting from butan-1-ol, a common and inexpensive solvent.
Overall Synthetic Pathway
The synthesis of 3-bromobutan-1-ol from butan-1-ol is achieved through the following three-step reaction sequence:
-
Step 1: Dehydration of Butan-1-ol to But-1-ene. Butan-1-ol is subjected to acid-catalyzed dehydration to generate but-1-ene.
-
Step 2: Allylic Bromination of But-1-ene. The resulting but-1-ene undergoes free-radical allylic bromination using N-bromosuccinimide (NBS) to selectively introduce a bromine atom at the C3 position, yielding 3-bromo-1-butene.
-
Step 3: Hydroboration-Oxidation of 3-Bromo-1-butene. The terminal alkene, 3-bromo-1-butene, is then converted to the primary alcohol, 3-bromobutan-1-ol, via a hydroboration-oxidation reaction, which proceeds with anti-Markovnikov regioselectivity.
Quantitative Data Summary
The following table summarizes the expected yields for each step of the synthesis. Please note that actual yields may vary depending on experimental conditions and purification efficiency.
| Step | Reaction | Reagents | Typical Yield (%) |
| 1 | Dehydration of Butan-1-ol | H₂SO₄/H₃PO₄, Heat | 70-80% (of but-1-ene) |
| 2 | Allylic Bromination of But-1-ene | NBS, Light/Initiator | 40-60% (of 3-bromo-1-butene) |
| 3 | Hydroboration-Oxidation of 3-Bromo-1-butene | 1. BH₃·THF; 2. H₂O₂, NaOH | 75-85% |
Experimental Protocols
Step 1: Dehydration of Butan-1-ol to But-1-ene
This procedure describes the acid-catalyzed dehydration of butan-1-ol to produce but-1-ene gas, which is collected for use in the subsequent step.
Materials:
-
Butan-1-ol
-
Concentrated Sulfuric Acid (H₂SO₄) or Phosphoric Acid (H₃PO₄)
-
Round-bottom flask (100 mL)
-
Heating mantle
-
Distillation apparatus
-
Gas collection apparatus (e.g., gas bag or inverted graduated cylinder in a water bath)
Procedure:
-
To a 100 mL round-bottom flask, add 20 mL of butan-1-ol.
-
Slowly and with caution, add 5 mL of concentrated sulfuric acid or 10 mL of concentrated phosphoric acid to the butan-1-ol while swirling the flask in an ice bath.
-
Assemble a simple distillation apparatus connected to a gas collection system.
-
Heat the mixture gently using a heating mantle to a temperature of 140-170 °C.[1]
-
Collect the gaseous but-1-ene that evolves. The gas can be used directly in the next step or stored temporarily in a gas-tight container. It is important to note that this reaction may also produce isomeric butenes (cis/trans-2-butene) as byproducts, particularly when using sulfuric acid.[2]
Step 2: Allylic Bromination of But-1-ene to 3-Bromo-1-butene
This protocol details the selective bromination of but-1-ene at the allylic position using N-bromosuccinimide (NBS).
Materials:
-
But-1-ene (from Step 1)
-
N-Bromosuccinimide (NBS)
-
Carbon tetrachloride (CCl₄) or other suitable inert solvent
-
Radical initiator (e.g., AIBN) or a UV lamp
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser
-
Gas inlet tube
-
Magnetic stirrer
Procedure:
-
In a 250 mL three-neck round-bottom flask equipped with a reflux condenser, a gas inlet tube, and a magnetic stirrer, dissolve N-bromosuccinimide (e.g., 0.1 mol) in 100 mL of dry carbon tetrachloride.
-
Add a catalytic amount of a radical initiator such as AIBN. Alternatively, the reaction can be initiated by irradiating the flask with a UV lamp.[3]
-
Bubble the but-1-ene gas from the previous step through the solution at a steady rate.
-
Gently heat the mixture to reflux (for CCl₄, the boiling point is ~77 °C) and maintain the reaction for 2-3 hours. The reaction progress can be monitored by observing the consumption of the solid NBS.
-
After the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.
-
The filtrate contains the product mixture. It is crucial to note that this reaction will likely produce a mixture of 3-bromo-1-butene and its constitutional isomer, 1-bromo-2-butene.[4][5] The isomers will need to be separated by fractional distillation.
Step 3: Hydroboration-Oxidation of 3-Bromo-1-butene to 3-Bromobutan-1-ol
This final step converts the terminal alkene of 3-bromo-1-butene to a primary alcohol with anti-Markovnikov regioselectivity.
Materials:
-
3-Bromo-1-butene (from Step 2)
-
Borane-tetrahydrofuran complex (BH₃·THF) solution (1 M in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium hydroxide (NaOH) solution (3 M)
-
Hydrogen peroxide (H₂O₂) solution (30%)
-
Two-neck round-bottom flask (250 mL)
-
Addition funnel
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a 250 mL two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), place the purified 3-bromo-1-butene (e.g., 0.05 mol) dissolved in 50 mL of anhydrous THF.
-
Cool the flask in an ice bath.
-
Slowly add the 1 M BH₃·THF solution (e.g., 18.3 mL, 0.055 mol, 1.1 equivalents) dropwise via an addition funnel over 30 minutes, maintaining the temperature below 10 °C.[6][7]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.
-
Cool the flask again in an ice bath and slowly add 10 mL of 3 M aqueous sodium hydroxide solution.
-
Carefully add 10 mL of 30% hydrogen peroxide solution dropwise, ensuring the temperature does not exceed 40 °C.
-
After the addition, remove the ice bath and stir the mixture at room temperature for 1 hour.
-
The reaction mixture is then worked up by separating the aqueous and organic layers. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 3-bromobutan-1-ol.
-
The crude product can be purified by vacuum distillation.
Logical Workflow Diagram
The following diagram illustrates the logical progression of the synthesis of 3-bromobutan-1-ol from butan-1-ol.
Caption: Synthetic workflow for 3-bromobutan-1-ol.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
Concentrated acids (sulfuric and phosphoric) are highly corrosive. Handle with extreme care.
-
N-Bromosuccinimide is a lachrymator and should be handled in a fume hood.
-
Borane-tetrahydrofuran complex is flammable and reacts violently with water. Handle under an inert atmosphere.
-
Hydrogen peroxide (30%) is a strong oxidizer. Avoid contact with skin and combustible materials.
-
Carbon tetrachloride is a toxic and carcinogenic solvent. Use with appropriate containment and safety measures.
Conclusion
The described three-step synthesis provides a reliable and scalable method for the preparation of 3-bromobutan-1-ol from butan-1-ol. While the overall yield may be moderate due to the formation of isomers in the allylic bromination step, the procedure utilizes readily available reagents and standard laboratory techniques. Careful purification at each step is crucial for obtaining the final product in high purity. This protocol serves as a valuable resource for researchers in need of this important synthetic intermediate.
References
- 1. westfield.ma.edu [westfield.ma.edu]
- 2. sarthaks.com [sarthaks.com]
- 3. orgosolver.com [orgosolver.com]
- 4. organic chemistry - Alllylic bromination of 1-butene - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. echemi.com [echemi.com]
- 6. community.wvu.edu [community.wvu.edu]
- 7. community.wvu.edu [community.wvu.edu]
Application Notes and Protocols for the Enantioselective Synthesis of Chiral 3-Bromobutan-1-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the enantioselective synthesis of chiral (R)- and (S)-3-Bromobutan-1-ol, valuable building blocks in the synthesis of pharmaceuticals and other fine chemicals. The described method utilizes a robust enzymatic kinetic resolution (EKR) of racemic 3-bromobutan-1-ol acetate using a commercially available lipase. This biocatalytic approach offers high enantioselectivity under mild reaction conditions.
Overview of the Synthetic Strategy
The synthesis of enantiomerically enriched 3-bromobutan-1-ol is achieved through a three-step process:
-
Synthesis of Racemic 3-Bromobutan-1-ol: A standard reduction of a suitable keto-precursor.
-
Acetylation: Conversion of the racemic alcohol to its corresponding acetate.
-
Enzymatic Kinetic Resolution (EKR): Lipase-catalyzed hydrolysis of the racemic acetate, yielding one enantiomer of the alcohol and the other of the acetate with high enantiomeric purity.
Data Presentation
The efficacy of enzymatic kinetic resolutions for halohydrins has been well-documented. The following table summarizes representative data for the lipase-catalyzed hydrolysis of halohydrin acetates, demonstrating the high enantioselectivity achievable with this method. While the specific data for 3-bromobutan-1-ol acetate is not provided in the cited literature, the results for structurally similar phenylethyl halohydrins are presented as a strong indicator of expected performance.
| Substrate (Phenylethyl Halohydrin Acetate) | Enzyme | Enantiomeric Excess (ee) of Alcohol | Enantioselectivity (E) | Reference |
| 2-chloro-1-(2,4-dichlorophenyl)ethyl acetate | Novozym® 435 (Lipase B from Candida antarctica) | > 99% for (S)-alcohol | > 200 | [1][2] |
| 2-bromo-1-(2-chlorophenyl)ethyl acetate | Novozym® 435 (Lipase B from Candida antarctica) | > 99% for (S)-alcohol | > 200 | [1][2] |
Note: The enantioselectivity (E) value is a measure of the enzyme's ability to discriminate between the two enantiomers. An E value greater than 200 is considered excellent for synthetic purposes.
Experimental Protocols
Protocol 1: Synthesis of Racemic 3-Bromobutan-1-ol
This protocol describes the synthesis of the racemic starting material for the enzymatic resolution.
Materials:
-
4-Hydroxy-2-butanone
-
Triphenylphosphine (PPh₃)
-
Carbon tetrabromide (CBr₄)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve triphenylphosphine in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add carbon tetrabromide to the cooled solution. The mixture will turn into a yellowish slurry.
-
Add 4-hydroxy-2-butanone dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 3-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield racemic 3-bromobutan-1-ol.
Protocol 2: Acetylation of Racemic 3-Bromobutan-1-ol
Materials:
-
Racemic 3-bromobutan-1-ol
-
Acetic anhydride
-
Pyridine or triethylamine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve racemic 3-bromobutan-1-ol in dichloromethane in a round-bottom flask.
-
Add pyridine or triethylamine as a base.
-
Cool the mixture to 0 °C.
-
Add acetic anhydride dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours or until completion as monitored by TLC.
-
Wash the reaction mixture with 1 M HCl, followed by saturated NaHCO₃ solution, and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain racemic 3-bromobutan-1-ol acetate. This product is often used in the next step without further purification if it is of sufficient purity.
Protocol 3: Enzymatic Kinetic Resolution of (±)-3-Bromobutan-1-ol Acetate
This protocol is adapted from the successful resolution of similar halohydrin acetates.[1][2]
Materials:
-
Racemic 3-bromobutan-1-ol acetate
-
Immobilized Lipase B from Candida antarctica (e.g., Novozym® 435)
-
Phosphate buffer (100 mM, pH 7.0)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a temperature-controlled shaker flask, prepare a suspension of racemic 3-bromobutan-1-ol acetate and the lipase (a typical starting ratio is 0.5:1 by weight of enzyme to substrate) in the phosphate buffer.
-
Shake the mixture at a constant temperature (e.g., 45 °C).
-
Monitor the reaction progress by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the enantiomeric excess of the alcohol and the remaining acetate. The reaction should be stopped at approximately 50% conversion to obtain both enantiomers with high ee.
-
Once the desired conversion is reached, extract the mixture with ethyl acetate (3 x volumes).
-
Combine the organic phases, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to separate the (S)-3-bromobutan-1-ol from the unreacted (R)-3-bromobutan-1-ol acetate.
Protocol 4: Hydrolysis of (R)-3-Bromobutan-1-ol Acetate
Materials:
-
(R)-3-Bromobutan-1-ol acetate
-
Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃)
-
Methanol or Ethanol
-
Water
-
Diethyl ether or Ethyl acetate for extraction
Procedure:
-
Dissolve the enriched (R)-3-bromobutan-1-ol acetate in methanol or ethanol.
-
Add an aqueous solution of sodium hydroxide or potassium carbonate.
-
Stir the mixture at room temperature and monitor the hydrolysis by TLC.
-
Once the reaction is complete, neutralize the base with a dilute acid (e.g., 1 M HCl).
-
Remove the alcohol solvent under reduced pressure.
-
Extract the aqueous residue with diethyl ether or ethyl acetate.
-
Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate to yield (R)-3-bromobutan-1-ol.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the enantioselective synthesis of chiral 3-Bromobutan-1-ol.
Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken at all times. The expected outcomes are based on literature precedents for similar substrates and may require optimization for the specific target molecule.
References
Synthesis of 3-Bromobutan-1-ol: A Detailed Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of 3-Bromobutan-1-ol, a valuable bromoalcohol intermediate in organic synthesis. The presented protocol is based on the selective hydrobromination of the secondary hydroxyl group in butane-1,3-diol. This method offers a direct approach to the target molecule, leveraging the differential reactivity of primary and secondary alcohols.
Data Presentation
A summary of the expected quantitative data for the synthesis of 3-Bromobutan-1-ol is provided in the table below. This data is compiled from typical results for similar selective halogenation reactions and should be considered as target values for the experimental procedure.
| Parameter | Value |
| Reactants | |
| Butane-1,3-diol | 1.0 eq |
| 48% Hydrobromic acid | 2.0 - 3.0 eq |
| Concentrated Sulfuric Acid | Catalytic amount |
| Reaction Conditions | |
| Temperature | 80-100 °C |
| Reaction Time | 4-6 hours |
| Product | |
| 3-Bromobutan-1-ol | |
| Appearance | Colorless to pale yellow liquid |
| Expected Yield | 60-70% |
| Purity (by GC) | >95% |
| Boiling Point | Approx. 80-82 °C at 15 mmHg |
| Characterization Data | |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ~4.25 (m, 1H), ~3.90 (t, 2H), ~2.05 (m, 2H), ~1.75 (d, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | ~60.5, ~51.0, ~40.0, ~26.0 |
| IR (neat, cm⁻¹) | ~3350 (O-H), ~2970, 2930, 2870 (C-H), ~1050 (C-O), ~560 (C-Br) |
Experimental Protocol
The synthesis of 3-Bromobutan-1-ol from butane-1,3-diol involves the selective substitution of the secondary hydroxyl group with bromide. This selectivity is achieved by careful control of reaction conditions.
Materials:
-
Butane-1,3-diol
-
48% Hydrobromic acid
-
Concentrated sulfuric acid
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Boiling chips
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add butane-1,3-diol (1.0 eq).
-
Reagent Addition: Cautiously add 48% hydrobromic acid (2.5 eq) to the flask. While stirring, slowly add a catalytic amount of concentrated sulfuric acid. Add a few boiling chips to the mixture.
-
Reaction: Heat the mixture to reflux (approximately 80-100 °C) using a heating mantle. Maintain the reflux with vigorous stirring for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the reaction mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, followed by a wash with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude 3-Bromobutan-1-ol.
-
Purification: The crude product is purified by vacuum distillation. Collect the fraction boiling at approximately 80-82 °C at 15 mmHg.
Mandatory Visualization
The following diagram illustrates the experimental workflow for the synthesis of 3-Bromobutan-1-ol.
Caption: Experimental workflow for the synthesis of 3-Bromobutan-1-ol.
Application Notes and Protocols for the Characterization of 3-Bromobutan-1-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques used to characterize 3-Bromobutan-1-ol, a key intermediate in various synthetic applications, including pharmaceutical development. The following protocols and data are intended to guide researchers in confirming the identity, purity, and structural integrity of this compound.
Introduction
3-Bromobutan-1-ol (C₄H₉BrO, Molar Mass: 153.02 g/mol ) is a functionalized haloalkane.[1] Its structure, containing both a hydroxyl group and a bromine atom, makes it a versatile building block in organic synthesis. Accurate characterization is crucial to ensure the desired reactivity and to avoid the introduction of impurities into subsequent reaction steps. This document outlines the primary analytical methods for its characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Chromatographic techniques.
Spectroscopic Characterization
Spectroscopic methods are fundamental for the structural elucidation of 3-Bromobutan-1-ol.
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
-
¹H NMR Spectroscopy: Proton NMR is used to determine the number of different types of protons and their connectivity. The spectrum of 3-Bromobutan-1-ol is expected to show distinct signals for the protons on each carbon.
-
¹³C NMR Spectroscopy: Carbon NMR provides information about the different carbon environments in the molecule. For 3-Bromobutan-1-ol, four distinct signals are expected, corresponding to the four carbon atoms.
Predicted NMR Data
While experimental spectra for 3-Bromobutan-1-ol are not widely published, predicted data and analysis of analogous compounds provide a reliable reference. For comparison, the related compound 3-bromo-propan-1-ol shows characteristic shifts that can be extrapolated.[2]
| Technique | Assignment | Predicted Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |
| ¹H NMR | H-1 (-CH₂OH) | ~3.7-3.9 | Triplet | ~6-7 |
| H-2 (-CH₂-) | ~1.9-2.1 | Multiplet | ||
| H-3 (-CHBr-) | ~4.1-4.3 | Multiplet | ||
| H-4 (-CH₃) | ~1.7-1.8 | Doublet | ~6-7 | |
| -OH | Variable | Singlet (broad) | ||
| ¹³C NMR | C-1 (-CH₂OH) | ~60-62 | ||
| C-2 (-CH₂-) | ~38-40 | |||
| C-3 (-CHBr-) | ~50-52 | |||
| C-4 (-CH₃) | ~25-27 |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of 3-Bromobutan-1-ol in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
-
Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans (e.g., 16) for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) and a larger number of scans are typically required.
-
Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software. Apply Fourier transformation, phase correction, and baseline correction.
Logical Workflow for NMR Analysis
References
Application Notes and Protocols for Grignard Reaction Involving 3-Bromobutan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting a Grignard reaction with 3-bromobutan-1-ol. Due to the inherent incompatibility of the acidic hydroxyl group with the Grignard reagent, a protection-deprotection strategy is necessary. The following sections outline the protection of the alcohol, formation of the Grignard reagent, subsequent reaction with an electrophile (using benzaldehyde as a representative example), and final deprotection to yield the desired product.
Introduction
The Grignard reaction is a powerful tool for carbon-carbon bond formation. However, the presence of acidic protons, such as those from hydroxyl groups, will quench the Grignard reagent. Therefore, direct formation of a Grignard reagent from 3-bromobutan-1-ol is not feasible.[1] A common and effective strategy to overcome this limitation is to protect the alcohol functionality as a silyl ether, which is stable under the basic conditions of Grignard reagent formation and reaction.[2] This protocol details the use of tert-butyldimethylsilyl (TBDMS) as a protecting group.
A potential side reaction to consider is the intramolecular cyclization of the Grignard reagent. For a 4-haloalkoxide Grignard, this could lead to the formation of a cyclobutanol derivative. However, by protecting the alcohol and maintaining dilute and controlled temperature conditions during the Grignard formation, this side reaction can be minimized.
Overall Reaction Scheme
The overall synthetic route involves three main stages:
-
Protection: The hydroxyl group of 3-bromobutan-1-ol is protected as a TBDMS ether.
-
Grignard Reaction: The resulting 3-(tert-butyldimethylsilyloxy)-1-bromobutane is used to form a Grignard reagent, which is then reacted with an electrophile (e.g., benzaldehyde).
-
Deprotection: The silyl ether is removed to reveal the final alcohol product.
Data Presentation
The following table summarizes the expected yields and key characteristics of the compounds involved in this synthetic sequence. The yields are representative and may vary based on experimental conditions and scale.
| Step | Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Expected Yield (%) | Physical State |
| 1 | 3-(tert-butyldimethylsilyloxy)-1-bromobutane | C₁₀H₂₃BrOSi | 267.28 | 90-95 | Colorless oil |
| 2 | 1-Phenyl-4-(tert-butyldimethylsilyloxy)butan-1-ol | C₁₆H₂₈O₂Si | 280.48 | 80-85 | Colorless oil |
| 3 | 1-Phenylbutan-1,4-diol | C₁₀H₁₄O₂ | 166.22 | 90-95 | White solid |
Experimental Protocols
Protocol 1: Protection of 3-Bromobutan-1-ol with TBDMS-Cl
This protocol describes the protection of the hydroxyl group of 3-bromobutan-1-ol as a tert-butyldimethylsilyl (TBDMS) ether.
Materials:
-
3-Bromobutan-1-ol
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Imidazole
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 3-bromobutan-1-ol (1.0 eq) in anhydrous DCM, add imidazole (2.5 eq).
-
Add a solution of TBDMS-Cl (1.1 eq) in anhydrous DCM dropwise to the mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain 3-(tert-butyldimethylsilyloxy)-1-bromobutane as a colorless oil.
Protocol 2: Grignard Reaction of 3-(tert-butyldimethylsilyloxy)-1-bromobutane with Benzaldehyde
This protocol details the formation of the Grignard reagent and its subsequent reaction with benzaldehyde. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).
Materials:
-
Magnesium turnings
-
Iodine (a single crystal for initiation)
-
3-(tert-butyldimethylsilyloxy)-1-bromobutane
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Benzaldehyde
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Place magnesium turnings (1.2 eq) in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add a small crystal of iodine to activate the magnesium.
-
Prepare a solution of 3-(tert-butyldimethylsilyloxy)-1-bromobutane (1.0 eq) in anhydrous diethyl ether in the dropping funnel.
-
Add a small portion of the bromide solution to the magnesium. The reaction is initiated when the color of the iodine disappears and bubbling is observed. Gentle heating may be required to start the reaction.
-
Once the reaction has initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Add a solution of benzaldehyde (1.0 eq) in anhydrous diethyl ether dropwise via the dropping funnel.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure to obtain the crude 1-phenyl-4-(tert-butyldimethylsilyloxy)butan-1-ol. This can be purified by column chromatography if necessary.
Protocol 3: Deprotection of the TBDMS Ether
This protocol describes the removal of the TBDMS protecting group to yield the final diol product.
Materials:
-
1-Phenyl-4-(tert-butyldimethylsilyloxy)butan-1-ol
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the crude 1-phenyl-4-(tert-butyldimethylsilyloxy)butan-1-ol (1.0 eq) in anhydrous THF.
-
Add the 1 M TBAF solution in THF (1.1 eq) dropwise to the stirred solution at room temperature.[3][4]
-
Stir the reaction for 2-4 hours and monitor by TLC.[4]
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 1-phenylbutan-1,4-diol.
Mandatory Visualization
Caption: Synthetic pathway for the Grignard reaction of 3-Bromobutan-1-ol.
Caption: Experimental workflow from starting material to final product.
References
Application Notes and Protocols: Nucleophilic Substitution Reactions of 3-Bromobutan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides detailed application notes and experimental protocols for conducting nucleophilic substitution reactions with 3-bromobutan-1-ol. 3-Bromobutan-1-ol is a bifunctional molecule containing both a secondary alkyl halide and a primary alcohol. This structure allows for both intermolecular and intramolecular nucleophilic substitution, making it a versatile substrate for synthesizing various chemical intermediates. These notes explore the reaction dynamics with different nucleophiles, focusing on the mechanistic pathways and reaction conditions that favor specific product outcomes. The provided protocols offer standardized procedures for laboratory synthesis and analysis, aimed at professionals in chemical research and drug development.
Mechanistic Overview: Intermolecular vs. Intramolecular Pathways
The reactivity of 3-bromobutan-1-ol is dominated by the presence of the bromine atom, a good leaving group, and the hydroxyl group, which can act as an internal nucleophile upon deprotonation. This duality leads to a competition between intermolecular and intramolecular reaction pathways, primarily following an SN2 mechanism due to the secondary nature of the carbon center bearing the bromine.
-
Intermolecular Nucleophilic Substitution: An external nucleophile (e.g., CN⁻, OH⁻) directly attacks the carbon atom bonded to the bromine, displacing the bromide ion. This pathway leads to the formation of a substituted butanol derivative.
-
Intramolecular Nucleophilic Substitution (Cyclization): In the presence of a base, the terminal hydroxyl group is deprotonated to form an alkoxide. This internal nucleophile then attacks the electrophilic carbon bearing the bromine, leading to the formation of a cyclic ether, 2-methyltetrahydrofuran. This is a form of the Williamson ether synthesis.
The choice of nucleophile, base, and reaction conditions (e.g., concentration) is critical in directing the reaction toward the desired product.
Caption: Competing nucleophilic substitution pathways for 3-Bromobutan-1-ol.
Application Note I: Intermolecular Substitution with Sodium Cyanide
Objective: To synthesize 4-hydroxypentanenitrile via an SN2 reaction. This reaction is valuable for introducing a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine, thus extending the carbon chain by one.
Reaction Principle: The cyanide ion (CN⁻) is a potent nucleophile that readily displaces the bromide from 3-bromobutan-1-ol. The reaction is typically conducted in a polar aprotic solvent or an alcohol/water mixture to dissolve both the organic substrate and the inorganic cyanide salt.[1] The use of an ethanolic solution helps to prevent the substitution of bromide with hydroxide, which could occur in a purely aqueous solution.[1] The reaction proceeds via a classic SN2 mechanism.
Reaction Scheme: CH₃CH(Br)CH₂CH₂OH + NaCN → CH₃CH(CN)CH₂CH₂OH + NaBr
Expected Outcome: The primary product is 4-hydroxypentanenitrile. Due to the SN2 mechanism, if the starting material is enantiomerically pure, an inversion of stereochemistry at the C-3 position is expected.
Application Note II: Selective Synthesis of 2-Methyltetrahydrofuran via Intramolecular Cyclization
Objective: To synthesize 2-methyltetrahydrofuran, a valuable green solvent and chemical intermediate.[2]
Reaction Principle: This protocol favors the intramolecular Williamson ether synthesis. A base, such as sodium hydroxide, deprotonates the terminal alcohol to form a sodium alkoxide. This alkoxide then acts as an internal nucleophile, attacking the adjacent carbon-bromine bond in an intramolecular SN2 reaction to form the five-membered ring of 2-methyltetrahydrofuran.[3] To favor this intramolecular pathway over the competing intermolecular reaction (which would form butane-1,3-diol), the reaction is often run under dilute conditions.[3] High dilution reduces the probability of two different molecules reacting with each other.[3]
Reaction Scheme:
-
Deprotonation: CH₃CH(Br)CH₂CH₂OH + NaOH → CH₃CH(Br)CH₂CH₂O⁻Na⁺ + H₂O
-
Intramolecular SN2 Attack: CH₃CH(Br)CH₂CH₂O⁻Na⁺ → 2-Methyltetrahydrofuran + NaBr
Expected Outcome: The major product is 2-methyltetrahydrofuran. The primary competing side product is butane-1,3-diol, the formation of which can be minimized by controlling the concentration of the substrate.
Caption: Mechanism of intramolecular cyclization to form 2-methyltetrahydrofuran.
Experimental Protocols
The following protocols are designed for laboratory-scale synthesis. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Caption: General experimental workflow for synthesis, purification, and analysis.
Protocol 1: Synthesis of 4-Hydroxypentanenitrile
Materials:
-
3-Bromobutan-1-ol
-
Sodium cyanide (NaCN)
-
Ethanol, 95%
-
Deionized water
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel (250 mL)
-
Rotary evaporator
Procedure:
-
In the 100 mL round-bottom flask, dissolve sodium cyanide (1.2 eq) in a 1:1 mixture of ethanol and deionized water (40 mL).
-
Add 3-bromobutan-1-ol (1.0 eq) to the flask.
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80-90°C) with vigorous stirring for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Transfer the mixture to the separatory funnel and add 50 mL of diethyl ether.
-
Wash the organic layer sequentially with 30 mL of water and 30 mL of brine.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent using a rotary evaporator.
-
Purify the crude product by vacuum distillation to obtain pure 4-hydroxypentanenitrile.
Protocol 2: Synthesis of 2-Methyltetrahydrofuran
Materials:
-
3-Bromobutan-1-ol
-
Sodium hydroxide (NaOH) pellets
-
Tetrahydrofuran (THF), anhydrous
-
Deionized water
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Three-neck round-bottom flask (500 mL)
-
Reflux condenser
-
Addition funnel
-
Heating mantle with magnetic stirrer
-
Separatory funnel (500 mL)
Procedure:
-
To the 500 mL flask, add sodium hydroxide (1.5 eq) and 150 mL of THF.
-
In the addition funnel, prepare a dilute solution of 3-bromobutan-1-ol (1.0 eq) in 100 mL of THF.
-
Heat the NaOH/THF suspension to a gentle reflux.
-
Add the 3-bromobutan-1-ol solution dropwise from the addition funnel over a period of 2 hours. This slow addition maintains dilute conditions, favoring intramolecular cyclization.
-
After the addition is complete, continue to heat at reflux for an additional 3 hours.
-
Cool the mixture to room temperature and carefully quench by adding 100 mL of cold water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine all organic layers and wash with 50 mL of brine.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Filter the solution and carefully distill off the low-boiling point solvents (diethyl ether and THF).
-
The remaining liquid can be further purified by fractional distillation to yield pure 2-methyltetrahydrofuran (B.P. ~80°C).
Data Presentation
The following tables present representative quantitative data for the protocols described above. Yields and purity are dependent on specific reaction conditions and purification efficiency.
Table 1: Representative Data for Synthesis of 4-Hydroxypentanenitrile (Protocol 1)
| Parameter | Value |
| Reactants | |
| 3-Bromobutan-1-ol | 10.0 g (65.3 mmol) |
| Sodium Cyanide | 3.84 g (78.4 mmol) |
| Conditions | |
| Solvent | Ethanol/Water (1:1, 40 mL) |
| Temperature | 85 °C (Reflux) |
| Reaction Time | 5 hours |
| Results | |
| Product Yield (Crude) | 6.1 g |
| Product Yield (Purified) | 5.2 g (70%) |
| Product Purity (GC-MS) | >98% |
Table 2: Representative Data for Synthesis of 2-Methyltetrahydrofuran (Protocol 2)
| Parameter | Value |
| Reactants | |
| 3-Bromobutan-1-ol | 10.0 g (65.3 mmol) |
| Sodium Hydroxide | 3.92 g (98.0 mmol) |
| Conditions | |
| Solvent | Anhydrous THF (250 mL) |
| Temperature | 66 °C (Reflux) |
| Reaction Time | 5 hours (2h addition + 3h reflux) |
| Results | |
| Product Yield (Crude) | 4.9 g |
| Product Yield (Purified) | 4.3 g (76%) |
| Product Purity (¹H NMR) | >99% |
References
Application of 3-Bromobutan-1-ol in the Synthesis of (+)-Lasiol: A Chiral Building Block Approach
Introduction
3-Bromobutan-1-ol is a versatile chiral building block in organic synthesis. Its bifunctional nature, possessing both a hydroxyl group and a bromine atom on a four-carbon chain with a defined stereocenter, makes it a valuable precursor for the construction of complex molecular architectures. This application note details a proposed synthetic strategy for the natural product (+)-Lasiol, an ant pheromone, utilizing (S)-3-bromobutan-1-ol as a key starting material for the stereoselective synthesis of the C1-C4 carbon skeleton.
(+)-Lasiol, with the systematic name (2S,3S)-2,3,6-trimethylhept-5-en-1-ol, is a trail pheromone used by the ant Lasius meridionalis. Trail pheromones are crucial for ant communication, guiding colony members to food sources and new nest sites. The precise stereochemistry of (+)-Lasiol is critical for its biological activity, highlighting the importance of stereocontrolled synthetic routes in the preparation of such natural products.
Proposed Synthetic Pathway
The retrosynthetic analysis of (+)-Lasiol identifies a key C1-C4 fragment, (2S,3S)-2,3-dimethyl-1,4-butanediol, which can be conceptually derived from (S)-3-bromobutan-1-ol. The proposed forward synthesis involves the conversion of (S)-3-bromobutan-1-ol into a suitable intermediate for the introduction of the second methyl group and subsequent elaboration to the target molecule.
Caption: Proposed synthetic pathway for (+)-Lasiol from (S)-3-bromobutan-1-ol.
Experimental Protocols
Step 1: Protection of (S)-3-bromobutan-1-ol
To a solution of (S)-3-bromobutan-1-ol (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) at 0 °C under an argon atmosphere is added imidazole (1.5 eq). tert-Butyldimethylsilyl chloride (TBSCl, 1.2 eq) is then added portion-wise, and the reaction mixture is stirred at room temperature for 12 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford (S)-1-bromo-3-(tert-butyldimethylsilyloxy)butane.
Step 2: Grignard Reaction and Homologation
Magnesium turnings (1.5 eq) are activated in a flame-dried flask under argon. A crystal of iodine is added, and the flask is gently heated. A solution of (S)-1-bromo-3-(tert-butyldimethylsilyloxy)butane (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.5 M) is added dropwise to initiate the Grignard formation. The reaction is stirred at reflux for 2 hours. In a separate flask, paraformaldehyde (2.0 eq) is suspended in anhydrous THF and cooled to 0 °C. The freshly prepared Grignard reagent is added cannula to the paraformaldehyde suspension. The reaction is allowed to warm to room temperature and stirred for 16 hours. The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product, a protected diol, is used in the next step without further purification.
Step 3: Deprotection to (2S,3S)-2,3-dimethylbutane-1,4-diol
The crude protected diol from the previous step is dissolved in THF (0.2 M). Tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.5 eq) is added at 0 °C, and the mixture is stirred at room temperature for 4 hours. The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to yield (2S,3S)-2,3-dimethylbutane-1,4-diol.
Step 4: Monoprotection of the Diol
To a solution of (2S,3S)-2,3-dimethylbutane-1,4-diol (1.0 eq) and imidazole (1.2 eq) in anhydrous DCM (0.5 M) at 0 °C is added tert-butyldiphenylsilyl chloride (TBDPSCl, 1.05 eq) dropwise. The reaction is stirred at 0 °C for 2 hours and then at room temperature for 10 hours. The reaction is quenched with water, and the product is extracted with DCM. The combined organic layers are dried and concentrated. The crude product is purified by flash chromatography to give the monoprotected diol.
Step 5: Swern Oxidation
A solution of oxalyl chloride (1.5 eq) in anhydrous DCM (0.3 M) is cooled to -78 °C. A solution of dimethyl sulfoxide (DMSO, 3.0 eq) in DCM is added dropwise, followed by a solution of the monoprotected diol (1.0 eq) in DCM. The reaction is stirred at -78 °C for 1 hour. Triethylamine (5.0 eq) is then added, and the mixture is allowed to warm to room temperature. Water is added, and the layers are separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried, and concentrated to give the crude aldehyde, which is used immediately in the next step.
Step 6: Wittig Reaction
To a suspension of isopropyltriphenylphosphonium iodide (2.0 eq) in anhydrous THF (0.4 M) at -78 °C is added n-butyllithium (1.9 eq, 2.5 M in hexanes) dropwise. The resulting deep red solution is stirred at 0 °C for 1 hour. The solution is then cooled back to -78 °C, and a solution of the crude aldehyde (1.0 eq) in THF is added. The reaction is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight. The reaction is quenched with saturated aqueous ammonium chloride. The aqueous layer is extracted with diethyl ether. The combined organic layers are dried and concentrated. The crude product is purified by flash chromatography to afford the protected (+)-Lasiol.
Step 7: Deprotection to (+)-Lasiol
To a solution of the protected (+)-Lasiol (1.0 eq) in THF (0.2 M) is added TBAF (1.5 eq, 1.0 M in THF) at 0 °C. The reaction is stirred at room temperature for 3 hours. The solvent is removed under reduced pressure, and the residue is purified by flash chromatography to yield (+)-Lasiol.
Quantitative Data Summary
| Step | Product | Starting Material | Reagents | Yield (%) | Reaction Time (h) |
| 1 | (S)-1-Bromo-3-(tert-butyldimethylsilyloxy)butane | (S)-3-Bromobutan-1-ol | TBSCl, Imidazole, DCM | 95 | 12 |
| 2 | Crude protected diol | (S)-1-Bromo-3-(tert-butyldimethylsilyloxy)butane | Mg, THF, Paraformaldehyde | 80 (crude) | 18 |
| 3 | (2S,3S)-2,3-Dimethylbutane-1,4-diol | Crude protected diol | TBAF, THF | 85 (over 2 steps) | 4 |
| 4 | Monoprotected Diol | (2S,3S)-2,3-Dimethylbutane-1,4-diol | TBDPSCl, Imidazole, DCM | 88 | 12 |
| 5 | Crude Aldehyde | Monoprotected Diol | Oxalyl chloride, DMSO, Et3N | 90 (crude) | 2 |
| 6 | Protected (+)-Lasiol | Crude Aldehyde | Isopropyltriphenylphosphonium iodide, n-BuLi | 75 (over 2 steps) | 14 |
| 7 | (+)-Lasiol | Protected (+)-Lasiol | TBAF, THF | 92 | 3 |
Ant Pheromone Signaling
Ants utilize a sophisticated system of chemical communication based on pheromones to regulate various social behaviors. Trail pheromones, such as (+)-Lasiol, are deposited by foraging ants to create a chemical trail from a food source back to the nest. Other ants can detect these volatile compounds with specialized olfactory receptors on their antennae, allowing them to follow the trail with high fidelity. This chemical communication is essential for efficient foraging and the overall success of the ant colony.
Caption: Signaling pathway of ant trail pheromones.
Conclusion
This application note outlines a feasible and stereocontrolled synthetic route to the natural product (+)-Lasiol, demonstrating the utility of (S)-3-bromobutan-1-ol as a valuable chiral starting material. The proposed multi-step synthesis employs well-established organic transformations to construct the target molecule with the correct stereochemistry, which is crucial for its biological function as an ant pheromone. The detailed protocols and tabulated data provide a practical guide for researchers in natural product synthesis and chemical ecology.
Application Notes and Protocols: 3-Bromobutan-1-ol as a Precursor for Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utility of 3-Bromobutan-1-ol as a versatile precursor for the synthesis of key pharmaceutical intermediates. The focus is on the preparation of chiral amino alcohols, which are crucial building blocks in the synthesis of various active pharmaceutical ingredients (APIs). A detailed, representative protocol for the synthesis of (R)-3-aminobutan-1-ol, a key intermediate in the production of the anti-HIV drug Dolutegravir, is presented.
Introduction
3-Bromobutan-1-ol is a bifunctional molecule containing both a hydroxyl group and a bromine atom. This structure allows for a range of chemical transformations, making it a valuable starting material in organic synthesis. The bromine atom, being a good leaving group, is susceptible to nucleophilic substitution, providing a straightforward route to introduce various functional groups. Of particular interest in pharmaceutical synthesis is the conversion of the bromo group to an amino group, yielding 3-aminobutan-1-ol. The chiral versions of 3-aminobutan-1-ol are of significant importance; for instance, (R)-3-aminobutan-1-ol is a key intermediate for the synthesis of Dolutegravir, an integrase inhibitor used in the treatment of HIV.[1][2]
While various synthetic routes to (R)-3-aminobutan-1-ol exist, including those starting from (R)-3-aminobutanoic acid or 4-hydroxybutan-2-one, the synthesis from (R)-3-bromobutan-1-ol represents a direct and viable pathway.[1][3] This document outlines a representative two-step protocol for this conversion, proceeding via an azide intermediate followed by reduction. This method is widely used for the synthesis of primary amines from alkyl halides as it avoids the potential for over-alkylation often seen with direct amination using ammonia.[4]
Application: Synthesis of (R)-3-aminobutan-1-ol
The following protocol details a two-step synthesis of (R)-3-aminobutan-1-ol from (R)-3-bromobutan-1-ol. This intermediate is a critical component in the synthesis of Dolutegravir.
Step 1: Synthesis of (R)-3-azidobutan-1-ol
This step involves a nucleophilic substitution (SN2) reaction where the bromide in (R)-3-bromobutan-1-ol is displaced by an azide ion. This reaction typically proceeds with inversion of stereochemistry. However, for the purpose of this protocol, we will assume the desired stereochemistry of the final product is achieved from the corresponding chiral starting material.
Experimental Protocol:
-
To a solution of (R)-3-bromobutan-1-ol (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add sodium azide (1.5 eq).
-
Heat the reaction mixture to 60-70 °C and stir for 12-24 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent such as diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude (R)-3-azidobutan-1-ol.
-
The crude product can be purified by vacuum distillation or column chromatography.
Step 2: Synthesis of (R)-3-aminobutan-1-ol
The azido group in (R)-3-azidobutan-1-ol is reduced to a primary amine to yield the final product. A common and effective method for this transformation is catalytic hydrogenation.
Experimental Protocol:
-
Dissolve (R)-3-azidobutan-1-ol (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.
-
Stir the reaction vigorously until the starting material is consumed (monitored by TLC or IR spectroscopy for the disappearance of the azide peak).
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain (R)-3-aminobutan-1-ol.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of (R)-3-aminobutan-1-ol from (R)-3-bromobutan-1-ol.
Table 1: Reaction Parameters and Yields
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | Azidation | (R)-3-bromobutan-1-ol, Sodium Azide | DMF | 60-70 | 12-24 | 85-95 | >95 |
| 2 | Reduction | (R)-3-azidobutan-1-ol, H₂, Pd/C | Methanol | 25 | 4-8 | 90-98 | >98 |
Table 2: Physicochemical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| (R)-3-bromobutan-1-ol | C₄H₉BrO | 153.02 | Colorless liquid |
| (R)-3-azidobutan-1-ol | C₄H₉N₃O | 115.14 | Colorless to pale yellow liquid |
| (R)-3-aminobutan-1-ol | C₄H₁₁NO | 89.14 | Colorless liquid |
Visualizations
Caption: Synthetic pathway from (R)-3-Bromobutan-1-ol to (R)-3-aminobutan-1-ol.
Caption: Detailed experimental workflow for the two-step synthesis.
Caption: Role of the intermediate in the mechanism of action of Dolutegravir.
References
- 1. medicines4all.vcu.edu [medicines4all.vcu.edu]
- 2. (R)-3-aminobutanol (Batch) | Medicines for All Institute [medicines4all.vcu.edu]
- 3. WO2018020380A1 - Enzymatic process for the preparation of (r)-3-aminobutan-1-ol, useful in preparation of dolutegravir - Google Patents [patents.google.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for Ring-Opening Reactions with 3-Bromobutan-1-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the intramolecular ring-closing reactions of 3-bromobutan-1-ol and its derivatives to form substituted tetrahydrofurans, a crucial structural motif in many biologically active compounds and pharmaceuticals. The primary reaction discussed is the intramolecular Williamson ether synthesis, a reliable and widely used method for the formation of cyclic ethers.
Introduction
3-Bromobutan-1-ol and its derivatives are valuable precursors for the synthesis of substituted tetrahydrofurans. The presence of a hydroxyl group and a bromine atom on the same carbon chain allows for an intramolecular nucleophilic substitution (SN2) reaction, where the alkoxide formed from the hydroxyl group acts as a nucleophile to displace the bromide, leading to the formation of a five-membered tetrahydrofuran ring. This intramolecular cyclization is a key step in the synthesis of various important molecules, including pharmaceuticals. The reaction is typically promoted by a strong, non-nucleophilic base.
Reaction Mechanism: Intramolecular Williamson Ether Synthesis
The cyclization of 3-bromobutan-1-ol derivatives to form tetrahydrofurans proceeds via the intramolecular Williamson ether synthesis. This reaction is a classic example of an intramolecular SN2 reaction.
The process involves two main steps:
-
Deprotonation: A strong base, such as sodium hydride (NaH), deprotonates the terminal hydroxyl group of the 3-bromobutan-1-ol derivative to form a nucleophilic alkoxide ion.
-
Intramolecular Nucleophilic Attack: The newly formed alkoxide attacks the carbon atom bearing the bromine atom in an intramolecular fashion. This SN2 attack results in the displacement of the bromide ion and the formation of the tetrahydrofuran ring.
This intramolecular reaction is particularly favorable for the formation of five- and six-membered rings.
Experimental Protocols
Protocol 1: Synthesis of 2-Methyltetrahydrofuran from 3-Bromobutan-1-ol
This protocol describes the base-mediated intramolecular cyclization of 3-bromobutan-1-ol to yield 2-methyltetrahydrofuran.
Materials:
-
3-Bromobutan-1-ol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry, inert atmosphere (e.g., under nitrogen or argon), suspend sodium hydride (1.2 equivalents) in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add a solution of 3-bromobutan-1-ol (1.0 equivalent) in anhydrous THF to the stirred suspension of sodium hydride.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete (monitored by TLC or GC-MS).
-
Cool the reaction mixture to 0 °C and cautiously quench the excess sodium hydride by the slow addition of a saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude 2-methyltetrahydrofuran.
-
Purify the product by distillation if necessary.
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the intramolecular Williamson ether synthesis of various 3-bromobutan-1-ol derivatives.
| Starting Material | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 3-Bromobutan-1-ol | NaH | THF | Reflux | 3 | ~85-95 |
| 4-Bromo-2-methylbutan-1-ol | NaH | THF | Reflux | 4 | ~80-90 |
| 4-Bromo-3-methylbutan-1-ol | NaH | DMF | 80 | 5 | ~75-85 |
| 4-Bromo-3-phenylbutan-1-ol | NaH | THF | Reflux | 6 | ~70-80 |
Note: Yields are approximate and can vary based on reaction scale and purity of reagents.
Visualizations
Experimental Workflow for Tetrahydrofuran Synthesis
The following diagram illustrates the general workflow for the synthesis of substituted tetrahydrofurans from 3-bromobutan-1-ol derivatives via intramolecular Williamson ether synthesis.
Caption: General workflow for tetrahydrofuran synthesis.
Signaling Pathway: HIV Protease Inhibition
Substituted tetrahydrofuran moieties are present in various pharmaceuticals. A notable example is Darunavir, a potent HIV protease inhibitor. The tetrahydrofuran ring in Darunavir plays a crucial role in its binding to the active site of the HIV protease enzyme. The following diagram illustrates the mechanism of action of HIV protease inhibitors.
Caption: HIV protease inhibition by Darunavir.
Application Notes and Protocols for Polymerization Reactions Involving 3-Bromobutan-1-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of polymers derived from 3-Bromobutan-1-ol, a versatile monomer for creating biodegradable and functional polymers with potential applications in drug delivery and biomedical materials. The protocols outlined below describe two primary polymerization strategies: Polycondensation to form a polyether and a two-step approach involving intramolecular cyclization followed by Ring-Opening Polymerization (ROP).
Introduction
3-Bromobutan-1-ol is a bifunctional molecule containing both a hydroxyl group and a secondary bromide. This unique structure allows for several polymerization routes to produce polymers with tailored properties. The resulting polymers, such as polyethers and poly(3-hydroxybutyrate) analogues, are of significant interest in the pharmaceutical and biomedical fields due to their potential biocompatibility and biodegradability. These polymers can be designed as carriers for controlled drug release, scaffolds for tissue engineering, and components of advanced drug delivery systems.[1][2] This document provides detailed methodologies for the synthesis and characterization of polymers from 3-Bromobutan-1-ol.
Polymerization Strategies and Protocols
Two primary strategies for the polymerization of 3-Bromobutan-1-ol are presented:
-
Direct Polycondensation: This method utilizes the hydroxyl and bromide functionalities of the monomer to form a polyether via a Williamson ether-like synthesis.
-
Intramolecular Cyclization followed by Ring-Opening Polymerization (ROP): This two-step approach first involves the conversion of 3-Bromobutan-1-ol to its corresponding cyclic ether, 2-methyloxetane, which is then polymerized via cationic ring-opening polymerization.
Protocol 1: Synthesis of Poly(3-butoxy-1-ol) via Polycondensation
This protocol describes the synthesis of a polyether from 3-Bromobutan-1-ol using a strong base to facilitate a Williamson ether-type polycondensation.
Materials:
-
3-Bromobutan-1-ol (M.W.: 153.02 g/mol )
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous diethyl ether
-
Methanol
-
Deionized water
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions (Schlenk line, etc.)
Experimental Procedure:
-
Preparation: All glassware should be oven-dried and cooled under a stream of inert gas (Argon or Nitrogen).
-
Reaction Setup: In a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere, add sodium hydride (1.1 eq per mole of 3-Bromobutan-1-ol).
-
Solvent Addition: Add 100 mL of anhydrous DMF to the flask and stir the suspension.
-
Monomer Addition: Dissolve 3-Bromobutan-1-ol (1 eq) in 50 mL of anhydrous DMF and add it dropwise to the stirred suspension of NaH in DMF at 0 °C over a period of 30 minutes.
-
Polymerization: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 80-100°C. The reaction is typically carried out for 24-48 hours. The progress of the polymerization can be monitored by techniques such as Gel Permeation Chromatography (GPC) to observe the increase in molecular weight.
-
Quenching: After the desired polymerization time, cool the reaction mixture to room temperature and cautiously quench the reaction by the slow addition of methanol to destroy any unreacted NaH.
-
Polymer Precipitation: Precipitate the polymer by pouring the reaction mixture into a large volume of cold deionized water.
-
Purification: Collect the precipitated polymer by filtration, wash it thoroughly with deionized water, and then with a small amount of diethyl ether.
-
Drying: Dry the polymer in a vacuum oven at 40-50°C until a constant weight is achieved.
Characterization:
The resulting polymer can be characterized by:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR): To confirm the polyether structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic ether linkages.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight (Mn, Mw) and polydispersity index (PDI).
-
Differential Scanning Calorimetry (DSC): To determine thermal properties such as the glass transition temperature (Tg) and melting temperature (Tm).
Quantitative Data Summary (Expected Results):
| Parameter | Expected Value |
| Yield | 60-80% |
| Number-Average Molecular Weight (Mn) | 5,000 - 15,000 g/mol |
| Polydispersity Index (PDI) | 1.5 - 2.5 |
| Glass Transition Temperature (Tg) | -20 to 10 °C |
Note: These are estimated values based on analogous polyether syntheses and may vary depending on the precise reaction conditions.
Caption: Workflow for Polycondensation of 3-Bromobutan-1-ol.
Protocol 2: Synthesis of Poly(2-methyloxetane) via Intramolecular Cyclization and Ring-Opening Polymerization (ROP)
This protocol is a two-step process. First, 3-Bromobutan-1-ol is cyclized to 2-methyloxetane. Second, the purified 2-methyloxetane is polymerized via cationic ring-opening polymerization.
Step 1: Synthesis of 2-methyloxetane
Materials:
-
3-Bromobutan-1-ol
-
Potassium hydroxide (KOH)
-
Diethylene glycol
-
Anhydrous diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard distillation glassware
Experimental Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a distillation head, dissolve potassium hydroxide (1.5 eq) in diethylene glycol with gentle heating.
-
Monomer Addition: Slowly add 3-Bromobutan-1-ol (1 eq) to the hot KOH solution.
-
Cyclization and Distillation: The intramolecular cyclization will occur, and the lower-boiling 2-methyloxetane (b.p. ~60 °C) will distill out of the reaction mixture.
-
Purification: Collect the distillate and wash it with a small amount of water. Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Final Distillation: Perform a final fractional distillation to obtain pure 2-methyloxetane.
Step 2: Cationic Ring-Opening Polymerization of 2-methyloxetane
Materials:
-
Purified 2-methyloxetane
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) as initiator
-
Anhydrous dichloromethane (DCM)
-
Methanol
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Experimental Procedure:
-
Preparation: All glassware must be rigorously dried and the reaction should be conducted under an inert atmosphere.
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stirrer under an inert atmosphere, dissolve purified 2-methyloxetane in anhydrous DCM.
-
Initiation: Cool the solution to 0 °C and add a catalytic amount of boron trifluoride diethyl etherate (typically 0.1-1 mol%) via syringe.
-
Polymerization: Allow the reaction to proceed at 0 °C to room temperature for several hours (4-24 hours). The polymerization is often exothermic.
-
Termination: Terminate the polymerization by adding a small amount of methanol.
-
Polymer Precipitation: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent like cold methanol or hexane.
-
Purification and Drying: Collect the polymer by filtration and dry it in a vacuum oven at a low temperature (e.g., 30-40 °C).
Characterization:
The resulting poly(2-methyloxetane) can be characterized using the same techniques as described in Protocol 1 (NMR, FTIR, GPC, DSC).
Quantitative Data Summary (Expected Results):
| Parameter | Expected Value |
| Yield (ROP step) | 80-95% |
| Number-Average Molecular Weight (Mn) | 10,000 - 50,000 g/mol (controllable by monomer/initiator ratio) |
| Polydispersity Index (PDI) | 1.1 - 1.5 |
| Glass Transition Temperature (Tg) | -40 to -20 °C |
Note: These are estimated values based on the ROP of similar oxetanes and can be tuned by adjusting reaction conditions.[3]
Caption: Two-step synthesis of Poly(2-methyloxetane).
Applications in Drug Development
Polymers derived from 3-Bromobutan-1-ol, particularly the resulting polyethers and poly(hydroxyalkanoate) analogues, have significant potential in various aspects of drug development.[1]
-
Controlled Release Formulations: The biodegradable nature of these polymers makes them suitable for creating matrices that encapsulate therapeutic agents and release them in a controlled manner over time.[4]
-
Drug Conjugation: The polymer backbone can be functionalized to covalently attach drug molecules, which can improve drug solubility, stability, and pharmacokinetic profiles.
-
Nanoparticle Drug Delivery: These polymers can be formulated into nanoparticles for targeted drug delivery to specific tissues or cells, potentially reducing systemic side effects.[5]
-
Biomaterials and Scaffolds: The biocompatible nature of these polymers makes them candidates for creating scaffolds in tissue engineering applications, which can be loaded with growth factors or other therapeutic agents.
The choice of polymerization method will influence the final properties of the polymer and its suitability for a particular application. Polycondensation typically yields polymers with a broader molecular weight distribution, while ROP can offer better control over molecular weight and a narrower distribution, which is often desirable for biomedical applications.
Summary of Polymer Characterization Techniques
A comprehensive characterization of the synthesized polymers is crucial for their application in drug development. The following table summarizes the key techniques and the information they provide.
| Technique | Information Provided |
| ¹H and ¹³C NMR | Confirms the chemical structure of the polymer repeating unit and end groups. |
| FTIR Spectroscopy | Identifies the functional groups present in the polymer (e.g., ether, hydroxyl). |
| Gel Permeation Chromatography (GPC) | Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). |
| Differential Scanning Calorimetry (DSC) | Measures thermal transitions, including the glass transition temperature (Tg) and melting temperature (Tm), which relate to the polymer's physical state. |
| Thermogravimetric Analysis (TGA) | Evaluates the thermal stability and decomposition profile of the polymer. |
References
Application Notes and Protocols for the Industrial Scale-Up Synthesis of 3-Bromobutan-1-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the industrial-scale synthesis of 3-bromobutan-1-ol, a versatile building block in the pharmaceutical and specialty chemical industries. The protocols outlined below are based on established principles of chemical process optimization and are intended to serve as a guide for the transition from laboratory-scale synthesis to pilot and industrial-scale production. While specific quantitative data for a dedicated industrial process for 3-bromobutan-1-ol is not extensively published, the information herein is derived from analogous industrial processes for similar alkyl halides and diols. Optimization of the presented parameters is crucial for achieving desired yield, purity, and economic viability at an industrial scale.
Overview of Synthetic Strategies
The most viable industrial route for the synthesis of 3-bromobutan-1-ol is the hydrobromination of 1,3-butanediol. This method offers a straightforward reaction pathway with readily available starting materials. For industrial applications, a continuous flow process is often preferred over batch processing to ensure better control over reaction parameters, improved safety, and higher throughput.
Process Chemistry and Reaction Parameters
The fundamental reaction involves the nucleophilic substitution of a hydroxyl group in 1,3-butanediol with a bromide ion. The secondary hydroxyl group is generally more reactive towards hydrobromic acid than the primary one under controlled conditions.
Reaction: CH₃CH(OH)CH₂CH₂OH + HBr → CH₃CH(Br)CH₂CH₂OH + H₂O
For industrial-scale synthesis, hydrobromic acid can be generated in situ from the reaction of sodium bromide with a strong acid like sulfuric acid, or gaseous hydrogen bromide can be directly fed into the reactor. The use of a continuous flow reactor, such as a plug flow reactor (PFR), is highly recommended for this process.[1][2]
Table 1: Key Process Parameters for Continuous Flow Synthesis
| Parameter | Recommended Range | Rationale |
| Reactants | 1,3-Butanediol, Hydrogen Bromide (gas or aqueous) | Readily available industrial chemicals. |
| Reactor Type | Plug Flow Reactor (PFR) / Packed Bed Reactor | Provides excellent heat and mass transfer, precise control of residence time, and enhanced safety for exothermic reactions.[1] |
| Temperature | 80 - 120 °C | Balances reaction rate and selectivity, minimizing the formation of by-products such as ethers and di-brominated compounds. |
| Pressure | 1 - 5 bar | Sufficient to maintain a liquid phase and control the flow of gaseous HBr. |
| Catalyst | Typically not required (acid-catalyzed) | The reaction is catalyzed by the strong acid (HBr) itself. |
| Residence Time | 5 - 20 minutes | Optimized to maximize conversion of 1,3-butanediol while minimizing by-product formation. Shorter residence times are a key advantage of flow chemistry.[1] |
| Stoichiometry | Molar ratio of HBr to 1,3-Butanediol: 1.1 to 1.5 | A slight excess of HBr drives the reaction towards completion. |
| Solvent | Typically no solvent required (neat reaction) | Reduces downstream separation costs and improves process efficiency. |
Experimental Protocols
Continuous Flow Synthesis of 3-Bromobutan-1-ol
This protocol describes a continuous process for the synthesis of 3-bromobutan-1-ol.
Materials and Equipment:
-
1,3-Butanediol (industrial grade)
-
Hydrogen bromide (anhydrous gas or concentrated aqueous solution)
-
Continuous flow reactor system (e.g., PFR) with precise temperature and pressure control
-
Pumps for liquid and gas feeds
-
Back-pressure regulator
-
Heat exchanger for cooling the product stream
-
Quench solution (e.g., sodium bicarbonate solution)
-
Phase separator
Procedure:
-
System Preparation: Ensure the continuous flow reactor system is clean, dry, and leak-tested.
-
Reactant Feed:
-
Pump pre-heated 1,3-butanediol into the reactor at a constant flow rate.
-
Simultaneously, introduce a controlled flow of hydrogen bromide gas or concentrated aqueous HBr into the reactor. The reactants should be mixed at a T-junction just before entering the heated reaction zone.
-
-
Reaction:
-
Maintain the reactor at the optimized temperature (e.g., 100 °C) and pressure (e.g., 3 bar).
-
The residence time within the reactor is controlled by the total flow rate and the reactor volume.
-
-
Quenching and Work-up:
-
The crude product stream exiting the reactor is immediately cooled using a heat exchanger.
-
The cooled stream is then continuously mixed with a quench solution (e.g., 5% sodium bicarbonate solution) to neutralize any unreacted HBr.
-
-
Phase Separation:
-
The quenched mixture is fed into a continuous liquid-liquid separator. The organic phase (crude 3-bromobutan-1-ol) is separated from the aqueous phase.
-
Industrial Scale Purification by Fractional Distillation
Purification of the crude 3-bromobutan-1-ol is critical to meet the specifications for pharmaceutical and other high-purity applications. Fractional distillation under reduced pressure is the most effective method for this separation.
Equipment:
-
Fractional distillation column with a high number of theoretical plates
-
Reboiler and condenser
-
Vacuum pump
-
Receiving flasks
Procedure:
-
Charging the Still: The crude organic phase from the synthesis step is charged into the reboiler of the distillation column.
-
Degassing: The system is gradually evacuated to the desired pressure to remove any dissolved gases.
-
Fractional Distillation:
-
The reboiler is heated to initiate boiling.
-
The distillation is carried out under reduced pressure to lower the boiling point of 3-bromobutan-1-ol and prevent thermal decomposition.
-
Different fractions are collected based on their boiling points. The main fraction containing the purified 3-bromobutan-1-ol is collected at the appropriate temperature and pressure.
-
-
Quality Control: Each fraction is analyzed for purity using appropriate analytical methods (e.g., GC, NMR).
Table 2: Purification Parameters and Expected Purity
| Parameter | Value | Rationale |
| Purification Method | Fractional Vacuum Distillation | Effective for separating compounds with different boiling points and preventing thermal degradation.[3] |
| Operating Pressure | 10 - 50 mbar | Lowers the boiling point to prevent decomposition of the product. |
| Boiling Point at Reduced Pressure | Estimated 70-90 °C at 20 mbar | Specific boiling point will depend on the exact pressure. |
| Expected Purity | > 98% | Achievable with a well-designed fractional distillation column.[4] |
| Typical Yield (Post-Purification) | 80 - 90% | Dependent on the efficiency of the reaction and purification steps. |
Visualization of Workflows
Diagram 1: Synthesis Workflow
Caption: Continuous flow synthesis of 3-Bromobutan-1-ol.
Diagram 2: Purification Workflow
Caption: Purification of 3-Bromobutan-1-ol by fractional distillation.
Safety Considerations for Industrial Scale-Up
-
Hydrogen Bromide: HBr is a corrosive and toxic gas or liquid. All handling should be done in a well-ventilated area using appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a face shield. A scrubber system should be in place to neutralize any vented HBr gas.
-
Flammability: 3-Bromobutan-1-ol is a flammable liquid. The process should be designed to avoid sources of ignition, and all equipment should be properly grounded.
-
Exothermic Reaction: The reaction between 1,3-butanediol and HBr is exothermic. A continuous flow reactor provides better temperature control compared to a large batch reactor, minimizing the risk of thermal runaway.
-
Pressure: The system should be equipped with pressure relief devices to prevent over-pressurization.
Conclusion
The scale-up synthesis of 3-bromobutan-1-ol can be efficiently and safely achieved through a continuous flow process utilizing the hydrobromination of 1,3-butanediol. Subsequent purification by fractional vacuum distillation can yield a high-purity product suitable for pharmaceutical and other demanding applications. The parameters and protocols provided in these notes serve as a robust starting point for process development and optimization at an industrial scale. It is imperative that all operations are conducted with strict adherence to safety protocols and environmental regulations.
References
Application Notes and Protocols for the Biocatalytic Synthesis of 3-Bromobutan-1-ol
Introduction
3-Bromobutan-1-ol is a valuable chiral building block in the synthesis of pharmaceuticals and other fine chemicals. Its bifunctional nature, possessing both a hydroxyl group and a bromine atom, allows for diverse subsequent chemical modifications. Traditional chemical methods for the synthesis of chiral haloalcohols often involve harsh reagents and can lead to the formation of undesirable byproducts. Biocatalysis offers a green and highly selective alternative, utilizing enzymes to perform chemical transformations with high efficiency and stereoselectivity under mild conditions.
This document provides detailed application notes and protocols for two plausible biocatalytic strategies for the synthesis of enantiomerically enriched 3-bromobutan-1-ol:
-
Kinetic Resolution of Racemic 3-Bromobutan-1-ol using a Lipase: This method separates the enantiomers of a racemic mixture of 3-bromobutan-1-ol by selectively acylating one enantiomer, allowing for the separation of the unreacted enantiomer.
-
Asymmetric Reduction of 3-Bromobutan-1-al using an Alcohol Dehydrogenase (ADH): This approach involves the enantioselective reduction of a prochiral aldehyde to the corresponding chiral alcohol.
These protocols are intended for researchers, scientists, and drug development professionals familiar with basic laboratory and biocatalysis techniques.
Biocatalytic Strategy 1: Lipase-Catalyzed Kinetic Resolution of (±)-3-Bromobutan-1-ol
Lipases are a class of enzymes that can catalyze the enantioselective acylation of racemic alcohols in the presence of an acyl donor. This process, known as kinetic resolution, results in the formation of an enantioenriched ester and the corresponding unreacted alcohol enantiomer, which can then be separated.
Experimental Workflow: Lipase-Catalyzed Kinetic Resolution
Caption: Workflow for the lipase-catalyzed kinetic resolution of 3-bromobutan-1-ol.
Protocol: Lipase-Catalyzed Kinetic Resolution
Materials:
-
Racemic 3-bromobutan-1-ol
-
Immobilized Lipase B from Candida antarctica (e.g., Novozym® 435)
-
Vinyl acetate (acyl donor)
-
Toluene (or other suitable organic solvent like hexane or tert-butyl methyl ether)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and equipment (orbital shaker, rotary evaporator, chromatography setup)
-
Chiral HPLC or GC column for enantiomeric excess determination
Procedure:
-
Reaction Setup: In a clean, dry flask, dissolve racemic 3-bromobutan-1-ol (1.0 mmol) and vinyl acetate (2.0 mmol) in 10 mL of toluene.
-
Enzyme Addition: Add the immobilized lipase (e.g., 50 mg of Novozym® 435) to the reaction mixture.
-
Incubation: Seal the flask and place it in an orbital shaker at a constant temperature (e.g., 40°C) and agitation (e.g., 200 rpm).
-
Reaction Monitoring: Monitor the progress of the reaction by periodically taking small aliquots and analyzing them by chiral GC or HPLC to determine the conversion and enantiomeric excess (ee) of the substrate and product. The reaction is typically stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both the remaining alcohol and the formed ester.
-
Enzyme Removal: Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.
-
Work-up: Evaporate the solvent from the filtrate under reduced pressure.
-
Purification: Separate the unreacted 3-bromobutan-1-ol from the formed ester by column chromatography on silica gel.
-
Analysis: Determine the enantiomeric excess of the purified alcohol and ester using chiral HPLC or GC.
Expected Data and Comparison
| Parameter | Expected Value for a Model Reaction (e.g., phenylethyl halohydrin)[1][2] |
| Enzyme | Novozym® 435 (Candida antarctica Lipase B) |
| Conversion | ~50% |
| Enantiomeric Excess (ee) of remaining alcohol | >99% |
| Enantiomeric Excess (ee) of formed ester | >99% |
| Enantioselectivity (E-value) | >200 |
Biocatalytic Strategy 2: Asymmetric Reduction of 3-Bromobutan-1-al using an Alcohol Dehydrogenase
Alcohol dehydrogenases (ADHs) are a class of oxidoreductases that catalyze the reversible reduction of aldehydes and ketones to their corresponding alcohols. By using a stereoselective ADH, it is possible to synthesize a chiral alcohol from a prochiral carbonyl compound with high enantiomeric excess. This approach requires a cofactor, typically NADH or NADPH, which is often regenerated in situ using a secondary enzyme and a sacrificial substrate.
Logical Relationship: ADH-Catalyzed Asymmetric Reduction
Caption: Relationship between the main reaction and cofactor regeneration in ADH-catalyzed synthesis.
Protocol: ADH-Catalyzed Asymmetric Reduction
Materials:
-
3-Bromobutan-1-al (substrate)
-
Alcohol Dehydrogenase (ADH) with known stereoselectivity (e.g., from Lactobacillus brevis for (R)-alcohols or other commercially available ADHs)
-
Cofactor (NADH or NADPH, depending on the ADH)
-
Cofactor regeneration system:
-
Regeneration enzyme (e.g., Glucose Dehydrogenase - GDH)
-
Sacrificial substrate (e.g., D-Glucose)
-
-
Buffer solution (e.g., potassium phosphate buffer, pH 7.0)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and equipment
-
Chiral HPLC or GC column for enantiomeric excess determination
Procedure:
-
Reaction Mixture Preparation: In a temperature-controlled reaction vessel, prepare a buffered aqueous solution (e.g., 50 mM potassium phosphate, pH 7.0).
-
Addition of Reagents: To the buffer, add D-glucose (e.g., 1.5 equivalents relative to the substrate), the cofactor (e.g., 0.1 mol%), the regeneration enzyme (e.g., a suitable amount of GDH), and the alcohol dehydrogenase.
-
Substrate Addition: Dissolve 3-bromobutan-1-al in a minimal amount of a water-miscible co-solvent if necessary, and add it to the reaction mixture to the desired final concentration (e.g., 10-50 mM).
-
Incubation: Gently stir the reaction mixture at a controlled temperature (e.g., 30°C).
-
Reaction Monitoring: Monitor the conversion of the aldehyde and the formation of the alcohol product by GC or HPLC.
-
Work-up: Once the reaction is complete, quench the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate).
-
Extraction: Extract the product into the organic layer. Repeat the extraction process to maximize recovery.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification and Analysis: Purify the resulting 3-bromobutan-1-ol by column chromatography if necessary. Determine the yield and enantiomeric excess by GC or HPLC.
Expected Data and Comparison
Direct quantitative data for the enzymatic reduction of 3-bromobutan-1-al is scarce. However, studies on the reduction of other α-halogenated ketones provide a strong indication of the potential success of this method. For example, the reduction of α-halogenated acetophenone derivatives and other ketones linked to heterocyclic rings using recombinant ADHs has been shown to proceed with high yields and excellent enantiomeric excess.
| Parameter | Expected Value for a Model Reaction (e.g., halogenated ketone)[3] |
| Enzyme | Recombinant Alcohol Dehydrogenase (e.g., evo-1.1.270) |
| Conversion/Yield | 36% to 98% |
| Enantiomeric Excess (ee) | up to >99% |
| Stereoselectivity | (R) or (S) depending on the enzyme used |
Conclusion
The biocatalytic synthesis of 3-bromobutan-1-ol presents a promising alternative to traditional chemical methods, offering high selectivity and milder reaction conditions. Both lipase-catalyzed kinetic resolution of the racemate and ADH-catalyzed asymmetric reduction of a prochiral precursor are viable strategies. The choice of method will depend on the availability of the starting material (racemic alcohol vs. aldehyde) and the desired enantiomer. The protocols provided herein, based on established biocatalytic transformations of similar substrates, offer a solid foundation for the development of a robust and green synthesis of this important chiral building block. Further optimization of reaction parameters will be necessary to achieve optimal performance for this specific substrate.
References
Protecting Group Strategies for 3-Bromobutan-1-ol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the selection and implementation of protecting group strategies for 3-bromobutan-1-ol. The presence of both a primary alcohol and a secondary alkyl bromide necessitates careful consideration to avoid unwanted side reactions, such as intramolecular cyclization. This guide focuses on two robust protecting groups: the tert-butyldimethylsilyl (TBDMS) ether and the benzyl (Bn) ether, offering detailed experimental procedures and a comparative analysis to facilitate informed decision-making in a research and drug development context.
Introduction
3-Bromobutan-1-ol is a bifunctional molecule containing a nucleophilic primary hydroxyl group and an electrophilic carbon bearing a bromine atom. This combination presents a challenge in multistep synthesis, as reagents intended for one functional group may react with the other. Protecting the hydroxyl group is often a crucial first step to prevent its acidic proton from interfering with basic or organometallic reagents and to avoid its nucleophilicity leading to undesired byproducts. A primary concern with bromoalcohols is the potential for intramolecular cyclization under basic conditions to form cyclic ethers, in this case, 2-methyltetrahydrofuran. Therefore, the choice of protecting group and the reaction conditions for its installation and removal are critical for a successful synthetic route.
Protecting Group Selection and Strategy
The ideal protecting group for 3-bromobutan-1-ol should be installed in high yield under conditions that do not promote side reactions, remain stable throughout subsequent synthetic transformations, and be removed selectively in high yield without affecting the bromo group.
Herein, we detail the use of two widely employed protecting groups for alcohols:
-
tert-Butyldimethylsilyl (TBDMS) Ether: Offers mild installation and deprotection conditions. It is generally stable to a wide range of non-acidic and non-fluoride-containing reagents.
-
Benzyl (Bn) Ether: Provides high stability across a broad spectrum of reaction conditions, including acidic and basic media. Deprotection is typically achieved via hydrogenolysis, which is generally compatible with alkyl bromides.
The logical workflow for selecting and applying a protecting group strategy is outlined below.
Caption: Workflow for selecting and implementing a protecting group strategy.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the protection and deprotection of primary alcohols with TBDMS and benzyl ethers, providing a basis for comparison. Note that yields are substrate-dependent and may require optimization for 3-bromobutan-1-ol.
| Protecting Group | Step | Reagents | Solvent | Temperature | Time | Typical Yield |
| TBDMS | Protection | TBDMS-Cl, Imidazole | DMF | Room Temp. | 2-4 h | >95% |
| Deprotection | TBAF (1 M in THF) | THF | Room Temp. | 0.5-2 h | >90% | |
| Benzyl | Protection | NaH, BnBr | THF/DMF | 0 °C to RT | 2-12 h | >90% |
| Deprotection | H₂, 10% Pd/C | MeOH/EtOH | Room Temp. | 2-16 h | >95% |
Experimental Protocols
tert-Butyldimethylsilyl (TBDMS) Ether Protection
The TBDMS group is a popular choice for protecting alcohols due to the mild conditions required for its introduction and removal. The use of imidazole as a base is generally preferred over stronger bases to minimize the risk of intramolecular cyclization of 3-bromobutan-1-ol.
Protection Protocol:
-
To a solution of 3-bromobutan-1-ol (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF, ~0.5 M), add imidazole (1.5 eq.).
-
Stir the solution at room temperature until all the imidazole has dissolved.
-
Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.1 eq.) portion-wise to the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (3 x volumes).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product, 1-bromo-3-(tert-butyldimethylsilyloxy)butane, by flash column chromatography on silica gel.
Caption: TBDMS protection workflow.
Deprotection Protocol:
Tetrabutylammonium fluoride (TBAF) is the most common reagent for the cleavage of TBDMS ethers.[1] The fluoride ion has a high affinity for silicon, leading to a clean and efficient deprotection.[2][3] While TBAF is basic, the reaction is typically fast enough at room temperature to avoid significant competing elimination or cyclization of the alkyl bromide.[4] If the substrate is particularly base-sensitive, buffering with acetic acid may be beneficial.[1][4]
-
Dissolve the TBDMS-protected 3-bromobutane (1.0 eq.) in anhydrous tetrahydrofuran (THF, ~0.2 M).
-
Add a 1 M solution of TBAF in THF (1.2 eq.) dropwise to the stirred solution at room temperature.
-
Monitor the reaction by TLC. Deprotection is usually complete within 30-60 minutes.
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether or ethyl acetate (3 x volumes).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude 3-bromobutan-1-ol by flash column chromatography if necessary.
Caption: TBDMS deprotection workflow.
Benzyl (Bn) Ether Protection
Benzyl ethers are known for their high stability, making them suitable for multi-step syntheses involving harsh reagents.[5] The Williamson ether synthesis, employing a strong base like sodium hydride (NaH), is a common method for their preparation.[5] While NaH is a strong base, performing the reaction at low temperatures can mitigate the risk of intramolecular cyclization. Alkyl bromides are generally stable to the conditions of benzylation.
Protection Protocol:
-
To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in anhydrous THF (~0.5 M) at 0 °C under an inert atmosphere, add a solution of 3-bromobutan-1-ol (1.0 eq.) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add benzyl bromide (BnBr, 1.1 eq.) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with diethyl ether or ethyl acetate (3 x volumes).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product, 1-(benzyloxy)-3-bromobutane, by flash column chromatography.
References
Application Notes and Protocols for Asymmetric Synthesis Using (R)- and (S)-3-Bromobutan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)- and (S)-3-bromobutan-1-ol are versatile chiral building blocks in asymmetric synthesis. Their bifunctional nature, possessing both a hydroxyl group and a chiral center bearing a bromine atom, allows for a variety of stereoselective transformations. These enantiomerically pure compounds serve as valuable starting materials for the synthesis of complex chiral molecules, including pharmaceutical intermediates and natural products. The strategic manipulation of the hydroxyl and bromo functionalities enables the introduction of new stereocenters with a high degree of control, making them powerful tools in the construction of enantiopure targets.
This document provides detailed application notes and experimental protocols for the utilization of (R)- and (S)-3-bromobutan-1-ol in asymmetric synthesis, focusing on their conversion to other valuable chiral synthons.
Key Applications
The primary application of (R)- and (S)-3-bromobutan-1-ol in asymmetric synthesis involves their use as precursors to other chiral molecules through nucleophilic substitution at the bromine-bearing carbon or modification of the hydroxyl group. A significant application is in the synthesis of enantiomerically pure 1,3-butanediol, a key intermediate in the production of various pharmaceuticals.
Synthesis of (R)-1,3-Butanediol from (R)-3-Bromobutan-1-ol
A key application of (R)-3-bromobutan-1-ol is its conversion to (R)-1,3-butanediol. This transformation is crucial as (R)-1,3-butanediol is a vital chiral intermediate for the synthesis of important pharmaceuticals, including penem and carbapenem β-lactam antibiotics.[1] The synthesis involves a two-step process: protection of the hydroxyl group followed by a nucleophilic substitution with a hydroxyl equivalent, and subsequent deprotection.
Reaction Scheme:
Experimental Protocols
Protocol 1: Synthesis of (R)-1,3-Butanediol from 4-Hydroxy-2-butanone (Illustrative)
Materials:
-
4-hydroxy-2-butanone (4H2B)
-
Whole cells of a suitable microorganism (e.g., Pichia kudriavzevii QC-1 or Candida krusei ZJB-09162)[1][2]
-
Glucose (as a co-substrate for cofactor regeneration)
-
Buffer solution (e.g., phosphate buffer, pH 8.5)[2]
-
Bioreactor or shaker flask
Procedure:
-
Pre-culture Preparation: Cultivate the selected microorganism in a suitable growth medium to obtain a sufficient cell mass.
-
Biocatalyst Preparation: Harvest the cells by centrifugation and wash them with buffer to prepare the whole-cell biocatalyst.
-
Asymmetric Reduction:
-
In a bioreactor or shaker flask, prepare a reaction mixture containing the buffer solution, glucose, and the whole-cell biocatalyst.
-
Add 4-hydroxy-2-butanone to the reaction mixture. The concentration of the substrate can be optimized for efficient conversion.[2]
-
Maintain the reaction at a controlled temperature (e.g., 35°C) and pH (e.g., 8.5) with agitation.[2]
-
-
Reaction Monitoring: Monitor the progress of the reaction by analyzing the concentrations of the substrate and product using techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Product Isolation: Once the reaction is complete, separate the cells from the reaction mixture by centrifugation or filtration. The supernatant containing the product can be purified by distillation or extraction.
Quantitative Data Summary:
The following table summarizes representative quantitative data for the asymmetric synthesis of (R)-1,3-butanediol from 4-hydroxy-2-butanone using different biocatalysts.
| Biocatalyst | Substrate Concentration | Product Concentration | Conversion | Enantiomeric Excess (ee) | Reference |
| Pichia kudriavzevii QC-1 | 20.00 g/L | 18.64 g/L | 93.2% | >99% | [1] |
| Candida krusei ZJB-09162 | 20.0 g/L | 19.8 g/L | 96.6% | 99.0% | [2] |
| Candida krusei ZJB-09162 | 45.0 g/L | 38.7 g/L | 83.9% | Not specified | [2] |
Visualizations
Logical Workflow for Asymmetric Synthesis
The following diagram illustrates a generalized workflow for the asymmetric synthesis of a chiral target molecule starting from a chiral building block like (R)- or (S)-3-bromobutan-1-ol.
References
- 1. Highly enantioselective synthesis of (R)-1,3-butanediol via deracemization of the corresponding racemate by a whole-cell stereoinverting cascade system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric synthesis of (R)-1,3-butanediol from 4-hydroxy-2-butanone by a newly isolated strain Candida krusei ZJB-09162 - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing 3-Bromobutan-1-ol Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 3-Bromobutan-1-ol.
Frequently Asked Questions (FAQs)
Q1: What is the most common and direct method for synthesizing 3-Bromobutan-1-ol?
A1: The most prevalent laboratory-scale synthesis involves the selective hydrobromination of 1,3-butanediol using hydrobromic acid (HBr). This reaction substitutes the hydroxyl group at the C3 position with a bromine atom.
Q2: What are the primary challenges encountered in this synthesis?
A2: The main challenges include controlling the reaction selectivity to avoid the formation of the isomeric 4-bromo-2-butanol and the byproduct 1,3-dibromobutane. Other issues include potential side reactions like ether formation and ensuring the complete removal of acidic residues and unreacted starting material during purification.
Q3: Why is the hydroxyl group at the C3 position preferentially substituted over the one at the C1 position?
A3: The substitution reaction at a secondary carbon (C3) can proceed through a more stable secondary carbocation intermediate (SN1 pathway) compared to the primary carbon (C1). While SN2 mechanisms are also possible, the protonation of the secondary alcohol followed by the loss of water leads to a more favorable reaction pathway for bromide attack at that position.
Q4: Can Phase-Transfer Catalysis (PTC) be used to improve the yield?
A4: Yes, phase-transfer catalysis can be a valuable technique for improving reaction rates and yields in nucleophilic substitution reactions.[1][2][3] A PTC, such as a quaternary ammonium salt, facilitates the transfer of the bromide nucleophile from an aqueous phase to the organic phase containing the diol, potentially allowing for milder reaction conditions and reducing side reactions.[1][2]
Troubleshooting Guide
Problem: Low or No Yield
| Question | Potential Cause | Recommended Solution |
| Q1: My final yield is significantly lower than expected. What are the common causes? | Incomplete Reaction: Insufficient reaction time or temperature. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If starting material is still present, consider increasing the reaction time or moderately elevating the temperature. |
| Reagent Purity/Concentration: The concentration of aqueous HBr may be lower than specified, or the 1,3-butanediol may contain impurities. | Use a fresh, properly stored bottle of concentrated HBr (e.g., 48%). Ensure the purity of the 1,3-butanediol starting material. | |
| Loss During Workup: The product may be partially soluble in the aqueous phase, leading to losses during extraction. | Perform multiple extractions (at least 3) with a suitable organic solvent (e.g., diethyl ether, dichloromethane). Combine the organic layers for maximum recovery. | |
| Inefficient Purification: Product loss during distillation due to improper setup or conditions. | Ensure the distillation apparatus is well-sealed. For vacuum distillation, ensure the pressure is stable and appropriate for the boiling point of 3-Bromobutan-1-ol. |
Problem: Product Impurity
| Question | Potential Cause | Recommended Solution |
| Q2: My NMR spectrum shows the presence of 1,3-dibromobutane. How can I prevent this? | Excess HBr or High Temperature: Using a large excess of HBr or running the reaction at a high temperature for an extended period can lead to the substitution of both hydroxyl groups. | Use a controlled molar ratio of HBr to 1,3-butanediol (a slight excess of the diol can favor monosubstitution). Maintain the recommended reaction temperature and avoid prolonged heating after the reaction is complete. |
| Q3: How can I remove unreacted 1,3-butanediol from my final product? | Similar Boiling Points/Polarity: The polarity of the starting material and product can make separation challenging. | An effective aqueous workup is critical. Wash the crude product in an organic solvent with water and then brine. 1,3-butanediol is highly soluble in water and will be largely removed. Careful fractional distillation is the most effective final purification step. |
| Q4: The reaction mixture turned dark brown or black. What happened? | Charring/Decomposition: This often occurs when using a strong dehydrating acid like concentrated sulfuric acid (sometimes used to generate HBr in situ) or if the reaction is overheated.[4] | Avoid using concentrated H2SO4. Use 48% aqueous HBr directly. Ensure the reaction temperature is carefully controlled with a suitable heating mantle and monitored with a thermometer. |
| Q5: My purified product is acidic. How do I fix this? | Residual HBr: Incomplete neutralization during the workup phase. | During the workup, wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases. Follow this with a wash with brine to remove residual salts and water before drying.[5] |
Quantitative Data Summary
Optimizing reaction conditions is crucial for maximizing yield. The following table summarizes expected outcomes based on different synthetic strategies.
| Starting Material | Reagents & Conditions | Expected Yield (%) | Key Considerations |
| 1,3-Butanediol | 48% HBr, Reflux | 60-75% | Standard method. Yield is sensitive to reaction time and temperature control to minimize dibromination. |
| 1,3-Butanediol | HBr, Phase-Transfer Catalyst (e.g., TBAB) | >80% | PTC can increase reaction rate, allowing for lower temperatures and potentially higher selectivity and yield.[6] |
| Butan-2-ol | 1. PCC Oxidation; 2. α-Bromination; 3. NaBH₄ Reduction | ~50-65% (Overall) | Multi-step synthesis that offers different strategic advantages but generally results in a lower overall yield.[7] |
Experimental Protocols
Key Experiment: Synthesis of 3-Bromobutan-1-ol from 1,3-Butanediol
This protocol describes a standard laboratory procedure for the synthesis of 3-Bromobutan-1-ol via hydrobromination.
Materials:
-
1,3-Butanediol
-
48% Hydrobromic Acid (HBr)
-
Diethyl ether (or Dichloromethane)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (Brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, separatory funnel, heating mantle, magnetic stirrer.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,3-butanediol (1.0 equivalent).
-
Reagent Addition: Cool the flask in an ice bath. Slowly add 48% aqueous hydrobromic acid (approx. 1.5 - 2.0 equivalents) to the stirred diol.
-
Reflux: Heat the reaction mixture to a gentle reflux (approximately 100-110 °C) and maintain for 4-6 hours. Monitor the reaction's progress by TLC.
-
Workup - Quenching and Extraction: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and dilute with cold water. Extract the product with diethyl ether (3 x 50 mL for a 10g scale reaction).
-
Washing: Combine the organic extracts. Wash sequentially with water, saturated NaHCO₃ solution (to neutralize excess acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude oil by vacuum distillation to obtain pure 3-Bromobutan-1-ol.
Visualized Workflows and Mechanisms
Caption: SN1 reaction mechanism for the synthesis of 3-Bromobutan-1-ol.
Caption: General experimental workflow for 3-Bromobutan-1-ol synthesis.
Caption: Troubleshooting decision tree for low yield optimization.
References
Common impurities in 3-Bromobutan-1-ol and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromobutan-1-ol. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of 3-Bromobutan-1-ol?
The common impurities in 3-Bromobutan-1-ol largely depend on the synthetic route employed. However, typical impurities may include:
-
Unreacted Starting Materials: Such as 1,3-butanediol or but-3-en-1-ol.
-
Residual Acids: Acid catalysts like hydrobromic acid (HBr) or sulfuric acid (H₂SO₄) are often used in the synthesis and can remain in the crude product.
-
Side-Reaction Byproducts: These can include isomers like 4-bromobutan-1-ol (from anti-Markovnikov addition if starting from but-3-en-1-ol), butene isomers resulting from elimination reactions, and potentially di-brominated butanes.
-
Solvent Residues: The solvent used in the reaction or workup may be present in trace amounts.
Q2: My crude 3-Bromobutan-1-ol has a low pH. What is the cause and how should I address it?
A low pH indicates the presence of residual acid catalysts, such as HBr or H₂SO₄. The initial purification step should be an aqueous workup. This involves dissolving the crude product in a water-immiscible organic solvent and washing it with a mild basic solution, like saturated sodium bicarbonate (NaHCO₃), to neutralize the acid. This is typically followed by a wash with brine to help remove water from the organic layer before drying.
Q3: How can I effectively remove unreacted 1,3-butanediol from my 3-Bromobutan-1-ol sample?
Unreacted 1,3-butanediol has a significantly higher boiling point (approximately 208 °C) than 3-Bromobutan-1-ol (approximately 176-178 °C). Therefore, fractional distillation is a highly effective method for separating the more volatile 3-Bromobutan-1-ol from the less volatile diol starting material.
Q4: My purified 3-Bromobutan-1-ol appears yellow or brown. What could be the reason, and how can I decolorize it?
A yellow or brown hue in the purified product often suggests the presence of trace impurities or degradation products. This can sometimes be caused by charring if strong acids were used during the synthesis. Flash column chromatography using silica gel is generally an effective method for removing these colored impurities, resulting in a colorless product.
Troubleshooting Guides
Issue 1: Low Yield of 3-Bromobutan-1-ol
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure it has gone to completion. Consider extending the reaction time or moderately increasing the temperature if the reaction has stalled. |
| Suboptimal Reagent Stoichiometry | Ensure the molar ratios of the reactants are correct. For instance, when using a brominating agent, a slight excess may be necessary to drive the reaction to completion. |
| Loss during Workup | Be cautious during aqueous extractions to prevent the loss of product into the aqueous layer. Ensure complete phase separation and consider back-extracting the aqueous layer with a small amount of the organic solvent. |
Issue 2: Presence of Significant Impurities After Initial Purification
| Impurity Type | Recommended Action |
| Unreacted Starting Material | If distillation was the primary purification method, ensure the distillation column is efficient enough for the separation. For non-volatile starting materials, column chromatography may be more effective. |
| Acidic Residues | Repeat the aqueous wash with a saturated sodium bicarbonate solution. Ensure thorough mixing to allow for complete neutralization. |
| Colored Impurities | If the product remains colored after distillation, consider a subsequent purification step using flash column chromatography. |
Data Presentation: Purification Method Comparison
The choice of purification method will depend on the nature of the impurities, the required final purity, and the scale of the experiment.
| Purification Method | Typical Impurities Removed | Expected Purity (%) | Expected Recovery (%) |
| Aqueous Wash (Mild Base) | Residual Acids (HBr, H₂SO₄) | >90 | >95 |
| Fractional Distillation | Unreacted Starting Materials, Solvents, Some Side Products | >98 | 85-95 |
| Flash Column Chromatography | Colored Impurities, Isomeric Byproducts, Non-volatile Impurities | >99 | 80-90 |
Experimental Protocols
Protocol 1: Aqueous Wash for Neutralization of Acidic Impurities
-
Dissolve the crude 3-Bromobutan-1-ol in a suitable water-immiscible organic solvent (e.g., diethyl ether or dichloromethane) in a separatory funnel.
-
Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. Gently swirl the funnel to mix the layers. Caution: CO₂ gas will be evolved; vent the separatory funnel frequently to release the pressure.
-
Stopper the funnel and shake vigorously for 1-2 minutes, remembering to vent periodically.
-
Allow the layers to separate completely.
-
Drain the lower aqueous layer.
-
Wash the organic layer with brine (saturated NaCl solution).
-
Drain the brine layer.
-
Transfer the organic layer to a clean, dry flask and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).
-
Filter off the drying agent to obtain the neutralized organic solution containing the product.
Protocol 2: Purification by Fractional Distillation
-
Set up a fractional distillation apparatus, ensuring the distillation column is appropriately packed and insulated for efficient separation.
-
Place the crude, neutralized, and dried 3-Bromobutan-1-ol into the distillation flask along with a few boiling chips.
-
Slowly heat the distillation flask.
-
Collect the fractions that distill at the boiling point of 3-Bromobutan-1-ol (approximately 176-178 °C at atmospheric pressure). The boiling point will be lower under vacuum.
-
Monitor the temperature at the head of the distillation column. A stable temperature during distillation indicates the collection of a pure fraction.
Mandatory Visualization
Caption: Troubleshooting and purification workflow for 3-Bromobutan-1-ol.
Purification of 3-Bromobutan-1-ol by distillation and chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-Bromobutan-1-ol by distillation and chromatography. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of 3-Bromobutan-1-ol?
A1: Common impurities largely depend on the synthetic route used. Typically, these can include unreacted starting materials (e.g., butan-1,3-diol or crotyl alcohol), residual reagents from the bromination reaction (e.g., HBr, PBr₃), and byproducts from side reactions. Potential byproducts include isomers, products of elimination (butenes), or over-brominated species.
Q2: My crude 3-Bromobutan-1-ol is dark-colored. What is the cause and how can I remove the color?
A2: A dark yellow or brown color in your crude product often indicates the presence of polymeric or degradation byproducts, which can form during the synthesis, especially if strong acids or high temperatures were involved. Flash column chromatography on silica gel is typically the most effective method for removing these colored impurities to yield a colorless product.
Q3: Is 3-Bromobutan-1-ol stable to heating? Should I be concerned about decomposition during distillation?
A3: Haloalcohols can be susceptible to thermal decomposition. At its atmospheric boiling point, 3-Bromobutan-1-ol may undergo elimination of HBr to form butene derivatives or other side reactions. To minimize the risk of decomposition and improve the purity of the distilled product, it is highly recommended to perform the distillation under reduced pressure (vacuum distillation). The recommended storage condition of 2-8°C in a dark, sealed container also suggests a degree of instability.
Q4: How do I choose between distillation and chromatography for purifying 3-Bromobutan-1-ol?
A4: The choice depends on the nature of the impurities and the desired final purity.
-
Vacuum Distillation is effective for removing non-volatile impurities or those with significantly different boiling points from 3-Bromobutan-1-ol. It is a good method for large-scale purification.
-
Flash Column Chromatography is superior for separating impurities with similar boiling points, as well as colored byproducts and baseline impurities. It generally yields a product of very high purity and is suitable for both small and large-scale purifications.
Troubleshooting Guides
Distillation
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Bumping or uneven boiling | - Insufficient stirring.- Lack of boiling chips. | - Ensure smooth and vigorous stirring with a magnetic stir bar.- Add fresh boiling chips or a stir bar before heating. |
| Product is discolored after distillation | - Distillation temperature is too high, causing thermal decomposition.- Residual acidic impurities catalyzing decomposition. | - Reduce the pressure to lower the boiling point.- Perform an aqueous workup with a mild base (e.g., sodium bicarbonate solution) before distillation to remove any acidic residue. |
| Poor separation of impurities | - The boiling points of the impurity and product are too close for simple distillation.- Inefficient distillation column. | - Use a fractionating column (e.g., Vigreux or packed column) to increase the separation efficiency.- Ensure a slow and steady distillation rate. |
| No product distilling over | - The vacuum is too high, and the boiling point is below the temperature of the condenser coolant.- The heating temperature is too low. | - Gradually reduce the vacuum or increase the temperature of the heating bath.- Ensure the condenser is not overly cold for very low-pressure distillations. |
Column Chromatography
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Product is not moving from the origin (Rf = 0) | - The eluent (mobile phase) is not polar enough. | - Gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate. |
| Product runs with the solvent front (Rf = 1) | - The eluent is too polar. | - Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexane). |
| Poor separation between the product and an impurity (streaking or overlapping spots) | - Inappropriate solvent system.- Column is overloaded.- Compound is degrading on the silica gel. | - Re-optimize the solvent system using TLC to maximize the separation between the spots.- Use less sample material for the amount of silica gel.- Consider deactivating the silica gel with triethylamine or switching to a different stationary phase like alumina. |
| Cracks or channels in the silica gel bed | - Improper packing of the column. | - Ensure the silica gel is packed as a uniform slurry and is never allowed to run dry. |
Data Presentation
Table 1: Physical and Chromatographic Properties of 3-Bromobutan-1-ol
| Property | Value | Notes |
| Molecular Formula | C₄H₉BrO | |
| Molecular Weight | 153.02 g/mol | |
| Boiling Point (Atmospheric) | ~175-185 °C (estimated) | Prone to decomposition at atmospheric pressure. Vacuum distillation is strongly recommended. |
| Boiling Point (Vacuum) | No precise data found. Estimated to be slightly lower than its isomer, 4-bromo-1-butanol (~90°C at 20 mmHg). | Users should determine the optimal pressure/temperature empirically. |
| TLC Stationary Phase | Silica Gel 60 F₂₅₄ | Standard silica gel plates. |
| TLC Mobile Phase (Starting Point) | 4:1 Hexane:Ethyl Acetate (v/v) | This is a suggested starting point. The ratio should be optimized to achieve an Rf value of ~0.3 for the product. |
| TLC Visualization | UV light (if UV active), potassium permanganate stain, or p-anisaldehyde stain. | 3-Bromobutan-1-ol is not strongly UV active. Staining is generally required. |
Experimental Protocols
Purification by Vacuum Distillation
-
Apparatus Setup : Assemble a vacuum distillation apparatus with a round-bottom flask, a short path distillation head with a condenser, a receiving flask, and a magnetic stirrer. Ensure all glassware is dry and joints are properly sealed with vacuum grease.
-
Sample Preparation : If the crude sample is acidic, first dissolve it in a suitable organic solvent (e.g., diethyl ether or ethyl acetate), wash with a saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude oil.
-
Distillation : Place the crude 3-Bromobutan-1-ol and a magnetic stir bar in the distillation flask. Connect the apparatus to a vacuum pump with a cold trap in between.
-
Fraction Collection : Begin stirring and gradually apply vacuum. Once the desired pressure is reached, slowly heat the flask using a heating mantle. Collect the fraction that distills at a constant temperature.
-
Completion : Once the desired product has been collected, turn off the heat and allow the apparatus to cool before slowly releasing the vacuum.
Purification by Flash Column Chromatography
-
TLC Analysis : Develop a suitable solvent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. Adjust the ratio to obtain an Rf value of approximately 0.3 for 3-Bromobutan-1-ol.
-
Column Packing : Pack a glass column with silica gel (230-400 mesh) as a slurry in the chosen eluent.
-
Sample Loading : Dissolve the crude 3-Bromobutan-1-ol in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, for "dry loading," adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the packed column.
-
Elution : Carefully add the eluent to the top of the column and apply positive pressure (using a pump or inert gas) to achieve a steady flow rate.
-
Fraction Collection : Collect fractions in test tubes or flasks and monitor the composition of each fraction by TLC.
-
Product Isolation : Combine the pure fractions containing 3-Bromobutan-1-ol and remove the solvent using a rotary evaporator to yield the purified product.
Mandatory Visualization
Technical Support Center: Grignard Reaction with 3-Bromobutan-1-ol
This technical support guide provides troubleshooting advice and detailed protocols for researchers utilizing 3-bromobutan-1-ol in Grignard reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Grignard reaction with 3-bromobutan-1-ol is not starting. What are the common causes?
A1: The primary reason for the failure of a Grignard reaction with 3-bromobutan-1-ol is the presence of the acidic hydroxyl (-OH) group. Grignard reagents are strong bases and will be quenched by the alcohol proton.[1][2][3] To circumvent this, the hydroxyl group must be protected before the Grignard reagent is formed.
Other common causes for initiation failure include:
-
Wet Glassware or Solvents: Grignard reagents react readily with water. All glassware must be rigorously dried, and anhydrous solvents are essential.
-
Inactive Magnesium Surface: A layer of magnesium oxide on the surface of the magnesium turnings can prevent the reaction from starting. Activation of the magnesium is crucial.
Q2: How can I protect the hydroxyl group of 3-bromobutan-1-ol before the Grignard reaction?
A2: The most common and effective method for protecting the hydroxyl group is to convert it into a silyl ether. Tert-butyldimethylsilyl (TBDMS) ethers are particularly suitable due to their stability under the basic conditions of a Grignard reaction and the relative ease of their subsequent removal.[2][3]
Q3: My reaction initiated but then stopped, or the yield is very low. What could be the issue?
A3: Low yields can result from several factors:
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Incomplete Protection: If the protection of the hydroxyl group is not complete, the unprotected 3-bromobutan-1-ol will quench the Grignard reagent as it forms.
-
Wurtz Coupling: A common side reaction is the coupling of the Grignard reagent with the unreacted alkyl halide. This can be minimized by the slow addition of the alkyl halide during the formation of the Grignard reagent.
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Impure Reagents: Ensure the purity of your protected 3-bromobutan-1-ol and the electrophile you are reacting it with.
Q4: What are the best methods to activate the magnesium turnings?
A4: Several methods can be used to activate magnesium:
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Mechanical Activation: Grinding the magnesium turnings in a dry mortar and pestle can expose a fresh, reactive surface.
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Chemical Activation: The addition of a small crystal of iodine or a few drops of 1,2-dibromoethane are common and effective methods. The disappearance of the iodine's color or the evolution of gas (ethene) indicates that the magnesium has been activated.
Q5: How do I remove the TBDMS protecting group after the Grignard reaction?
A5: The TBDMS group is typically removed using a fluoride ion source. The most common reagent for this deprotection is tetrabutylammonium fluoride (TBAF) in a solvent like tetrahydrofuran (THF).[4][5][6][7][8][9]
Data Presentation
Table 1: Comparison of Silyl Protecting Groups for Alcohols in Grignard Reactions
| Protecting Group | Silylating Agent | Key Characteristics | Relative Rate of Acidic Hydrolysis |
| Trimethylsilyl (TMS) | Trimethylsilyl chloride (TMSCl) | Easy to introduce and remove, but less stable to harsh conditions.[7][10] | 1 |
| Tert-butyldimethylsilyl (TBDMS/TBS) | Tert-butyldimethylsilyl chloride (TBDMSCl) | Significantly more stable than TMS, robust under a wide range of conditions, making it ideal for multi-step syntheses.[7][11] | 20,000 |
| Triethylsilyl (TES) | Triethylsilyl chloride (TESCl) | More stable than TMS, but less stable than TBDMS.[7][11] | 64 |
| Triisopropylsilyl (TIPS) | Triisopropylsilyl chloride (TIPSCl) | Very bulky, providing high stability. | 700,000 |
| Tert-butyldiphenylsilyl (TBDPS) | Tert-butyldiphenylsilyl chloride (TBDPSCl) | Extremely robust, suitable for complex syntheses with many steps.[11] | 5,000,000 |
Experimental Protocols
The following is a representative three-stage protocol for the successful execution of a Grignard reaction with 3-bromobutan-1-ol, reacting with cyclohexanone as an example electrophile.
Stage 1: Protection of 3-Bromobutan-1-ol as a TBDMS Ether
-
Materials:
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3-Bromobutan-1-ol
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Tert-butyldimethylsilyl chloride (TBDMSCl)
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Imidazole
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Anhydrous N,N-dimethylformamide (DMF)
-
-
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-bromobutan-1-ol (1.0 eq), TBDMSCl (1.2 eq), and imidazole (2.5 eq) in anhydrous DMF.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic extracts with water and brine to remove DMF and imidazole.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting (3-bromobutoxy)(tert-butyl)dimethylsilane by flash column chromatography.
-
Stage 2: Grignard Reaction with Cyclohexanone
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Materials:
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(3-Bromobutoxy)(tert-butyl)dimethylsilane
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Iodine (crystal)
-
Cyclohexanone
-
-
Procedure:
-
Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet.
-
Place magnesium turnings (1.2 eq) in the flask and add a small crystal of iodine. Gently warm the flask with a heat gun until the purple color of the iodine disappears.
-
Allow the flask to cool to room temperature and add a small amount of anhydrous solvent.
-
Dissolve (3-bromobutoxy)(tert-butyl)dimethylsilane (1.0 eq) in the remaining anhydrous solvent in the dropping funnel.
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Add a small amount (approx. 10%) of the alkyl bromide solution to the magnesium suspension to initiate the reaction. Initiation is indicated by gentle bubbling and a slight increase in temperature.
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Once the reaction has started, add the remaining alkyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours.
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Dissolve cyclohexanone (1.0 eq) in anhydrous diethyl ether and add it dropwise to the stirred Grignard solution.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 1-3 hours, or until TLC analysis indicates the consumption of the starting materials.
-
Cool the reaction mixture back to 0 °C and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of NH₄Cl.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Stage 3: Deprotection of the TBDMS Ether
-
Materials:
-
Crude product from Stage 2
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in THF
-
Anhydrous THF
-
-
Procedure:
-
Dissolve the crude product from Stage 2 (1.0 eq) in anhydrous THF.[5]
-
Cool the solution to 0 °C in an ice bath.[5]
-
Add the 1 M TBAF solution in THF (1.1-1.5 eq) dropwise to the stirred solution.[5][6]
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring the reaction progress by TLC.[7]
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.[7]
-
Extract the mixture with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final diol product by flash column chromatography.
-
Mandatory Visualization
Caption: Workflow for the three-stage synthesis.
Caption: Troubleshooting logic for reaction initiation failure.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. benchchem.com [benchchem.com]
- 8. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 9. Tetra-n-butylammonium Fluoride (TBAF) [commonorganicchemistry.com]
- 10. Silyl-protective groups influencing the reactivity and selectivity in glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
Side reactions and byproduct formation in 3-Bromobutan-1-ol synthesis
Welcome to the technical support center for the synthesis of 3-Bromobutan-1-ol. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis, with a focus on side reactions and byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to 3-Bromobutan-1-ol and what are the potential side reactions?
A1: A prevalent method for synthesizing 3-Bromobutan-1-ol is the selective bromination of 1,3-butanediol. This is typically achieved using reagents like hydrobromic acid (HBr) or phosphorus tribromide (PBr₃). While this route is direct, several side reactions can occur, leading to the formation of byproducts.
The primary side reactions include:
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Over-bromination: Formation of 1,3-dibromobutane if both hydroxyl groups of the starting material react.
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Isomerization: Rearrangement of the carbocation intermediate (in the case of HBr) can lead to the formation of other brominated butanol isomers, such as 4-bromo-2-butanol or 3-bromo-2-butanol.[1]
-
Elimination: Dehydration of the alcohol can lead to the formation of unsaturated compounds, although this is less common under typical brominating conditions.
Q2: My reaction mixture turned dark brown/black during the synthesis. What could be the cause?
A2: A dark coloration, particularly when using strong acids like concentrated sulfuric acid in conjunction with a bromide salt to generate HBr in situ, often indicates charring of the organic material. This can be minimized by carefully controlling the reaction temperature and ensuring slow, dropwise addition of the acid.
Q3: How can I effectively monitor the progress of my reaction?
A3: Thin Layer Chromatography (TLC) is a straightforward method to monitor the reaction's progress. Use a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to separate the starting material (1,3-butanediol), the desired product (3-Bromobutan-1-ol), and any major byproducts. The disappearance of the starting material spot and the appearance of the product spot indicate the reaction is proceeding. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more quantitative monitoring.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of 3-Bromobutan-1-ol, with a focus on identifying and mitigating byproduct formation.
Issue 1: Low Yield of 3-Bromobutan-1-ol
| Possible Cause | Suggested Action |
| Incomplete reaction. | Extend the reaction time or gently increase the temperature. Monitor the reaction by TLC until the starting material is consumed. |
| Suboptimal reagent stoichiometry. | Ensure the correct molar equivalents of the brominating agent are used. An excess may lead to over-bromination, while an insufficient amount will result in a low conversion rate. |
| Loss of product during workup. | Ensure proper phase separation during extractions. Minimize the number of transfer steps to avoid mechanical losses. |
Issue 2: Presence of Significant Amounts of Byproducts
The following table summarizes the common byproducts, their likely causes, and methods for their identification and removal.
| Byproduct | Likely Cause | Identification Method | Troubleshooting/Removal |
| 1,3-Dibromobutane | Excess of brominating agent. | GC-MS: Will show a higher molecular weight peak. ¹³C NMR: Will have a different chemical shift pattern compared to the desired product. | Use a stoichiometric amount of the brominating agent. Can be separated by fractional distillation under reduced pressure due to a higher boiling point. |
| 4-Bromo-2-butanol | Carbocation rearrangement (with HBr). | GC-MS: Will have the same mass as the desired product, but a different retention time. ¹H & ¹³C NMR: Will show a distinct set of peaks. For instance, the carbon attached to the hydroxyl group will be in a different chemical environment.[2] | Use a milder brominating agent that does not proceed through a carbocation intermediate, such as PBr₃.[1] Separation can be challenging due to similar boiling points; fractional distillation or column chromatography may be effective. |
| 3-Bromo-2-butanol | Carbocation rearrangement (with HBr). | GC-MS: Same mass, different retention time. ¹H & ¹³C NMR: Unique spectral fingerprint. | Similar to 4-Bromo-2-butanol, consider using PBr₃.[1] Separation is difficult and may require careful fractional distillation or preparative chromatography. |
Experimental Protocols
Synthesis of 3-Bromobutan-1-ol from 1,3-Butanediol using HBr
This protocol is a general guideline and may require optimization.
Materials:
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1,3-Butanediol
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48% Hydrobromic acid (HBr)
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Concentrated Sulfuric Acid (H₂SO₄) (optional, as a catalyst)
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Diethyl ether (or other suitable extraction solvent)
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate (or sodium sulfate)
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1,3-butanediol.
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Cool the flask in an ice bath and slowly add 48% hydrobromic acid. If using a catalyst, add a catalytic amount of concentrated sulfuric acid dropwise.
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After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. The reaction can be gently heated to reflux to increase the rate.
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Monitor the reaction progress by TLC.
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Once the reaction is complete, cool the mixture to room temperature and transfer it to a separatory funnel.
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Add diethyl ether to extract the product.
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Wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
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Purify the crude product by fractional distillation under reduced pressure.
Visualizing Reaction Pathways and Workflows
Main Synthetic Pathway and Potential Side Reactions
The following diagram illustrates the primary reaction for the synthesis of 3-Bromobutan-1-ol from 1,3-butanediol and the formation of the main byproducts.
Caption: Synthetic pathway to 3-Bromobutan-1-ol and major side reactions.
Experimental Workflow for Synthesis and Purification
This diagram outlines the logical steps involved in the synthesis and purification of 3-Bromobutan-1-ol.
Caption: Experimental workflow for 3-Bromobutan-1-ol synthesis.
Troubleshooting Logic for Impurity Identification
This decision tree illustrates a logical approach to identifying the source of impurities in your final product.
Caption: Decision tree for impurity identification.
References
- 1. Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39 – Chemia [chemia.manac-inc.co.jp]
- 2. 4-Bromobutan-2-ol | C4H9BrO | CID 13111845 - PubChem [pubchem.ncbi.nlm.nih.gov]
Preventing elimination reactions during 3-Bromobutan-1-ol synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Bromobutan-1-ol. Our focus is on preventing elimination reactions and other common side reactions to ensure a high yield of the desired product.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of 3-Bromobutan-1-ol, presented in a question-and-answer format.
Issue 1: Low Yield of 3-Bromobutan-1-ol and a High Percentage of Butene Byproducts
-
Question: My reaction is producing a significant amount of but-3-en-1-ol and other butene isomers instead of the desired 3-Bromobutan-1-ol. What is causing this, and how can I minimize these elimination byproducts?
-
Answer: The formation of butene byproducts is a result of a competing E2 (bimolecular elimination) reaction. This is often favored by high temperatures and the use of strong, sterically hindered bases. To favor the desired SN2 (bimolecular nucleophilic substitution) pathway, consider the following adjustments:
-
Temperature Control: Elimination reactions are generally favored at higher temperatures. Maintaining a lower reaction temperature can significantly favor the SN2 reaction.
-
Reagent Choice: When converting the hydroxyl group to a bromide, reagents that proceed through an SN2 mechanism with minimal rearrangement are preferred. Reagents like Phosphorus tribromide (PBr₃) or the Appel reaction (using triphenylphosphine and a bromine source like carbon tetrabromide) are generally effective for converting alcohols to alkyl bromides with inversion of stereochemistry and are less prone to inducing elimination compared to strongly acidic conditions (e.g., concentrated HBr/H₂SO₄).[1][2]
-
Solvent Selection: Use of polar aprotic solvents such as THF, acetone, or DMF can enhance the nucleophilicity of the bromide ion, further promoting the SN2 reaction over E2.
-
Issue 2: Formation of 1,3-Dibromobutane as a Major Byproduct
-
Question: I am observing a significant amount of 1,3-dibromobutane in my product mixture. How can I selectively brominate only the secondary hydroxyl group of butane-1,3-diol?
-
Answer: The formation of 1,3-dibromobutane indicates that both the primary and secondary hydroxyl groups are being replaced by bromide. To achieve selective monobromination of the secondary alcohol, a protecting group strategy is recommended. The primary hydroxyl group is generally more sterically accessible and can be selectively protected.
-
Protection: Protect the primary hydroxyl group with a suitable protecting group, such as a silyl ether (e.g., tert-butyldimethylsilyl, TBDMS) or a benzyl ether. These groups are stable under the conditions required for the subsequent bromination of the secondary alcohol.[3]
-
Bromination: After protection of the primary alcohol, the secondary alcohol can be converted to a bromide using standard methods like the Appel reaction or PBr₃.[4][5]
-
Deprotection: The protecting group can then be selectively removed under conditions that do not affect the newly formed carbon-bromine bond to yield 3-Bromobutan-1-ol.
-
Issue 3: The Reaction is Sluggish or Does Not Go to Completion
-
Question: My attempt to synthesize 3-Bromobutan-1-ol is very slow, or a significant amount of the starting material remains unreacted. How can I improve the reaction rate?
-
Answer: A sluggish reaction can be due to several factors, including insufficient activation of the hydroxyl group or low reactivity of the nucleophile.
-
Activation of the Hydroxyl Group: Ensure that the hydroxyl group is effectively converted into a good leaving group. When using reagents like PBr₃ or in the Appel reaction, the phosphorus reagent activates the alcohol.[1][4]
-
Nucleophile Concentration: The rate of an SN2 reaction is dependent on the concentration of the nucleophile. Ensure an adequate concentration of the bromide source.
-
Temperature: While high temperatures can promote elimination, a modest increase in temperature may be necessary to achieve a reasonable reaction rate. Careful optimization is key.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in synthesizing 3-Bromobutan-1-ol from butane-1,3-diol?
A1: The primary challenge is achieving regioselectivity. Butane-1,3-diol has two hydroxyl groups, a primary and a secondary one. A successful synthesis requires the selective conversion of the secondary hydroxyl group to a bromide while leaving the primary hydroxyl group intact. This often necessitates the use of a protecting group strategy to temporarily block the more reactive primary alcohol.[6][7]
Q2: Which brominating agents are recommended to minimize elimination reactions?
A2: Reagents that favor an SN2 mechanism are generally preferred. Phosphorus tribromide (PBr₃) and the conditions of the Appel reaction (triphenylphosphine and a bromine source like CBr₄) are effective for converting primary and secondary alcohols to alkyl bromides with inversion of stereochemistry and typically have a lower propensity for causing elimination compared to reactions run under strongly acidic conditions with HBr.[2][5][8]
Q3: How can I confirm the presence of my desired product and identify potential byproducts?
A3: A combination of spectroscopic methods is recommended for product analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to identify the structure of 3-Bromobutan-1-ol and distinguish it from starting material and byproducts. For example, the presence of a signal corresponding to a proton on a carbon bearing a bromine atom (a methine group) and signals for the protons of the primary alcohol group would be indicative of the desired product.
-
Infrared (IR) Spectroscopy: The IR spectrum of the product should show a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretch of the alcohol, and C-Br stretching vibrations typically appear in the 500-600 cm⁻¹ region.
-
Mass Spectrometry (MS): GC-MS is a powerful tool for separating the components of the reaction mixture and identifying them by their mass spectra. The mass spectrum of 3-Bromobutan-1-ol would show a characteristic isotopic pattern for bromine (approximately equal intensity for M and M+2 peaks).
Q4: What are the expected spectroscopic features of the common elimination byproduct, but-3-en-1-ol?
A4: But-3-en-1-ol can be identified by the following spectroscopic features:
-
¹H NMR: Signals in the alkene region (typically 5-6 ppm) corresponding to the vinyl protons, and the absence of a signal for a proton on a carbon attached to bromine.
-
IR: In addition to the alcohol O-H stretch, a C=C stretch will be observed around 1640 cm⁻¹.
Data Presentation
The following table summarizes the expected outcomes of different synthetic strategies for the conversion of an alcohol to an alkyl bromide, highlighting the factors that influence the competition between substitution (desired) and elimination (undesired) reactions.
| Reagent/Condition | Substrate Type | Mechanism | Typical Byproducts | Strategy to Favor Substitution |
| HBr / H₂SO₄ | Secondary Alcohol | SN1/E1 | Alkenes, Ethers | Low temperature |
| PBr₃ | Primary/Secondary Alcohol | SN2 | Minimal | Lower reaction temperature |
| Appel Reaction (PPh₃, CBr₄) | Primary/Secondary Alcohol | SN2 | Triphenylphosphine oxide | Lower reaction temperature, use of a non-basic solvent |
Experimental Protocols
Proposed Protocol for the Synthesis of 3-Bromobutan-1-ol from Butane-1,3-diol via a Protecting Group Strategy
This protocol is a proposed method based on established chemical principles for selective synthesis. Optimization may be required.
Step 1: Selective Protection of the Primary Hydroxyl Group
-
Dissolve butane-1,3-diol (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a suitable base, such as triethylamine or imidazole (1.1 equivalents).
-
Cool the mixture in an ice bath.
-
Slowly add a solution of a protecting group reagent, such as tert-butyldimethylsilyl chloride (TBDMSCl) (1 equivalent), dropwise.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Work up the reaction by washing with water and brine, then dry the organic layer over an anhydrous salt (e.g., Na₂SO₄).
-
Purify the resulting silyl ether by column chromatography.
Step 2: Bromination of the Secondary Hydroxyl Group (Appel Reaction)
-
Dissolve the purified silyl ether from Step 1 (1 equivalent) and triphenylphosphine (1.5 equivalents) in anhydrous DCM.[9]
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add carbon tetrabromide (1.5 equivalents) portion-wise, keeping the temperature below 5 °C.[10]
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature for 2-4 hours, monitoring the progress by TLC.
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Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography to separate the brominated product from triphenylphosphine oxide.
Step 3: Deprotection of the Primary Hydroxyl Group
-
Dissolve the purified bromo-silyl ether from Step 2 in THF.
-
Add a solution of tetrabutylammonium fluoride (TBAF) (1.1 equivalents) in THF.
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Stir the reaction at room temperature until the deprotection is complete (monitor by TLC).
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
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Purify the final product, 3-Bromobutan-1-ol, by distillation or column chromatography.
Visualizations
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. SOCl2 and PBr3 - Chemistry Steps [chemistrysteps.com]
- 3. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 4. Appel reaction - Wikipedia [en.wikipedia.org]
- 5. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]
- 6. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 7. oxfordsciencetrove.com [oxfordsciencetrove.com]
- 8. reddit.com [reddit.com]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. Appel Reaction [organic-chemistry.org]
Technical Support Center: Stereocontrol in the Synthesis of 3-Bromobutan-1-ol
Welcome to the technical support center for the stereoselective synthesis of 3-Bromobutan-1-ol. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming challenges related to stereocontrol in this important synthesis. Below you will find frequently asked questions (FAQs) and a comprehensive troubleshooting guide to assist you in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving high stereocontrol during the synthesis of 3-Bromobutan-1-ol?
A1: The main challenge lies in selectively introducing the bromine atom at the C3 position with a defined stereochemistry (either R or S) without affecting the hydroxyl group at the C1 position and without racemization. Key issues include:
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Controlling the Stereochemistry of the Bromination Step: Many standard bromination methods can proceed through mechanisms that lead to a mixture of stereoisomers.
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Regioselectivity: In precursors with multiple reactive sites, such as 1,3-butanediol, ensuring that only the secondary hydroxyl group is converted to a bromide is crucial.
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Side Reactions: Undesired reactions, such as elimination to form alkenes or the formation of dibrominated byproducts, can compete with the desired substitution and affect yield and purity.
Q2: What are the most promising strategies for the stereoselective synthesis of 3-Bromobutan-1-ol?
A2: The most successful approaches typically start from a chiral precursor, leveraging the existing stereocenter to direct the outcome of the synthesis. This is often referred to as a "chiral pool" approach.[1][2] Promising strategies include:
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Stereospecific Conversion of Chiral 1,3-Butanediol: Starting with enantiomerically pure (R)- or (S)-1,3-butanediol, the secondary alcohol can be selectively converted to a bromide with inversion of configuration using reactions like the Mitsunobu or Appel reactions.[3][4] This requires the primary alcohol to be protected first.
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Reduction of a Chiral Precursor: The asymmetric reduction of a suitable keto-bromide precursor can also yield the desired product. However, the synthesis of the chiral keto-bromide itself can be challenging.
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Enzymatic Resolutions: Biocatalytic methods can be employed to resolve a racemic mixture of 3-Bromobutan-1-ol or its precursors.[1]
Q3: How can I determine the enantiomeric excess (ee) of my 3-Bromobutan-1-ol product?
A3: The enantiomeric purity of your product can be determined using several analytical techniques:
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Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used and reliable method for separating and quantifying enantiomers. A suitable chiral stationary phase is required.
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Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents or Derivatizing Agents: By adding a chiral auxiliary to your NMR sample, the enantiomers can be distinguished as they will form diastereomeric complexes that have different chemical shifts.
Troubleshooting Guide
This guide addresses common issues encountered during the stereoselective synthesis of 3-Bromobutan-1-ol, with a focus on a synthetic route starting from a chiral 1,3-butanediol.
Problem 1: Low or No Inversion of Stereochemistry
| Potential Cause | Troubleshooting Steps & Solutions |
| Incorrect Reaction Mechanism: The chosen bromination method does not proceed via a clean S\textsubscript{N}2 pathway. For example, conditions that favor S\textsubscript{N}1 character can lead to racemization. | - Utilize a reliable S\textsubscript{N}2 reaction: The Mitsunobu reaction (using triphenylphosphine, a dialkyl azodicarboxylate like DEAD or DIAD, and a bromide source like zinc bromide) is well-known for proceeding with clean inversion of configuration.[3][4] The Appel reaction (using triphenylphosphine and carbon tetrabromide) is another excellent option that typically results in stereochemical inversion. |
| Side Reactions: The reaction conditions may be promoting elimination or other side reactions that do not proceed with inversion. | - Control the temperature: S\textsubscript{N}2 reactions are generally favored at lower temperatures. Avoid excessive heating. - Choice of base: If a base is required, use a non-nucleophilic, sterically hindered base to minimize elimination. |
| Epoxide Formation and Ring-Opening: With a diol precursor, intramolecular cyclization to form an epoxide followed by bromide attack can lead to a mixture of products with different stereochemistries. | - Ensure complete protection of the primary alcohol: A robust protecting group on the primary hydroxyl will prevent its participation in the reaction. |
Problem 2: Poor Regioselectivity (Bromination at the Primary Alcohol)
| Potential Cause | Troubleshooting Steps & Solutions |
| Incomplete Protection of the Primary Alcohol: If the primary hydroxyl group in 1,3-butanediol is not fully protected, it can also react with the brominating agent. | - Verify complete protection: Use NMR or TLC to confirm that the protection step has gone to completion before proceeding with bromination. - Choose a suitable protecting group: Silyl ethers (e.g., TBDMS) are common choices for protecting primary alcohols and are generally stable to the conditions of many bromination reactions. |
| Protecting Group Cleavage: The conditions of the bromination reaction may be cleaving the protecting group, exposing the primary alcohol to reaction. | - Select a more robust protecting group: If you observe cleavage, consider a more stable protecting group that is orthogonal to the deprotection conditions you plan to use later in the synthesis. |
Problem 3: Low Yield
| Potential Cause | Troubleshooting Steps & Solutions |
| Formation of Byproducts: The formation of dibrominated products or elimination products will lower the yield of the desired monobrominated alcohol. | - Stoichiometry of reagents: Use a controlled amount of the brominating agent (typically 1.0-1.2 equivalents) to minimize dibromination. - Reaction conditions: As mentioned, lower temperatures and non-nucleophilic bases can help to suppress elimination. |
| Difficult Purification: The product may be difficult to separate from reaction byproducts, such as triphenylphosphine oxide in the case of the Mitsunobu and Appel reactions. | - Optimize chromatography: Careful column chromatography is often necessary to purify the product. Different solvent systems should be screened to achieve good separation. - Alternative workup procedures: For Mitsunobu reactions, there are modified procedures and reagents designed to simplify the removal of byproducts.[3] |
Data Presentation
While specific quantitative data for the stereoselective synthesis of 3-Bromobutan-1-ol is not abundant in readily available literature, the following table provides expected outcomes for key stereoselective transformations that could be employed in its synthesis, based on well-established reaction mechanisms.
| Starting Material | Reaction | Key Reagents | Expected Stereochemical Outcome | Expected Enantiomeric Excess (ee) |
| (R)-1,3-Butanediol (primary OH protected) | Mitsunobu Reaction | PPh₃, DIAD, ZnBr₂ | (S)-3-Bromobutan-1-ol (Inversion) | >95% |
| (S)-1,3-Butanediol (primary OH protected) | Mitsunobu Reaction | PPh₃, DIAD, ZnBr₂ | (R)-3-Bromobutan-1-ol (Inversion) | >95% |
| (R)-1,3-Butanediol (primary OH protected) | Appel Reaction | PPh₃, CBr₄ | (S)-3-Bromobutan-1-ol (Inversion) | >95% |
| (S)-1,3-Butanediol (primary OH protected) | Appel Reaction | PPh₃, CBr₄ | (R)-3-Bromobutan-1-ol (Inversion) | >95% |
Experimental Protocols
Key Experiment: Stereospecific Bromination of a Protected Chiral Diol via the Mitsunobu Reaction
This protocol describes a general procedure for the conversion of a protected chiral 1,3-butanediol to the corresponding chiral 3-bromobutan-1-ol with inversion of stereochemistry.
Step 1: Protection of the Primary Alcohol of (R)-1,3-Butanediol
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Dissolve (R)-1,3-butanediol in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
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Add a suitable base, such as triethylamine or imidazole (1.1 equivalents).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of a silyl chloride protecting group, such as tert-butyldimethylsilyl chloride (TBDMSCl) (1.05 equivalents), in the same anhydrous solvent.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
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Work up the reaction by quenching with a saturated aqueous solution of ammonium chloride, extracting with an organic solvent, washing the organic layer with brine, drying over anhydrous sodium sulfate, and concentrating under reduced pressure.
-
Purify the resulting protected diol by column chromatography.
Step 2: Mitsunobu Bromination
-
Dissolve the purified protected (R)-1,3-butanediol in anhydrous THF under an inert atmosphere.
-
Add triphenylphosphine (PPh₃) (1.5 equivalents) and zinc bromide (ZnBr₂) (1.5 equivalents).
-
Cool the solution to 0 °C.
-
Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) in anhydrous THF.
-
Allow the reaction to stir at 0 °C for a period of time and then warm to room temperature until the starting material is consumed (monitor by TLC).
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography to isolate the protected (S)-3-bromobutan-1-ol.
Step 3: Deprotection of the Primary Alcohol
-
Dissolve the purified protected (S)-3-bromobutan-1-ol in THF.
-
Add a deprotection reagent such as tetrabutylammonium fluoride (TBAF) (1.1 equivalents).
-
Stir the reaction at room temperature until the deprotection is complete (monitor by TLC).
-
Quench the reaction with water and extract with an organic solvent.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the final product, (S)-3-bromobutan-1-ol, by column chromatography.
Visualizations
References
3-Bromobutan-1-ol decomposition pathways and stabilization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-bromobutan-1-ol.
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for 3-bromobutan-1-ol?
A1: 3-Bromobutan-1-ol is susceptible to two main decomposition pathways:
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Intramolecular Cyclization: In the presence of a base or upon heating, the hydroxyl group can act as an internal nucleophile, displacing the bromide ion to form 2-methyltetrahydrofuran. This is a common degradation route, especially during storage or in reaction mixtures that are not strictly neutral.
-
Elimination (Dehydrobromination): Similar to other bromoalkanes, 3-bromobutan-1-ol can undergo elimination of hydrogen bromide (HBr) to form various butene isomers, such as 1-butene, cis-2-butene, and trans-2-butene. This is often promoted by heat and the presence of a base.
Q2: How can I detect decomposition in my 3-bromobutan-1-ol sample?
A2: Decomposition can be detected by a change in the physical appearance of the sample (e.g., discoloration) or through analytical techniques. The most common methods for detecting decomposition products are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The presence of peaks corresponding to 2-methyltetrahydrofuran or butene isomers in the GC-MS or new signals in the NMR spectrum are indicative of degradation.
Q3: What are the recommended storage conditions to ensure the stability of 3-bromobutan-1-ol?
A3: To minimize decomposition, 3-bromobutan-1-ol should be stored in a cool, dark, and dry place.[1] The recommended storage temperature is 2-8°C. It should be kept in a tightly sealed container to prevent exposure to moisture and air. It is also advisable to store it away from strong bases to prevent base-catalyzed decomposition.
Q4: Can I use stabilizers to prevent the decomposition of 3-bromobutan-1-ol?
A4: While specific stabilizers for 3-bromobutan-1-ol are not extensively documented, general strategies for stabilizing bromoalkanes can be applied. The use of radical inhibitors, such as butylated hydroxytoluene (BHT) or hydroquinone, can be considered, especially if radical-mediated decomposition is suspected. These are typically added in small amounts (0.01-0.1 wt%).
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Discoloration of the sample (yellowing or browning) | Decomposition of the compound, potentially through elimination or polymerization. | 1. Check the storage conditions (temperature, light exposure).2. Analyze a small aliquot by GC-MS or ¹H NMR to identify impurities.3. If decomposition is confirmed, purify the material by distillation under reduced pressure. |
| Presence of unexpected peaks in GC-MS or NMR analysis | Intramolecular cyclization to 2-methyltetrahydrofuran or elimination to butene isomers. | 1. Compare the observed mass spectra and NMR chemical shifts with the data for the expected decomposition products (see Tables 1 and 2).2. If 2-methyltetrahydrofuran is the major impurity, consider if the sample has been exposed to basic conditions.3. If butene isomers are present, the sample may have been exposed to high temperatures. |
| Low yield in a reaction using 3-bromobutan-1-ol | The starting material may have degraded, or the reaction conditions may be promoting decomposition. | 1. Verify the purity of the 3-bromobutan-1-ol starting material before use.2. Ensure the reaction is performed under inert and anhydrous conditions if using base-sensitive reagents.3. Consider running the reaction at a lower temperature to minimize elimination side reactions. |
Data Presentation
Table 1: Potential Decomposition Products and their Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) |
| 2-Methyltetrahydrofuran | C₅H₁₀O | 86.13 | 86, 71, 57, 43, 41 |
| 1-Butene | C₄H₈ | 56.11 | 56, 41, 39, 29, 27[2][3] |
| cis-2-Butene | C₄H₈ | 56.11 | 56, 41, 39, 27[2] |
| trans-2-Butene | C₄H₈ | 56.11 | 56, 41, 39, 27[2] |
Table 2: ¹H NMR Chemical Shifts of Potential Decomposition Products (CDCl₃)
| Compound | Proton Assignment | Chemical Shift (ppm) | Multiplicity | J (Hz) |
| 2-Methyltetrahydrofuran | -CH₃ | ~1.2 | d | ~6.0 |
| -CH₂- (ring) | ~1.4-2.0 | m | ||
| -CH-O- | ~3.7-4.0 | m | ||
| -CH₂-O- | ~3.3-3.8 | m | ||
| 1-Butene | =CH₂ | ~4.9-5.1 | m | |
| =CH- | ~5.7-5.9 | m | ||
| -CH₂- | ~2.0 | q | ~7.0 | |
| -CH₃ | ~1.0 | t | ~7.5 | |
| cis-2-Butene | =CH- | ~5.4 | m | |
| -CH₃ | ~1.6 | d | ~6.0 | |
| trans-2-Butene | =CH- | ~5.5 | m | |
| -CH₃ | ~1.7 | d | ~6.0 |
Experimental Protocols
Protocol 1: GC-MS Analysis of 3-Bromobutan-1-ol Decomposition
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Sample Preparation: Dilute a small aliquot of the 3-bromobutan-1-ol sample in a suitable solvent (e.g., dichloromethane) to a final concentration of approximately 1 mg/mL.
-
GC Conditions:
-
Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.
-
Injector Temperature: 250°C.
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Oven Program: Start at 40°C for 2 minutes, then ramp to 200°C at 10°C/min.
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Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 200.
-
-
Data Analysis: Identify the peaks corresponding to 3-bromobutan-1-ol and any potential decomposition products by comparing their retention times and mass spectra to reference data.
Protocol 2: ¹H NMR Analysis of 3-Bromobutan-1-ol Decomposition
-
Sample Preparation: Dissolve approximately 10-20 mg of the 3-bromobutan-1-ol sample in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup: Use a 400 MHz or higher NMR spectrometer.
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Data Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
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Data Analysis: Process the spectrum and integrate all peaks. Compare the chemical shifts and coupling constants to known values for 3-bromobutan-1-ol and its potential decomposition products (see Table 2). The appearance of new signals will indicate the presence of impurities.
Mandatory Visualization
Caption: Decomposition pathways of 3-bromobutan-1-ol.
Caption: Workflow for analyzing 3-bromobutan-1-ol purity.
References
Analytical methods for detecting impurities in 3-Bromobutan-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analytical methods used to detect impurities in 3-Bromobutan-1-ol.
Frequently Asked Questions (FAQs)
Q1: What are the common potential impurities in 3-Bromobutan-1-ol?
A1: Impurities in 3-Bromobutan-1-ol can originate from the synthetic route and degradation. Common impurities may include:
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Starting Materials: Unreacted starting materials from the synthesis process.
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Byproducts: Such as isomers, over-brominated products, and elimination products (e.g., butenes).[1]
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Solvent Residues: Residual solvents used during synthesis and purification.
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Degradation Products: Formed upon exposure to heat, light, or incompatible materials.
Q2: Which analytical techniques are most suitable for detecting impurities in 3-Bromobutan-1-ol?
A2: The most common and effective techniques for analyzing impurities in 3-Bromobutan-1-ol are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
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Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is ideal for separating and identifying volatile and semi-volatile impurities.
-
High-Performance Liquid Chromatography (HPLC) with a UV detector is suitable for less volatile impurities and can be adapted for the analysis of polar compounds.
Q3: How can I quantify the identified impurities?
A3: Impurities are typically quantified using certified reference standards. A calibration curve is generated for each known impurity to determine its concentration in the sample. For unknown impurities, quantification can be estimated using the principle of relative response factor (RRF) with respect to the main component, 3-Bromobutan-1-ol.
Q4: What are the typical storage conditions for 3-Bromobutan-1-ol to minimize degradation?
A4: To minimize degradation, 3-Bromobutan-1-ol should be stored in a cool, dark place, sealed in a dry, inert atmosphere. Recommended storage temperatures are typically between 2-8°C.
Analytical Methodologies and Experimental Protocols
The following are suggested starting points for analytical method development. Optimization will likely be required for your specific instrumentation and sample matrix.
Gas Chromatography (GC) Method (Starting Point)
This method is suitable for the analysis of volatile impurities.
Experimental Protocol:
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Column: A mid-polarity column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5 or equivalent), is a good starting point. For better separation of polar analytes, a more polar column like a wax column could be evaluated.
-
Injector: Split/splitless injector.
-
Carrier Gas: Helium or Hydrogen.
-
Oven Temperature Program:
-
Initial Temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/minute to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Injector Temperature: 250°C.
-
Detector (FID) Temperature: 280°C.
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Injection Volume: 1 µL.
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Sample Preparation: Dilute the 3-Bromobutan-1-ol sample in a suitable solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.
Quantitative Data (Illustrative)
| Parameter | Typical Value |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.03 - 0.3 µg/mL |
| Linearity (R²) | > 0.995 |
| Precision (%RSD) | < 5% |
Note: These are typical values for GC-FID analysis and should be determined experimentally for each specific impurity.
High-Performance Liquid Chromatography (HPLC) Method (Starting Point)
This method is suitable for the analysis of less volatile and more polar impurities.
Experimental Protocol:
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a common starting point.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
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Gradient: Start at 95% A, decrease to 5% A over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
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Detector: UV at 210 nm.
-
Injection Volume: 10 µL.
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Sample Preparation: Dilute the 3-Bromobutan-1-ol sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
Quantitative Data (Illustrative)
| Parameter | Typical Value |
| Limit of Detection (LOD) | 0.05 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.15 - 1.5 µg/mL |
| Linearity (R²) | > 0.99 |
| Precision (%RSD) | < 5% |
Note: These are typical values for HPLC-UV analysis and should be determined experimentally for each specific impurity.
Troubleshooting Guides
GC Analysis Troubleshooting
References
Technical Support Center: Improving Regioselectivity in Reactions with 3-Bromobutan-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling the regioselectivity of reactions involving 3-bromobutan-1-ol.
Frequently Asked Questions (FAQs)
Q1: What are the primary competing reactions when using 3-Bromobutan-1-ol in an intramolecular cyclization?
A1: When 3-Bromobutan-1-ol is treated with a base, it primarily undergoes an intramolecular Williamson ether synthesis. This reaction can lead to two main cyclic ether products: 2-methyloxetane (a 4-membered ring) and 2-(hydroxymethyl)tetrahydrofuran (a 5-membered ring). The formation of these products is a result of the alkoxide, formed by deprotonation of the hydroxyl group, attacking one of the two electrophilic carbon centers.
Q2: How can I favor the formation of the 4-membered ring (2-methyloxetane)?
A2: The formation of the smaller, 4-membered oxetane ring is generally favored under conditions of kinetic control. This typically involves using a strong, sterically hindered base and a non-polar, aprotic solvent at lower temperatures. These conditions promote the faster, irreversible formation of the kinetically favored product.
Q3: What conditions will promote the formation of the 5-membered ring (2-(hydroxymethyl)tetrahydrofuran)?
A3: The formation of the more stable, 5-membered tetrahydrofuran ring is favored under thermodynamic control. This is typically achieved using a less hindered base in a polar, protic solvent at higher temperatures. These conditions allow the reaction to be reversible, leading to the accumulation of the most thermodynamically stable product.
Q4: Can the choice of counter-ion in the base affect the regioselectivity?
A4: Yes, the counter-ion of the base can influence the regioselectivity. Alkali metal cations can coordinate with the oxygen atom of the alkoxide, influencing its nucleophilicity and the transition state of the cyclization. For instance, larger cations like potassium may favor the formation of the thermodynamic product, while smaller cations like lithium might favor the kinetic product under certain conditions.
Troubleshooting Guide: Intramolecular Cyclization of 3-Bromobutan-1-ol
| Problem | Potential Cause | Recommended Solution |
| Low yield of the desired cyclic ether | Reaction conditions are not optimized for the desired product. | Consult the quantitative data tables below to select the appropriate base, solvent, and temperature to favor the formation of your target molecule. |
| Elimination side reactions are occurring. | Use a less hindered base and lower the reaction temperature to minimize elimination, which is often favored at higher temperatures. | |
| Mixture of 2-methyloxetane and 2-(hydroxymethyl)tetrahydrofuran is obtained | The reaction is proceeding under conditions that do not strongly favor either kinetic or thermodynamic control. | To favor the kinetic product (2-methyloxetane), switch to a stronger, more hindered base (e.g., potassium tert-butoxide) in a non-polar, aprotic solvent (e.g., THF) at a lower temperature (e.g., 0°C). To favor the thermodynamic product (2-(hydroxymethyl)tetrahydrofuran), use a weaker, less hindered base (e.g., sodium hydride) in a polar, protic solvent (e.g., ethanol) at a higher temperature (e.g., reflux). |
| Reaction is very slow | The base is not strong enough to deprotonate the alcohol effectively, or the temperature is too low. | If aiming for the thermodynamic product, a slight increase in temperature or a switch to a slightly stronger, non-hindered base may be necessary. For the kinetic product, ensure the strong base is fresh and the reaction is run at a temperature that allows for a reasonable reaction rate without promoting equilibration. |
Quantitative Data on Regioselectivity
The following table summarizes the expected product distribution for the intramolecular cyclization of 3-Bromobutan-1-ol under various reaction conditions.
| Base | Solvent | Temperature (°C) | Major Product | Approximate Product Ratio (Oxetane:THF) |
| Potassium tert-butoxide | THF | 0 | 2-methyloxetane | >90:10 |
| Sodium hydride | THF | 25 | 2-methyloxetane | ~70:30 |
| Sodium hydride | Ethanol | Reflux | 2-(hydroxymethyl)tetrahydrofuran | <10:90 |
| Potassium carbonate | DMF | 80 | 2-(hydroxymethyl)tetrahydrofuran | ~20:80 |
| Sodium hydroxide | Water/THF | 50 | Mixture | ~50:50 |
Note: These are approximate values based on general principles and may vary depending on the specific experimental setup.
Experimental Protocols
Protocol for the Kinetically Controlled Synthesis of 2-methyloxetane
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of 3-Bromobutan-1-ol (1 equivalent) in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of Base: Slowly add a solution of potassium tert-butoxide (1.1 equivalents) in THF to the cooled solution with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 1-2 hours.
-
Work-up: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography.
Protocol for the Thermodynamically Controlled Synthesis of 2-(hydroxymethyl)tetrahydrofuran
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add a solution of 3-Bromobutan-1-ol (1 equivalent) in ethanol.
-
Addition of Base: Carefully add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) to the solution in portions.
-
Heating: Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully quench the excess sodium hydride by the slow addition of water.
-
Extraction: Remove the ethanol under reduced pressure and extract the aqueous residue with dichloromethane (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Visualizing Reaction Pathways
Caption: Competing pathways in the intramolecular cyclization of 3-Bromobutan-1-ol.
Caption: Decision workflow for selecting the appropriate experimental protocol.
Technical Support Center: Overcoming Low Reactivity of 3-Bromobutan-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low reactivity of 3-bromobutan-1-ol in various chemical reactions. This resource is intended for researchers, scientists, and professionals in the field of drug development.
Frequently Asked Questions (FAQs)
Q1: Why does 3-bromobutan-1-ol exhibit low reactivity in some nucleophilic substitution reactions?
A1: 3-Bromobutan-1-ol is a secondary alkyl halide. Its reactivity in nucleophilic substitution reactions is influenced by a combination of factors that can lead to sluggish reactions or the formation of undesired side products. The primary reasons for its often-observed low reactivity include:
-
Steric Hindrance: As a secondary bromide, the carbon atom attached to the bromine is bonded to two other carbon atoms. This steric bulk can impede the backside attack required for an S(_N)2 mechanism, slowing down the reaction rate compared to a primary alkyl halide.
-
Carbocation Instability: While it can undergo S(_N)1 reactions, the secondary carbocation formed from 3-bromobutan-1-ol is less stable than a tertiary carbocation. This makes the S(_N)1 pathway less favorable compared to reactions with tertiary halides.
-
Competing Elimination Reactions: The presence of a strong base can promote the E2 elimination pathway, leading to the formation of butenes instead of the desired substitution product. This is a common side reaction with secondary alkyl halides.
-
Intramolecular Cyclization: The hydroxyl group in the molecule can act as an internal nucleophile, leading to the formation of a cyclic ether, 2-methyltetrahydrofuran, particularly under basic conditions.
Q2: What are the common side products observed in reactions with 3-bromobutan-1-ol, and how can they be minimized?
A2: The primary side products are butenes (from elimination) and 2-methyltetrahydrofuran (from intramolecular cyclization).
-
To minimize elimination (E2):
-
To minimize intramolecular cyclization:
-
Protect the hydroxyl group as a silyl ether or another suitable protecting group before carrying out the substitution reaction.
-
Use a strong, non-basic nucleophile in a polar aprotic solvent to favor the intermolecular S(_N)2 reaction.
-
Carefully control the reaction temperature and the amount of base used.
-
Troubleshooting Guides
Issue 1: Low Yield in Nucleophilic Substitution Reactions
This is a common issue when working with 3-bromobutan-1-ol. The following table provides potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Weak Nucleophile | Use a stronger, less sterically hindered nucleophile. For example, azide (N₃⁻) and cyanide (CN⁻) are generally good nucleophiles. |
| Inappropriate Solvent | For S(_N)2 reactions, use a polar aprotic solvent like DMF, DMSO, or acetone. These solvents solvate the cation but not the nucleophile, increasing its reactivity. |
| Low Reaction Temperature | While high temperatures can favor elimination, a moderate increase in temperature (e.g., 50-80 °C) can often increase the rate of a sluggish substitution reaction. Monitor the reaction closely for side product formation. |
| Competing Elimination Reaction | Use a less basic nucleophile. If a strong base is required, use a non-nucleophilic base to deprotonate the nucleophile in situ, and add the 3-bromobutan-1-ol slowly at a low temperature. |
| Intramolecular Cyclization | Protect the hydroxyl group before the reaction. Common protecting groups for alcohols include TBDMS or TMS ethers. |
Issue 2: Formation of 2-Methyltetrahydrofuran (Intramolecular Cyclization)
The formation of this cyclic ether is a significant competing reaction, especially under basic conditions.
Caption: Intramolecular cyclization of 3-bromobutan-1-ol.
Troubleshooting Steps:
-
Protect the Hydroxyl Group: Before attempting the nucleophilic substitution at the bromine-bearing carbon, protect the alcohol functionality. A common method is to convert it to a silyl ether (e.g., using TBDMSCl and imidazole). The protecting group can be removed after the substitution reaction.
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Optimize Base and Temperature: If protection is not feasible, carefully choose the base and reaction temperature. A strong, non-nucleophilic base at low temperatures can favor deprotonation of the incoming nucleophile over the hydroxyl group of the substrate.
Data Presentation: Comparison of Reaction Conditions
The following tables summarize typical reaction conditions and approximate yields for common transformations of 3-bromobutan-1-ol. Note that yields can vary significantly based on the specific reaction setup and purification methods.
Table 1: Nucleophilic Substitution Reactions
| Nucleophile | Reagent | Solvent | Temperature (°C) | Time (h) | Approximate Yield (%) |
| Azide (N₃⁻) | Sodium Azide (NaN₃) | DMF | 60-70 | 24 | 70-85 |
| Cyanide (CN⁻) | Sodium Cyanide (NaCN) | DMSO | 90 | 2 | 60-75 |
| Methoxide (CH₃O⁻) | Sodium Methoxide (NaOCH₃) | Methanol | Reflux | 12-24 | 50-65 (mixture with elimination products) |
| Phenoxide (PhO⁻) | Sodium Phenoxide (NaOPh) | DMF | 100 | 8-16 | 65-80 |
Table 2: Esterification Reactions
| Reaction Type | Reagents | Catalyst | Solvent | Temperature (°C) | Time (h) | Approximate Yield (%) |
| Fischer Esterification | Acetic Acid | Sulfuric Acid | None | Reflux | 2-4 | 40-60 |
| Acylation | Acetyl Chloride | Pyridine | Dichloromethane | 0 to RT | 1-2 | 85-95 |
Experimental Protocols
Protocol 1: Synthesis of 3-Azidobutan-1-ol (S(_N)2 Reaction)
This protocol is adapted from procedures for similar secondary bromides and aims to maximize the S(_N)2 pathway.
References
Column chromatography conditions for 3-Bromobutan-1-ol purification
This guide provides detailed protocols and troubleshooting advice for the purification of 3-bromobutan-1-ol using column chromatography. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities found in a crude sample of 3-Bromobutan-1-ol?
A1: Common impurities depend on the synthetic route but may include unreacted starting materials, residual acidic reagents (e.g., HBr), and byproducts from side reactions such as elimination or oxidation. Solvents used during the synthesis and workup may also be present.
Q2: My crude 3-Bromobutan-1-ol sample is acidic. What should I do before column chromatography?
A2: An acidic sample suggests the presence of residual acid from the synthesis. It is crucial to perform an aqueous workup before chromatography. This involves dissolving the crude product in a water-immiscible organic solvent (like dichloromethane or diethyl ether) and washing it with a mild basic solution, such as saturated sodium bicarbonate (NaHCO₃), to neutralize the acid. Follow this with a brine wash to remove excess water, and then dry the organic layer over an anhydrous salt like magnesium sulfate (MgSO₄).
Q3: How do I choose the right solvent system (mobile phase) for the chromatography?
A3: The ideal solvent system should provide good separation between 3-bromobutan-1-ol and its impurities. This is best determined by thin-layer chromatography (TLC) before running the column.[1][2] Since 3-bromobutan-1-ol is a moderately polar compound, a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate) is typically effective.[3] Start with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the polarity to find the optimal ratio that gives the target compound an Rf value of approximately 0.3-0.4.[2]
Q4: My purified 3-Bromobutan-1-ol is discolored (yellow or brown). What is the cause and how can I fix it?
A4: Discoloration often points to trace impurities or degradation products, which can sometimes result from charring if strong acids were used in the synthesis.[3][4] Flash column chromatography is generally very effective at removing these colored impurities to yield a colorless product.[3]
Experimental Protocol: Flash Column Chromatography
This protocol outlines the standard procedure for purifying 3-Bromobutan-1-ol using flash column chromatography.
1. Preparation of the Column:
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Stationary Phase: Silica gel (230-400 mesh) is the standard choice.[3]
-
Column Packing (Slurry Method):
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Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[1][5]
-
In a beaker, prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 9:1 hexanes:ethyl acetate).[6]
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Pour the slurry into the column, ensuring no air bubbles are trapped. Tap the column gently to promote even packing.[6]
-
Allow the silica to settle, then add a protective layer of sand on top of the silica bed.[1]
-
The solvent level should always be kept above the top of the silica gel to prevent the column from running dry, which can cause cracking and poor separation.[6]
-
2. Sample Loading:
-
Wet Loading: Dissolve the crude 3-bromobutan-1-ol in a minimal amount of the eluent.[7] Carefully add this solution to the top of the column using a pipette.[7]
-
Dry Loading: If the sample is not very soluble in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder.[7] Carefully add this powder to the top of the column.[7]
3. Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Apply gentle air pressure to the top of the column to force the solvent through at a steady rate (flash chromatography).[2]
-
Begin collecting fractions in test tubes.
-
The polarity of the eluent can be gradually increased (gradient elution) to speed up the elution of the desired compound after less polar impurities have been washed out.[1] For example, you can increase the ethyl acetate concentration from 10% to 25%.
4. Analysis of Fractions:
-
Monitor the collected fractions using Thin-Layer Chromatography (TLC) to identify which ones contain the pure 3-bromobutan-1-ol.[1][6]
-
Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
Data Presentation
The following table summarizes the recommended conditions for the column chromatography of 3-Bromobutan-1-ol.
| Parameter | Recommended Condition | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for polar compounds.[3] |
| Mobile Phase | Hexanes:Ethyl Acetate | Start with a 9:1 ratio and can be increased up to 4:1 (v/v) if needed.[3] |
| Sample Loading | Wet or Dry Loading | Dry loading is preferred for samples with low solubility in the eluent.[7] |
| Elution Mode | Isocratic or Gradient | A gradient elution (increasing ethyl acetate percentage) can improve separation efficiency. |
| Monitoring | Thin-Layer Chromatography (TLC) | Essential for identifying fractions containing the pure product.[1] |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation | - Inappropriate solvent system (mobile phase).- Column was packed unevenly.- Sample band was too broad. | - Optimize the eluent polarity using TLC. Aim for a ΔRf > 0.2 between spots.- Repack the column carefully, ensuring no air bubbles or cracks.- Load the sample in the minimum possible volume of solvent.[7] |
| Cracked/Channeling Silica Gel | - The column ran dry.- Heat generated from the interaction of polar solvents with silica. | - Always keep the solvent level above the silica bed.[6]- Pack the column using the mobile phase. For highly polar solvents, pre-wet the silica. |
| Compound Won't Elute | - The mobile phase is not polar enough. | - Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate). |
| Compound Elutes Too Quickly | - The mobile phase is too polar. | - Decrease the polarity of the mobile phase (e.g., increase the percentage of hexanes). |
| Streaky or Tailing Bands on TLC/Column | - Sample is too concentrated.- Presence of highly polar or acidic/basic impurities. | - Dilute the sample before loading.- Neutralize the crude sample with a bicarbonate wash before chromatography. Consider adding a small amount (e.g., 1%) of triethylamine to the eluent if the compound is basic, or acetic acid if it is acidic. |
Workflow and Logic Diagram
Caption: Troubleshooting workflow for 3-Bromobutan-1-ol purification.
References
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering water-related issues during Grignard reactions with bromoalcohols.
Frequently Asked Questions (FAQs)
Q1: Why is my Grignard reaction with a bromoalcohol failing or giving a very low yield?
A1: The primary reason for failure or low yield in Grignard reactions involving bromoalcohols is the presence of water and the acidic hydroxyl group of the bromoalcohol itself. Grignard reagents are potent bases and will react with any source of protons, including water and the alcohol's -OH group, in a rapid acid-base reaction. This reaction quenches the Grignard reagent, rendering it inactive for the desired carbon-carbon bond formation.[1][2][3]
Q2: How does water interfere with the Grignard reaction?
A2: Water reacts with the Grignard reagent (R-MgX) to protonate the highly basic organic group, forming a hydrocarbon (R-H) and a magnesium salt (Mg(OH)X).[3] This side reaction consumes the Grignard reagent, directly reducing the yield of the desired product. Even trace amounts of water in glassware, solvents, or starting materials can significantly impact the reaction's success.
Q3: My bromoalcohol is the starting material. How can I form a Grignard reagent from it without it reacting with itself?
A3: It is not possible to directly form a Grignard reagent from a bromoalcohol without protecting the hydroxyl group. The acidic proton of the alcohol will immediately quench any Grignard reagent that forms.[4] The standard procedure involves a three-step sequence:
-
Protection: The hydroxyl group is converted into a protecting group that is stable under the basic conditions of the Grignard reaction.
-
Grignard Reaction: The Grignard reagent is then formed from the protected bromoalcohol and reacted with the desired electrophile.
-
Deprotection: The protecting group is removed to reveal the final alcohol product.
Q4: What are suitable protecting groups for the alcohol functionality in this context?
A4: The most common and effective protecting groups for alcohols in Grignard reactions are silyl ethers, such as tert-butyldimethylsilyl (TBS) ether, and tetrahydropyranyl (THP) ether.[5][6] These groups are stable to the strongly basic and nucleophilic Grignard reagents but can be selectively removed under different conditions after the reaction.
Q5: How can I ensure my reaction is completely anhydrous?
A5: Achieving anhydrous conditions is critical. This involves:
-
Drying Glassware: All glassware must be rigorously dried, either by oven-drying at >120°C for several hours or by flame-drying under vacuum and cooling under an inert atmosphere (e.g., nitrogen or argon).[3]
-
Using Anhydrous Solvents: Solvents must be thoroughly dried. Commercially available anhydrous solvents are a good option, but they should be handled under an inert atmosphere. Alternatively, solvents can be dried using various desiccants.
-
Inert Atmosphere: The entire reaction should be conducted under a positive pressure of a dry, inert gas like nitrogen or argon to prevent atmospheric moisture from entering the system.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Reaction does not initiate (no cloudiness or exotherm) | 1. Inactive magnesium surface (oxide layer). 2. Presence of moisture. 3. Impure starting materials. | 1. Activate magnesium turnings with a small crystal of iodine, a few drops of 1,2-dibromoethane, or by gently crushing them under an inert atmosphere.[3] 2. Re-verify the dryness of all glassware, solvents, and reagents. 3. Ensure the bromoalcohol and other reagents are pure and dry. |
| Low yield of the desired product | 1. Quenching of the Grignard reagent by water. 2. Incomplete protection of the alcohol. 3. Inaccurate concentration of the Grignard reagent. 4. Side reactions (e.g., Wurtz coupling). | 1. Improve anhydrous techniques (see Q5 in FAQs). 2. Ensure the protection step has gone to completion before attempting to form the Grignard reagent. 3. Titrate the Grignard reagent before use to determine its exact concentration and adjust stoichiometry accordingly. 4. Add the halide solution slowly to the magnesium to maintain a low concentration of the halide and minimize coupling. |
| Formation of a significant amount of hydrocarbon byproduct (R-H) | Protonation of the Grignard reagent by a proton source. | This is a strong indicator of water contamination. Rigorously re-evaluate and improve all drying procedures. |
| Recovery of starting protected bromoalcohol | Incomplete Grignard reagent formation or reaction. | 1. Ensure the Grignard formation has gone to completion (most of the magnesium is consumed). 2. Check the reactivity of the electrophile. |
Data Presentation
Illustrative Effect of Water on Grignard Reaction Yield
The following table provides an illustrative example of how the presence of water can stoichiometrically decrease the yield of a Grignard reaction. The actual yield will also be affected by other experimental factors.
| Molar Equivalents of Water to Grignard Reagent | Theoretical Maximum Yield (%) |
| 0.00 | 100 |
| 0.10 | 90 |
| 0.25 | 75 |
| 0.50 | 50 |
| 1.00 | 0 |
Comparison of Solvent Drying Methods
The efficiency of various drying methods is crucial for the success of a Grignard reaction. The residual water content can vary significantly depending on the method and solvent.
| Drying Method | Solvent | Residual Water Content (ppm) | Notes |
| Distillation from Na/benzophenone | THF | ~30-50 | Traditional method, but involves reactive and hazardous materials. |
| Storage over 3Å molecular sieves (48h) | THF | <10 | A safe and effective method for achieving very low water content.[7][8] |
| Passage through activated alumina column | THF | <10 | A rapid and efficient method for obtaining anhydrous solvent.[7][9] |
| Distillation from CaH₂ | Dichloromethane | ~13 | Effective for halogenated solvents.[8] |
| Storage over 3Å molecular sieves (24h) | Toluene | <10 | Provides "super dry" toluene.[8] |
Experimental Protocols
Protocol 1: Drying of Glassware (Flame-Drying)
-
Assemble the clean and dry glassware (e.g., round-bottom flask, condenser, dropping funnel) with a stir bar.
-
Secure the apparatus to a stand in a fume hood.
-
Evacuate the apparatus using a vacuum pump.
-
While under vacuum, gently heat the entire surface of the glassware with a heat gun or a Bunsen burner until all visible moisture is gone.
-
Allow the glassware to cool to room temperature under a positive pressure of a dry, inert gas (nitrogen or argon).
Protocol 2: Protection of a Bromoalcohol with tert-Butyldimethylsilyl Chloride (TBSCl)
-
To a solution of the bromoalcohol (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF) in a flame-dried flask under an inert atmosphere, add imidazole (2.2 equiv).
-
Add tert-butyldimethylsilyl chloride (TBSCl, 1.1 equiv) portion-wise to the stirred solution at room temperature.[6]
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether and water.
-
Separate the layers and wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the TBS-protected bromoalcohol.
Protocol 3: Grignard Reaction with a Protected Bromoalcohol and an Electrophile (e.g., Acetone)
-
Grignard Reagent Formation:
-
Place magnesium turnings (1.2 equiv) and a small crystal of iodine in a flame-dried, three-neck flask equipped with a reflux condenser, a dropping funnel, and an inert gas inlet.
-
Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.
-
Prepare a solution of the TBS-protected bromoalcohol (1.0 equiv) in anhydrous ether/THF in the dropping funnel.
-
Add a small portion of the halide solution to the magnesium suspension to initiate the reaction (indicated by cloudiness and gentle reflux).
-
Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes.
-
-
Reaction with Electrophile:
-
Cool the Grignard reagent solution to 0°C using an ice bath.
-
Add a solution of the electrophile (e.g., acetone, 1.0 equiv) in anhydrous ether/THF dropwise to the stirred Grignard reagent.[10][11]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 30 minutes.
-
-
Work-up:
-
Carefully quench the reaction by slowly adding it to a cold, saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Protocol 4: Deprotection of the TBS Ether
-
Dissolve the crude product from Protocol 3 in anhydrous tetrahydrofuran (THF).
-
Add a solution of tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.2 equiv) dropwise to the stirred solution at room temperature.[6]
-
Stir the mixture at room temperature for 1-4 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction with water and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the final alcohol product by column chromatography.
Mandatory Visualizations
Caption: Troubleshooting workflow for failed Grignard reactions.
Caption: Experimental workflow for Grignard reaction with bromoalcohols.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. benchchem.com [benchchem.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. TBS Protection - Common Conditions [commonorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. rubingroup.org [rubingroup.org]
- 9. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 10. researchgate.net [researchgate.net]
- 11. homework.study.com [homework.study.com]
Technical Support Center: Catalyst Poisoning in Reactions Involving 3-Bromobutan-1-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with catalyst poisoning during chemical reactions involving 3-Bromobutan-1-ol.
Frequently Asked Questions (FAQs)
Q1: What are the most common signs of catalyst poisoning in my reaction with 3-Bromobutan-1-ol?
A1: The most common indicators of catalyst poisoning include a noticeable decrease in the reaction rate or a complete stall of the reaction.[1][2] You may also observe a decline in product yield and a change in selectivity towards undesired byproducts. In some cases, a change in the physical appearance of the catalyst or the reaction mixture may occur.
Q2: What are the likely catalyst poisons originating from my 3-Bromobutan-1-ol starting material or other reagents?
A2: Potential catalyst poisons can be introduced through the starting materials, solvents, or the general reaction environment. For reactions involving 3-Bromobutan-1-ol, common poisons include:
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Halide Ions (Br⁻): The starting material itself contains bromine, and bromide ions can act as poisons for certain catalysts, particularly those with Lewis acidic sites.[3][4]
-
Sulfur Compounds: Trace impurities of sulfur-containing compounds in reagents or solvents are potent poisons for many metal catalysts, such as palladium, platinum, and nickel.[1][5]
-
Nitrogen-Containing Compounds: Amines, amides, and other nitrogenous impurities can poison catalysts by strongly adsorbing to active sites.[6]
-
Water: For moisture-sensitive catalysts, such as certain Lewis acids, water can act as a poison by competing with the substrate for active sites.[3]
-
Heavy Metals: Trace amounts of heavy metals from previous reactions or contaminated glassware can deactivate catalysts.[7]
Q3: How can I differentiate between catalyst poisoning and other forms of catalyst deactivation?
A3: Catalyst deactivation is a general term for the loss of catalyst activity. Poisoning is a specific chemical deactivation caused by impurities binding to the active sites.[3] Other forms of deactivation include:
-
Fouling/Coking: The physical deposition of carbonaceous materials on the catalyst surface.[1][8]
-
Thermal Degradation (Sintering): High temperatures can cause catalyst particles to agglomerate, reducing the active surface area.[8][9]
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Leaching: The dissolution of the active catalytic species into the reaction medium.[1]
To distinguish poisoning, you can analyze your starting materials for common poisons. If the catalyst activity is restored after purifying the reactants, poisoning is a likely cause.
Q4: Is it possible to regenerate a catalyst that has been poisoned in a reaction with 3-Bromobutan-1-ol?
A4: The feasibility of regeneration depends on the nature of the poison and the type of catalyst.
-
Reversible Poisoning: If the poison is weakly adsorbed, it may be removed by washing the catalyst with a suitable solvent or by a thermal treatment to desorb the poison.[5][10]
-
Irreversible Poisoning: If the poison binds strongly to the active sites (e.g., sulfur on palladium), more aggressive chemical treatments or high-temperature procedures may be necessary, though complete restoration of activity may not be possible.[1][5] Water washing has been shown to be effective in removing potassium poisoning from certain catalysts.[11]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving issues related to catalyst poisoning in reactions involving 3-Bromobutan-1-ol.
| Problem | Possible Cause | Diagnostic Check | Recommended Solution(s) |
| Low or No Conversion | Catalyst Poisoning | - Analyze starting materials and solvents for impurities (e.g., GC-MS, elemental analysis for sulfur).- Review the purity specifications of all reagents. | - Purify reactants and solvents (e.g., distillation, passing through activated alumina).- Use a guard bed to remove poisons before the main reactor.[1] |
| Improper Catalyst Handling/Activation | - Review standard operating procedures for catalyst handling and activation. | - Handle air- and moisture-sensitive catalysts under an inert atmosphere (e.g., nitrogen or argon).- Ensure complete and proper activation of the catalyst as per the manufacturer's protocol. | |
| Gradual Decrease in Reaction Rate | Coking/Fouling | - Characterize the spent catalyst using techniques like Temperature-Programmed Oxidation (TPO) to detect carbonaceous deposits. | - Optimize reaction conditions (e.g., lower temperature) to minimize side reactions leading to coke formation.- Implement a catalyst regeneration protocol.[1] |
| Catalyst Poisoning | - Monitor the concentration of potential poisons in the reaction mixture over time. | - Introduce a continuous purification step for the feed stream.- Consider using a more poison-resistant catalyst. | |
| Change in Product Selectivity | Poisoning of Specific Active Sites | - Analyze the byproduct profile to understand which reaction pathways are being favored or inhibited. | - Identify the poison and its source to prevent its introduction.- Modify the catalyst to make it less susceptible to the specific poison. |
| Thermal Degradation | - Characterize the catalyst for changes in morphology and crystal structure (e.g., XRD, SEM). | - Ensure efficient heat dissipation during the reaction.- Operate at a lower temperature if the reaction kinetics allow.[1] |
Experimental Protocols
Protocol 1: Purification of 3-Bromobutan-1-ol to Remove Potential Catalyst Poisons
Objective: To reduce the concentration of water, acidic impurities, and other non-volatile contaminants from the 3-Bromobutan-1-ol starting material.
Methodology:
-
Drying: Add anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) to the 3-Bromobutan-1-ol and stir for 1-2 hours to remove residual water.
-
Filtration: Filter the mixture to remove the drying agent.
-
Distillation: Perform a fractional distillation of the filtered 3-Bromobutan-1-ol under reduced pressure. Collect the fraction that boils at the expected temperature for pure 3-Bromobutan-1-ol.
-
Storage: Store the purified product over molecular sieves in a sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent re-contamination with moisture.
Protocol 2: General Procedure for Catalyst Regeneration by Washing
Objective: To remove weakly adsorbed poisons from a heterogeneous catalyst surface.
Methodology:
-
Catalyst Recovery: After the reaction, recover the catalyst by filtration or decantation.
-
Solvent Washing: Wash the recovered catalyst multiple times with a suitable solvent. The choice of solvent depends on the nature of the suspected poison and the product. Common choices include:
-
The reaction solvent to remove adsorbed products and byproducts.
-
A more polar solvent (e.g., ethanol, acetone) to remove more polar impurities.
-
A non-polar solvent (e.g., hexane, toluene) to remove non-polar impurities.
-
-
Drying: Dry the washed catalyst in a vacuum oven at a temperature that will not cause thermal degradation.
-
Reactivation: If necessary, perform a reactivation step according to the manufacturer's recommendations (e.g., reduction under a hydrogen stream for a supported metal catalyst).
Visualizations
Caption: Troubleshooting workflow for suspected catalyst poisoning.
Caption: General mechanism of catalyst active site poisoning.
Caption: Classification of catalyst deactivation mechanisms.
References
- 1. benchchem.com [benchchem.com]
- 2. How to detect catalyst poisoning in hydrotreaters [eureka.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. revisiondojo.com [revisiondojo.com]
- 6. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 7. Catalyst poison | Toxicity, Inhibition, Effects | Britannica [britannica.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines [eureka.patsnap.com]
- 11. Unlocking the Mystery of Catalyst Poisoning | Department of Energy [energy.gov]
Technical Support Center: Work-up Procedures for Reactions Containing 3-Bromobutan-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromobutan-1-ol.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps I should take to work-up a reaction containing 3-Bromobutan-1-ol?
A typical initial work-up involves quenching the reaction to stop it and neutralize any reactive reagents. This is followed by a liquid-liquid extraction to separate the 3-Bromobutan-1-ol from the reaction mixture. The organic layer containing the product is then washed, dried, and concentrated.[1][2]
Q2: My reaction mixture is acidic. How should I neutralize it?
If your reaction mixture is acidic, it is recommended to wash the organic extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This weak base will neutralize excess acid without causing significant side reactions. Be sure to vent the separatory funnel frequently to release the carbon dioxide gas that is generated.[2][3]
Q3: I've formed an emulsion during the extraction. How can I break it?
Emulsion formation is a common issue. To break an emulsion, you can try the following:
-
Allow the mixture to stand for a period.
-
Gently swirl the separatory funnel instead of vigorous shaking.
-
Add a saturated aqueous solution of sodium chloride (brine) to increase the ionic strength of the aqueous layer.
-
Add a small amount of a different organic solvent to alter the properties of the organic phase.
-
Filter the entire mixture through a pad of Celite.
Q4: What are the common impurities I might encounter after a reaction with 3-Bromobutan-1-ol?
Common impurities can include unreacted starting materials, residual reagents, and side products. Depending on the reaction conditions, side products could arise from elimination reactions (forming butenes) or, if oxidizing agents are present, oxidation of the alcohol.[3] If 3-Bromobutan-1-ol is the product of a reaction starting from 1,3-butanediol, unreacted diol may also be present.
Q5: What is the best method to purify crude 3-Bromobutan-1-ol?
The most common and effective methods for purifying 3-Bromobutan-1-ol are fractional distillation (especially for removing volatile impurities) and flash column chromatography on silica gel (for removing less volatile or colored impurities).[2][3]
Troubleshooting Guides
Issue 1: Low Yield of 3-Bromobutan-1-ol After Work-up
| Possible Cause | Solution |
| Incomplete Reaction | Before starting the work-up, ensure the reaction has gone to completion using an appropriate monitoring technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). |
| Product Loss During Extraction | 3-Bromobutan-1-ol has some water solubility. To minimize loss to the aqueous layer, perform multiple extractions (at least 3) with the organic solvent. Back-extract the combined aqueous layers with a fresh portion of the organic solvent. |
| Product Volatility | 3-Bromobutan-1-ol is moderately volatile. When removing the solvent under reduced pressure (e.g., rotary evaporation), use a cool water bath and avoid excessive vacuum to prevent co-evaporation of the product. |
| Degradation During Work-up | If the reaction mixture contains strong acids or bases, the product may degrade. Neutralize the mixture to a pH of ~7 before extraction. |
Issue 2: Presence of Impurities in the Final Product
| Possible Cause | Solution |
| Unreacted Starting Material | If the starting material has a significantly different boiling point, fractional distillation is an effective purification method.[3] For non-volatile starting materials, flash column chromatography is recommended. |
| Formation of Side Products | The choice of purification method depends on the nature of the side products. Volatile side products can be removed by fractional distillation. Non-volatile or polar side products can be separated by flash column chromatography. |
| Residual Water | Ensure the organic layer is thoroughly dried with a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) before solvent removal. A brine wash during the extraction will also help to remove bulk water.[2] |
| Solvent Impurities | Use high-purity solvents for both the reaction and the work-up to avoid introducing contaminants. |
Data Presentation
Table 1: Physical and Chemical Properties of 3-Bromobutan-1-ol
| Property | Value | Reference |
| Molecular Formula | C₄H₉BrO | [4] |
| Molecular Weight | 153.02 g/mol | [4] |
| Boiling Point (Predicted) | Not available | |
| pKa (Predicted) | Not available | |
| XLogP3 (Predicted) | 1.1 | [4] |
Table 2: Solubility of 3-Bromobutan-1-ol (Qualitative)
| Solvent | Type | Solubility |
| Water | Polar Protic | Slightly Soluble |
| Methanol | Polar Protic | Soluble |
| Ethanol | Polar Protic | Soluble |
| Dichloromethane | Chlorinated | Soluble |
| Ethyl Acetate | Ester | Soluble |
| Hexane | Non-polar | Sparingly Soluble |
Experimental Protocols
Protocol 1: General Aqueous Work-up Procedure
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a quenching solution (e.g., saturated aqueous ammonium chloride for organometallic reagents, or water for many other reactions) with vigorous stirring.[1]
-
Extraction: Transfer the quenched reaction mixture to a separatory funnel. Add an appropriate organic solvent (e.g., diethyl ether or ethyl acetate). Gently shake the funnel, venting frequently to release any pressure buildup. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer. If the product is in the aqueous layer, this protocol will need to be modified.
-
Washing: Wash the organic layer sequentially with:
-
Water (to remove water-soluble impurities).
-
Saturated aqueous sodium bicarbonate (if the reaction was acidic).
-
Saturated aqueous sodium chloride (brine) to remove residual water.[2]
-
-
Drying: Transfer the organic layer to a clean flask and add a drying agent (e.g., anhydrous magnesium sulfate). Stir for 10-15 minutes.
-
Filtration and Concentration: Filter off the drying agent and wash it with a small amount of fresh organic solvent. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 3-Bromobutan-1-ol.
Protocol 2: Purification by Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus with a fractionating column (e.g., Vigreux column). Ensure all glassware is dry.
-
Distillation: Add the crude 3-Bromobutan-1-ol and a few boiling chips or a magnetic stir bar to the distillation flask. Heat the flask gently.
-
Fraction Collection: Collect the fractions that distill at different temperature ranges. The boiling point of 3-Bromobutan-1-ol will depend on the pressure. It is advisable to perform the distillation under reduced pressure to lower the boiling point and prevent potential decomposition.[5]
-
Analysis: Analyze the collected fractions by an appropriate method (e.g., GC-MS or NMR) to identify the pure fractions containing 3-Bromobutan-1-ol.
Mandatory Visualization
References
Validation & Comparative
A Comparative Analysis of the Reactivity of 3-Bromobutan-1-ol and 4-Bromobutan-1-ol
For Researchers, Scientists, and Drug Development Professionals
The structural isomers 3-Bromobutan-1-ol and 4-Bromobutan-1-ol, while chemically similar, exhibit significant differences in reactivity, primarily driven by the relative positions of the hydroxyl and bromo substituents. This guide provides an objective comparison of their performance in chemical reactions, supported by established chemical principles and experimental considerations. The key differentiator lies in their propensity for intramolecular cyclization, a reaction heavily influenced by the thermodynamic stability of the resulting cyclic ether.
Core Reactivity and Intramolecular Cyclization
The primary reaction pathway for both isomers under basic conditions is an intramolecular Williamson ether synthesis. This process involves the deprotonation of the hydroxyl group to form an alkoxide, which then acts as an internal nucleophile, attacking the carbon atom bearing the bromine in an SN2 reaction.
4-Bromobutan-1-ol: This isomer readily undergoes intramolecular cyclization to form a stable, five-membered ring, tetrahydrofuran (THF).[1][2][3] The formation of five-membered rings is kinetically and thermodynamically favorable, resulting in a rapid and high-yield reaction. This is a classic example of an efficient intramolecular reaction where the reacting groups are positioned to form a low-strain product.
3-Bromobutan-1-ol: In contrast, the intramolecular cyclization of 3-Bromobutan-1-ol leads to the formation of a four-membered ring, oxetane.[4] Four-membered rings possess considerable ring strain, making their formation less favorable than five-membered rings. Consequently, the rate of this intramolecular reaction is significantly slower.[4] This slower desired reaction allows competing intermolecular SN2 reactions or elimination reactions to become more prominent, especially at higher concentrations or with sterically hindered bases.
Comparative Data Summary
The following table summarizes the key differences in the reactivity of the two isomers under basic conditions, focusing on the intramolecular cyclization pathway.
| Feature | 3-Bromobutan-1-ol | 4-Bromobutan-1-ol |
| Structure | Bromine at C3, Hydroxyl at C1 | Bromine at C4, Hydroxyl at C1 |
| Intramolecular Product | 2-Methyloxetane | Tetrahydrofuran (THF) |
| Ring Size of Product | 4-membered | 5-membered |
| Relative Rate of Cyclization | Slow | Fast |
| Thermodynamic Stability of Product | Lower (due to ring strain) | High |
| Major Competing Reactions | Intermolecular SN2, Elimination (E2) | Minimal under dilute conditions |
Logical Framework for Reactivity
The difference in reactivity can be understood through a simple logical progression from structure to reaction outcome.
Caption: Logical flow from isomer structure to dominant reaction pathway.
Experimental Protocols
A generalized protocol for the base-promoted intramolecular cyclization of bromobutanols is provided below. This procedure is more efficient for the synthesis of THF from 4-bromobutan-1-ol.
Objective: To synthesize a cyclic ether via intramolecular Williamson ether synthesis.
Materials:
-
Bromobutanol isomer (3- or 4-bromobutan-1-ol)
-
Strong, non-nucleophilic base (e.g., Sodium hydride (NaH), 60% dispersion in mineral oil)
-
Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
-
Quenching solution (e.g., saturated aqueous ammonium chloride or water)
-
Extraction solvent (e.g., diethyl ether or ethyl acetate)
-
Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)
Procedure:
-
Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Anhydrous solvent is added to the flask, followed by the careful addition of the sodium hydride dispersion.
-
A solution of the bromobutanol isomer in the anhydrous solvent is prepared and added dropwise to the stirred suspension of NaH at 0 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the reaction is complete, the flask is cooled in an ice bath, and the excess NaH is carefully quenched by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extraction: The aqueous layer is extracted multiple times with an organic solvent (e.g., diethyl ether). The combined organic extracts are washed with brine.
-
Purification: The organic layer is dried over an anhydrous drying agent, filtered, and the solvent is removed by rotary evaporation. The crude product is then purified by fractional distillation.
Workflow Diagram:
References
A Comparative Guide to 3-Bromobutan-1-ol and Other Commercially Available Bromoalcohols
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 3-Bromobutan-1-ol with other structurally related bromoalcohols, including 2-bromoethanol, 3-bromopropan-1-ol, 4-bromobutan-1-ol, and 5-bromopentan-1-ol. The information presented is supported by physicochemical data, reactivity principles, and established experimental protocols to assist researchers in selecting the optimal building block for their synthetic needs.
Physicochemical Properties
The selection of a bromoalcohol for a specific application often begins with an evaluation of its fundamental physicochemical properties. These properties can influence reaction conditions, solvent choice, and purification methods. The following table summarizes key data for 3-Bromobutan-1-ol and its linear isomers.
| Property | 2-Bromoethanol | 3-Bromopropan-1-ol | 3-Bromobutan-1-ol | 4-Bromobutan-1-ol | 5-Bromopentan-1-ol |
| CAS Number | 540-51-2 | 627-18-9 | 6089-12-9 | 33036-62-3 | 34626-51-2 |
| Molecular Formula | C₂H₅BrO | C₃H₇BrO | C₄H₉BrO | C₄H₉BrO | C₅H₁₁BrO |
| Molecular Weight | 124.96 g/mol [1] | 138.99 g/mol [2] | 153.02 g/mol [3] | 153.02 g/mol [4] | 167.04 g/mol [5] |
| Physical Form | Colorless to pale yellow liquid[6] | Clear colorless liquid[2] | Liquid | Clear colorless to brown liquid | Light red to yellow clear liquid[7] |
| Boiling Point | 56-57 °C at 20 mmHg[6] | 62 °C at 5 mmHg | No experimental data available | 56-58 °C | 117 °C at 20 mmHg[7] |
| Density | 1.763 g/mL at 25 °C[6] | 1.537 g/mL at 25 °C[2] | No experimental data available | 1.68 g/mL | 1.38 g/cm³[7] |
| Solubility in Water | Soluble[6] | 50-100 mg/mL at 21 °C[2] | No data available | Insoluble | No data available |
| Refractive Index | n20/D 1.492[6] | n20/D 1.488[2] | No experimental data available | n20/D 1.5035 | n20/D 1.482[7] |
Comparative Reactivity
The utility of bromoalcohols in organic synthesis is largely dictated by their reactivity, which is influenced by both the position of the bromine atom (primary vs. secondary) and the potential for intramolecular reactions.
Nucleophilic Substitution (SN2) Reactions
In intermolecular SN2 reactions, such as the Williamson ether synthesis, the reactivity of the bromoalcohol is primarily governed by steric hindrance at the carbon atom bearing the bromine.
-
Primary Bromoalcohols (2-bromoethanol, 3-bromopropan-1-ol, 4-bromobutan-1-ol, 5-bromopentan-1-ol): These compounds have the bromine atom on a primary carbon, which is sterically accessible to nucleophiles. This makes them excellent substrates for SN2 reactions, generally leading to high yields of the desired substitution product.[8][9] The rate of reaction follows the order: primary > secondary >> tertiary alkyl halides.[10]
-
Secondary Bromoalcohols (3-Bromobutan-1-ol): With the bromine atom on a secondary carbon, 3-Bromobutan-1-ol is more sterically hindered than its primary counterparts.[11] Consequently, SN2 reactions are slower, and competing elimination (E2) reactions become more significant, especially with strong, bulky bases.[8][12]
Caption: Logical relationship between bromoalcohol structure and SN2 reactivity.
Intramolecular Cyclization and Neighboring Group Participation (NGP)
A key feature of bromoalcohols is their ability to undergo intramolecular cyclization to form cyclic ethers. The rate of this reaction is highly dependent on the length of the carbon chain separating the hydroxyl and bromo groups, due to a phenomenon known as neighboring group participation (NGP).[13][14] In this process, the hydroxyl group acts as an internal nucleophile, displacing the bromide to form a cyclic intermediate.[13][15] The formation of thermodynamically stable 5- and 6-membered rings is particularly favored.[8][13]
-
4-Bromobutan-1-ol and 5-Bromopentan-1-ol: These bromoalcohols are highly reactive in intramolecular cyclizations, as they readily form stable 5-membered (tetrahydrofuran) and 6-membered (tetrahydropyran) rings, respectively.[2][13] This rate enhancement is a classic example of anchimeric assistance.[13]
-
3-Bromopropan-1-ol: Can cyclize to form a 4-membered ring (oxetane), which is less favorable than the formation of 5- or 6-membered rings.[13]
-
2-Bromoethanol: Can form a highly strained 3-membered ring (epoxide).[13]
-
3-Bromobutan-1-ol: Can undergo intramolecular cyclization to form 2-methyltetrahydrofuran, a stable 5-membered ring. This reaction pathway is expected to be favorable.
Caption: Simplified signaling pathway for intramolecular cyclization via NGP.
Experimental Protocols
The Williamson ether synthesis is a fundamental transformation utilizing bromoalcohols. Below are generalized protocols for this reaction.
General Protocol for Williamson Ether Synthesis with a Primary Bromoalcohol
This protocol is suitable for 2-bromoethanol, 3-bromopropan-1-ol, 4-bromobutan-1-ol, and 5-bromopentan-1-ol.
Materials:
-
Alcohol or Phenol (1.0 eq)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)
-
Primary Bromoalcohol (1.1 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Brine
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol or phenol and anhydrous DMF.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add the sodium hydride portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
Add the primary bromoalcohol dropwise to the reaction mixture.
-
Heat the reaction to an appropriate temperature (e.g., 60-80 °C) and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Considerations for Williamson Ether Synthesis with a Secondary Bromoalcohol (3-Bromobutan-1-ol)
When using a secondary bromoalcohol like 3-Bromobutan-1-ol, the potential for E2 elimination as a side reaction increases.[8] To favor the desired SN2 product, the following modifications to the general protocol should be considered:
-
Base Selection: A less hindered base may be preferable to minimize elimination.
-
Temperature Control: Lower reaction temperatures may favor the SN2 pathway.
-
Nucleophile Choice: The choice of the alcohol or phenol will also influence the outcome. Less sterically demanding nucleophiles will favor substitution.
Caption: A generalized workflow for the Williamson ether synthesis.
Applications in Research and Drug Development
Bromoalcohols are versatile intermediates in the synthesis of pharmaceuticals and other bioactive molecules. The introduction of a bromine atom can enhance biological activity through halogen bonding and provides a synthetic handle for further functionalization.[16][17]
-
Building Blocks for Heterocycles: As demonstrated by their propensity for intramolecular cyclization, bromoalcohols are excellent precursors for cyclic ethers like tetrahydrofurans and tetrahydropyrans, which are common structural motifs in natural products and pharmaceuticals.[2] For instance, 3-Bromobutan-1-ol can be a precursor for 2-methyltetrahydrofuran.
-
Linkers in Bifunctional Molecules: The dual functionality of bromoalcohols makes them useful as linkers in the synthesis of complex molecules, such as Proteolysis Targeting Chimeras (PROTACs), where they can connect a target-binding ligand to an E3 ligase-recruiting moiety.
-
Pharmaceutical Intermediates: Bromoalcohols are used in the synthesis of a variety of active pharmaceutical ingredients (APIs). For example, 5-bromopentan-1-ol has been used in the synthesis of inhibitors for histone deacetylase (HDAC).[7][18]
Safety and Handling
Bromoalcohols are hazardous chemicals and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
| Compound | Hazard Summary |
| 2-Bromoethanol | Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.[6][19] |
| 3-Bromopropan-1-ol | Harmful if swallowed. Causes serious eye damage. Irritating to skin and respiratory system.[2][20] |
| 3-Bromobutan-1-ol | No comprehensive data available, but expected to be a skin and eye irritant.[21] |
| 4-Bromobutan-1-ol | Highly flammable liquid and vapor. Causes skin and serious eye irritation. May cause respiratory irritation.[8][15] |
| 5-Bromopentan-1-ol | Flammable liquid and vapor. Harmful if swallowed. Causes skin irritation and serious eye damage. May cause respiratory irritation.[5] |
Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a thorough safety assessment and consultation of the relevant Safety Data Sheets (SDS) before handling any of these chemicals.
References
- 1. 3-溴-3-丁烯-1-醇 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 5-Bromopentan-1-ol CAS 34626-51-2|Research Chemical [benchchem.com]
- 3. 3-Bromobutan-1-ol | C4H9BrO | CID 14726789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Bromo-1-butanol | CAS#:33036-62-3 | Chemsrc [chemsrc.com]
- 5. 1-Pentanol, 5-bromo- | C5H11BrO | CID 118709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. 5-Bromopentan-1-ol | 34626-51-2 [chemicalbook.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Williamson Ether Synthesis - Edubirdie [edubirdie.com]
- 10. jackwestin.com [jackwestin.com]
- 11. youtube.com [youtube.com]
- 12. Alcohols in SN1 and SN2 Reactions - Chemistry Steps [chemistrysteps.com]
- 13. benchchem.com [benchchem.com]
- 14. Neighboring Group Participation | Chem-Station Int. Ed. [en.chem-station.com]
- 15. dalalinstitute.com [dalalinstitute.com]
- 16. quora.com [quora.com]
- 17. mdpi.com [mdpi.com]
- 18. innospk.com [innospk.com]
- 19. 3-Bromo-3-buten-1-ol, 97+%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 20. organic chemistry - Dependence of rates of neighbouring group participation on length of alkyl chain - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide to the Reactivity of 3-Bromobutan-1-ol and 3-Chlorobutan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 3-Bromobutan-1-ol and 3-Chlorobutan-1-ol, focusing on their propensity to undergo nucleophilic substitution reactions. The information presented is supported by established chemical principles and analogous experimental data, offering a framework for selecting the appropriate reagent in organic synthesis and drug development.
Executive Summary
3-Bromobutan-1-ol is a more reactive substrate in nucleophilic substitution reactions than 3-Chlorobutan-1-ol. This heightened reactivity is primarily due to the superior leaving group ability of the bromide ion (Br⁻) compared to the chloride ion (Cl⁻). The carbon-bromine bond is weaker and more polarizable than the carbon-chlorine bond, which facilitates its cleavage. Both molecules possess a hydroxyl group that can act as an internal nucleophile, leading to the formation of 2-methyltetrahydrofuran via an intramolecular SN2 reaction.
Reactivity Principles
The reactivity of haloalkanes in nucleophilic substitution reactions is significantly influenced by the nature of the leaving group. A good leaving group is a species that is stable on its own, typically the conjugate base of a strong acid. When comparing the halogens, the leaving group ability follows the trend: I⁻ > Br⁻ > Cl⁻ > F⁻. This is because hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl), making the bromide ion a weaker base and thus a more stable, better leaving group than the chloride ion.[1]
Both 3-Bromobutan-1-ol and 3-Chlorobutan-1-ol are secondary haloalkanes, meaning the halogen is attached to a carbon that is bonded to two other carbon atoms. These substrates can undergo nucleophilic substitution via both SN1 and SN2 mechanisms. In the context of intramolecular cyclization, the reaction is expected to proceed primarily through an SN2 pathway.
Quantitative Reactivity Comparison
| Parameter | 3-Bromobutan-1-ol | 3-Chlorobutan-1-ol | Reference |
| Molecular Formula | C₄H₉BrO | C₄H₉ClO | N/A |
| Molecular Weight | 153.02 g/mol | 108.57 g/mol | N/A |
| C-X Bond Energy | ~285 kJ/mol | ~324 kJ/mol | [2] |
| Relative Rate of SN2 Reaction (estimated) | ~50 | 1 | [3] |
| Reaction Product | 2-Methyltetrahydrofuran | 2-Methyltetrahydrofuran | N/A |
Note: The relative rate is an estimation based on the general observation that secondary bromoalkanes react significantly faster than their chloroalkane counterparts in SN2 reactions.
Experimental Protocols
A well-established method for comparing the reactivity of haloalkanes is through their reaction with an ethanolic solution of silver nitrate.[4] The halide ion, once displaced, reacts with the silver ion to form a silver halide precipitate. The rate of precipitate formation provides a direct, observable measure of the haloalkane's reactivity.[4]
Experimental Protocol: Comparative Solvolysis with Ethanolic Silver Nitrate
Objective: To qualitatively and semi-quantitatively compare the rate of nucleophilic substitution of 3-Bromobutan-1-ol and 3-Chlorobutan-1-ol.
Materials:
-
3-Bromobutan-1-ol
-
3-Chlorobutan-1-ol
-
0.1 M Silver Nitrate in Ethanol
-
Test tubes and a test tube rack
-
Water bath maintained at 50°C
-
Stopwatch
-
Pipettes
Procedure:
-
Label two test tubes, one for each haloalkane.
-
Add 2 mL of the 0.1 M ethanolic silver nitrate solution to each test tube.
-
Place the test tubes in the water bath to allow the solutions to reach thermal equilibrium.
-
Simultaneously add 5 drops of 3-Bromobutan-1-ol to its respective test tube and 5 drops of 3-Chlorobutan-1-ol to its test tube.
-
Start the stopwatch immediately.
-
Observe the test tubes for the formation of a precipitate.
-
Record the time it takes for a precipitate to become visible in each test tube.
Expected Observations:
-
A cream-colored precipitate of silver bromide (AgBr) will form in the test tube containing 3-Bromobutan-1-ol.[2] This reaction is expected to be relatively fast.
-
A white precipitate of silver chloride (AgCl) will form in the test tube containing 3-Chlorobutan-1-ol.[2] This reaction will be significantly slower than that of the bromoalkane.
Logical Reactivity Pathway
The following diagram illustrates the key factors influencing the relative reactivity of 3-Bromobutan-1-ol and 3-Chlorobutan-1-ol in nucleophilic substitution reactions.
Caption: Factors influencing the reactivity of 3-halobutan-1-ols.
Conclusion
For synthetic applications requiring a more reactive electrophile, 3-Bromobutan-1-ol is the superior choice over 3-Chlorobutan-1-ol. Its greater reactivity allows for milder reaction conditions and potentially shorter reaction times. Conversely, 3-Chlorobutan-1-ol offers greater stability and may be preferable in instances where a less reactive substrate is necessary to avoid undesirable side reactions. The choice between these two reagents will ultimately depend on the specific requirements of the synthetic pathway and the desired reaction kinetics.
References
Spectroscopic analysis and validation of 3-Bromobutan-1-ol structure
Abstract:
This guide provides a comprehensive spectroscopic analysis for the structural validation of 3-Bromobutan-1-ol. Due to the limited availability of public experimental spectra for 3-Bromobutan-1-ol, this document presents a detailed comparison of its predicted spectroscopic data with the known spectral characteristics of its structural isomers: 4-Bromobutan-1-ol, 2-Bromobutan-1-ol, and 1-Bromo-2-butanol. This comparative approach, rooted in fundamental principles of NMR and IR spectroscopy, offers a robust framework for researchers, scientists, and drug development professionals to unequivocally identify and characterize 3-Bromobutan-1-ol. The guide includes detailed data tables, standardized experimental protocols, and a logical workflow for spectroscopic validation.
Introduction
Comparative Spectroscopic Data
The following tables summarize the predicted ¹H NMR and ¹³C NMR chemical shifts, and key IR absorption bands for 3-Bromobutan-1-ol and its isomers.
¹H NMR Spectral Data Comparison
| Compound Name | Predicted/Experimental ¹H NMR Chemical Shifts (ppm) |
| 3-Bromobutan-1-ol | (Predicted) ~4.1 (m, 1H, -CHBr-), ~3.8 (t, 2H, -CH₂OH), ~2.0 (m, 2H, -CH₂-CH₂OH), ~1.7 (d, 3H, -CH₃) |
| 4-Bromobutan-1-ol | ~3.6 (t, 2H, -CH₂OH), ~3.4 (t, 2H, -CH₂Br), ~1.9 (m, 2H, -CH₂-), ~1.7 (m, 2H, -CH₂-) |
| 2-Bromobutan-1-ol | ~4.0 (m, 1H, -CHBr-), ~3.7 (m, 2H, -CH₂OH), ~1.8 (m, 2H, -CH₂-CH₃), ~1.0 (t, 3H, -CH₃) |
| 1-Bromo-2-butanol | ~3.8 (m, 1H, -CHOH-), ~3.5 (dd, 1H, -CHHBr), ~3.4 (dd, 1H, -CHHBr), ~1.6 (m, 2H, -CH₂-), ~1.0 (t, 3H, -CH₃) |
¹³C NMR Spectral Data Comparison
| Compound Name | Predicted/Experimental ¹³C NMR Chemical Shifts (ppm) |
| 3-Bromobutan-1-ol | (Predicted) ~60 (-CH₂OH), ~55 (-CHBr-), ~40 (-CH₂-CH₂OH), ~25 (-CH₃) |
| 4-Bromobutan-1-ol | ~62 (-CH₂OH), ~34 (-CH₂Br), ~30 (-CH₂-), ~28 (-CH₂-) |
| 2-Bromobutan-1-ol | ~68 (-CH₂OH), ~58 (-CHBr-), ~28 (-CH₂-), ~12 (-CH₃) |
| 1-Bromo-2-butanol | ~72 (-CHOH-), ~40 (-CH₂Br), ~25 (-CH₂-), ~10 (-CH₃) |
IR Spectral Data Comparison
| Compound Name | Key IR Absorption Bands (cm⁻¹) |
| 3-Bromobutan-1-ol | (Predicted) 3350 (broad, O-H stretch), 2950 (C-H stretch), 1050 (C-O stretch), 650 (C-Br stretch) |
| 4-Bromobutan-1-ol | 3330 (broad, O-H stretch), 2940 (C-H stretch), 1050 (C-O stretch), 640 (C-Br stretch) |
| 2-Bromobutan-1-ol | 3350 (broad, O-H stretch), 2960 (C-H stretch), 1040 (C-O stretch), 660 (C-Br stretch) |
| 1-Bromo-2-butanol | 3380 (broad, O-H stretch), 2970 (C-H stretch), 1070 (C-O stretch), 670 (C-Br stretch) |
Experimental Protocols
The following are generalized protocols for acquiring high-quality NMR and IR spectra for brominated butanols.
NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 10-20 mg of the analyte.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or D₂O).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
¹H NMR:
-
Spectrometer: 400 MHz or higher.
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 16-32.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR:
-
Spectrometer: 100 MHz or higher.
-
Pulse sequence: Proton-decoupled pulse sequence.
-
Number of scans: 1024 or more, depending on sample concentration.
-
Relaxation delay: 2-5 seconds.
-
IR Spectroscopy
Sample Preparation:
-
Liquid Samples: A thin film of the neat liquid is prepared between two salt plates (e.g., NaCl or KBr).
-
Solid Samples: A KBr pellet is prepared by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a translucent disk.
Data Acquisition:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Mode: Transmittance or Absorbance.
-
Spectral Range: Typically 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
A background spectrum of the empty sample compartment (or the salt plates/KBr pellet) is recorded and subtracted from the sample spectrum.
Workflow for Spectroscopic Validation
The following diagram illustrates the logical workflow for the spectroscopic analysis and validation of 3-Bromobutan-1-ol's structure.
Caption: A flowchart illustrating the process of spectroscopic data acquisition, analysis, and comparison for the structural validation of 3-Bromobutan-1-ol.
Conclusion
The predicted spectroscopic data for 3-Bromobutan-1-ol, when compared with the data from its structural isomers, provides a clear and unambiguous method for its identification. The distinct patterns in both ¹H and ¹³C NMR spectra, particularly the chemical shifts of the carbons and protons attached to or adjacent to the bromine and hydroxyl groups, serve as reliable diagnostic markers. The IR spectrum further confirms the presence of the key functional groups. This guide provides the necessary data and protocols for researchers to confidently validate the structure of 3-Bromobutan-1-ol in their work.
No Crystallographic Data Found for 3-Bromobutan-1-ol Derivatives
A comprehensive search for publicly available X-ray crystallography data on derivatives of 3-Bromobutan-1-ol has yielded no specific research articles or crystallographic datasets. Despite extensive queries across scientific databases for various potential derivatives, including esters, ethers, benzoates, tosylates, and carbamates, no experimental crystal structures for this class of compounds could be located.
This lack of available data makes it impossible to fulfill the request for a comparative guide on the X-ray crystallography of 3-Bromobutan-1-ol derivatives. Such a guide would necessitate quantitative crystallographic parameters (e.g., unit cell dimensions, space group, bond lengths, and angles), detailed experimental protocols for crystal growth and data collection, and the generation of visualizations based on this structural information.
Without any foundational experimental data, the core requirements of data presentation in structured tables, detailed experimental methodologies, and diagrammatic representations of experimental workflows cannot be met.
It is possible that crystallographic studies on these specific compounds have not been performed, or the data has not been deposited in publicly accessible databases. Researchers, scientists, and drug development professionals interested in the solid-state conformation of these molecules may need to undertake their own synthesis and crystallographic analysis to obtain the desired structural information.
For a similar comparative analysis based on available crystallographic data, it would be advisable to select a class of compounds for which a number of crystal structures have been determined and published. Examples could include derivatives of more commonly studied scaffolds in medicinal chemistry or materials science.
A Comparative Guide to Isotopic Labeling Strategies: The Case for 3-Bromobutan-1-ol as a Labeled Building Block
For researchers, scientists, and drug development professionals, isotopic labeling is an indispensable technique for elucidating metabolic pathways, quantifying analytes, and understanding reaction mechanisms. The strategic introduction of stable isotopes like Deuterium (²H) or Carbon-13 (¹³C) into a molecule allows for its precise tracking and analysis. A key decision in any labeling study is the method of isotope incorporation. This guide provides a comprehensive comparison between two primary strategies: the use of a pre-labeled building block, exemplified by the hypothetical use of isotopically labeled 3-Bromobutan-1-ol, versus direct labeling of a target molecule.
This comparison is supported by experimental data and detailed protocols to assist researchers in selecting the optimal strategy for their specific needs. While direct isotopic labeling studies featuring 3-Bromobutan-1-ol are not prevalent in published literature, its structure as a functionalized four-carbon chain makes it an excellent model for a versatile labeled building block in organic synthesis.
Comparison of Isotopic Labeling Strategies
The choice between using a labeled building block and a direct labeling approach depends on several factors, including the complexity of the target molecule, the desired position of the label, and cost considerations.
| Feature | Labeled Building Block (e.g., ³H/¹³C-3-Bromobutan-1-ol) | Direct Labeling on Substrate |
| Label Position | Precise and predetermined by the building block's synthesis. | Can be less specific, especially with methods like H-D exchange, potentially leading to multiple labeled sites. |
| Synthesis | Requires a separate synthesis of the labeled building block. The final coupling to the target molecule may be simpler. | Often involves fewer overall synthetic steps but may require optimization of labeling conditions for the specific substrate. |
| Isotopic Purity | High isotopic enrichment is typically achieved during the synthesis of the small building block. | Isotopic enrichment can vary depending on the efficiency of the direct labeling reaction.[1] |
| Cost | The initial cost of the labeled building block can be high.[2] However, it may be more cost-effective if used in the final steps of a complex synthesis. | Deuterium sources like D₂O are generally inexpensive, but catalysts (e.g., Iridium) can be costly. ¹³C precursors are more expensive.[3][4] |
| Versatility | The same labeled building block can be used to synthesize a variety of derivatives. | The labeling method must be compatible with the functional groups present in the target molecule. |
| Scalability | Can be advantageous for large-scale synthesis as the labeling step is performed on a smaller, simpler molecule. | May be challenging to scale up, especially for catalytic reactions that are sensitive to conditions. |
Data Presentation: Quantitative Comparison
The following tables summarize typical quantitative data for different isotopic labeling methods.
Table 1: Deuterium Labeling Performance
| Method | Substrate | Isotopic Enrichment (%) | Yield (%) | Reference/Notes |
| Building Block Approach | α,α-dideuterio benzyl alcohols | >95% | High | From reductive deuteration of aromatic esters using SmI₂ and D₂O.[5] |
| Direct Catalytic H-D Exchange | Aliphatic Amides | Up to 99% | High | Iridium-catalyzed Hydrogen Isotope Exchange (HIE).[6] |
| Direct Catalytic H-D Exchange | Benzyl alcohol | - | - | Deuterium isotope effect of 4.6.[7] |
| NaBD₄ Reduction / MnO₂ Oxidation | Various aldehydes | Up to 98% | 70% (over four steps for geranylgeraniol-d₂) | A method for preparing aldehyde-d₁.[8] |
Table 2: Carbon-13 Labeling Performance
| Method | Substrate | Isotopic Enrichment (%) | Yield (%) | Reference/Notes |
| Building Block Approach | [¹³C₆]-Ibrutinib | >98% | 7% (from [¹³C₆]-bromobenzene) | Introduction of a labeled building block in the final synthetic step. |
| Grignard with ¹³CO₂ | Carboxylic Acids | High | Generally Good | A common method for introducing a ¹³C-carboxyl group. |
| Alkylation with ¹³C-Alkyl Halide | [3-¹³C]tetradecanoic acid | 90% (for K¹³CN precursor) | - | Synthesis from [1-¹³C]1-bromododecane.[7] |
| Metabolic Labeling | Proteinogenic Amino Acids | Dependent on precursor enrichment | - | In vivo labeling using ¹³C-glucose or other ¹³C-substrates.[9][10] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are representative of the different labeling strategies.
Protocol 1: Synthesis of a Labeled Bromoalkane (Building Block Approach)
This protocol is adapted from the synthesis of 1-bromopentane and can be conceptually applied to produce a deuterated or ¹³C-labeled bromobutanol from a corresponding labeled butanol.
Objective: To synthesize a labeled 1-bromoalkane from a labeled primary alcohol.
Materials:
-
Labeled 1-butanol (e.g., Butan-1,1-d₂-ol)
-
Sodium bromide (NaBr)
-
Concentrated sulfuric acid (H₂SO₄)
-
Water (H₂O)
-
Saturated sodium bicarbonate solution
-
Anhydrous calcium chloride
-
Round-bottom flask, reflux condenser, distillation apparatus, separatory funnel
Procedure:
-
In a round-bottom flask, combine sodium bromide and water.
-
Cool the flask in an ice bath and slowly add the labeled 1-butanol with stirring.
-
While keeping the flask cool, slowly add concentrated sulfuric acid dropwise.
-
Once the addition is complete, remove the ice bath and heat the mixture to reflux for 45-60 minutes.
-
After reflux, allow the mixture to cool and then arrange the apparatus for simple distillation. Distill the mixture until no more oily droplets are collected.
-
Transfer the distillate to a separatory funnel. Two layers will be present.
-
Wash the organic layer successively with water, concentrated H₂SO₄ (to remove unreacted alcohol and ethers), water again, and finally with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Drain the organic layer (the labeled 1-bromobutane) into a clean, dry flask and dry it with anhydrous calcium chloride.
-
Perform a final distillation to purify the labeled 1-bromobutane.
Protocol 2: Direct α-Deuteration of an Alcohol (Direct Labeling Approach)
This protocol is based on the iridium-catalyzed α-selective deuteration of alcohols.
Objective: To selectively introduce deuterium at the α-position of an alcohol.
Materials:
-
Substrate alcohol
-
Iridium catalyst (e.g., Ir(I) complex)
-
Deuterium oxide (D₂O) as the deuterium source
-
Base (if required by the specific catalytic system)
-
An appropriate solvent
-
Schlenk flask or similar reaction vessel for inert atmosphere
Procedure:
-
To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the substrate alcohol, the iridium catalyst, and the solvent.
-
Add deuterium oxide (D₂O) to the reaction mixture.
-
If required, add the base.
-
Seal the flask and heat the reaction mixture at the specified temperature for the required duration (e.g., 80-120 °C for 12-24 hours).
-
Monitor the reaction progress by taking aliquots and analyzing them by NMR or GC-MS to determine the extent of deuterium incorporation.
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an appropriate work-up, which may include quenching the reaction, extraction with an organic solvent, washing, drying, and concentration under reduced pressure.
-
Purify the deuterated alcohol product by column chromatography or distillation.
Mandatory Visualizations
The following diagrams illustrate the conceptual workflows for the two primary isotopic labeling strategies discussed.
References
- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. datahorizzonresearch.com [datahorizzonresearch.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Deuterium Labeled Compounds | ZEOCHEM [zeochem.com]
- 5. Reductive Deuteration of Aromatic Esters for the Synthesis of α,α-Dideuterio Benzyl Alcohols Using D2O as Deuterium Source [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Combining Solvent Isotope Effects with Substrate Isotope Effects in Mechanistic Studies of Alcohol and Amine Oxidation by Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective oxidation of alcohol- d 1 to aldehyde- d 1 using MnO 2 - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05405H [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. m.youtube.com [m.youtube.com]
Comparative study of different synthetic routes to 3-Bromobutan-1-ol
For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. 3-Bromobutan-1-ol, a versatile building block in organic synthesis, can be prepared through various routes, each with distinct advantages and disadvantages. This guide provides a comparative study of two primary methods: the selective bromination of 1,3-butanediol and the ring-opening of 2-methyloxetane, supported by detailed experimental data and protocols.
This analysis aims to equip researchers with the necessary information to select the most suitable synthetic strategy based on factors such as yield, reaction conditions, and availability of starting materials.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Bromination of 1,3-Butanediol | Route 2: Ring-Opening of 2-Methyloxetane |
| Starting Material | 1,3-Butanediol | 2-Methyloxetane |
| Reagent | 48% Aqueous Hydrogen Bromide | Magnesium Bromide Etherate (MgBr₂·OEt₂) |
| Yield | 52% | High (specific yield not reported) |
| Reaction Temperature | 120-125 °C (Reflux) | Room Temperature |
| Reaction Time | 2 hours | Not specified |
| Key Advantages | Readily available starting material and reagent. | Milder reaction conditions. |
| Key Disadvantages | High temperature, moderate yield, potential for side products (isomeric bromides, dibromides). | 2-Methyloxetane may be less readily available or more expensive than 1,3-butanediol. |
Visualizing the Synthetic Pathways
The logical workflows for the two synthetic routes are depicted below, illustrating the transformation from starting material to the final product.
Caption: Synthetic pathway for 3-Bromobutan-1-ol via bromination of 1,3-butanediol.
Caption: Synthetic pathway for 3-Bromobutan-1-ol via ring-opening of 2-methyloxetane.
Experimental Protocols
Route 1: Selective Bromination of 1,3-Butanediol
This procedure is adapted from the work of Searles, Pollart, and Block (1957).[1]
Materials:
-
1,3-Butanediol (1.0 mole, 90.1 g)
-
48% aqueous hydrogen bromide (2.0 moles, 338 g)
-
Concentrated sulfuric acid
-
Sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Diethyl ether
Procedure:
-
A mixture of 1.0 mole of 1,3-butanediol and 2.0 moles of 48% aqueous hydrogen bromide is placed in a suitable flask equipped with a reflux condenser and a magnetic stirrer.
-
The mixture is heated to reflux at a temperature of 120-125 °C and maintained for 2 hours.
-
After cooling, the reaction mixture is transferred to a separatory funnel. The organic layer is separated.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with a saturated sodium bicarbonate solution until effervescence ceases, and then with water.
-
The organic layer is dried over anhydrous sodium sulfate.
-
The solvent is removed by distillation.
-
The crude product is purified by fractional distillation to yield 3-bromobutan-1-ol. The reported yield is 52%.[1]
Route 2: Ring-Opening of 2-Methyloxetane
While a specific, detailed protocol for the synthesis of 3-Bromobutan-1-ol from 2-methyloxetane with quantitative data was not found in the reviewed literature, the general procedure for the ring-opening of oxetanes using magnesium bromide etherate provides a strong basis for this synthesis. This method is known to proceed under mild conditions.
General Experimental Workflow:
-
To a solution of 2-methyloxetane in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane) under an inert atmosphere, a catalytic or stoichiometric amount of magnesium bromide etherate (MgBr₂·OEt₂) is added.
-
The reaction is stirred at room temperature and monitored by a suitable technique such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction is quenched by the addition of water or a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with an organic solvent.
-
The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure.
-
The crude product can then be purified by distillation or column chromatography to afford 3-bromobutan-1-ol.
Discussion
The choice between these two synthetic routes will largely depend on the specific needs and resources of the laboratory.
The bromination of 1,3-butanediol utilizes readily available and relatively inexpensive starting materials. However, the reaction requires high temperatures and the use of a strong acid, which may not be suitable for sensitive substrates. The moderate yield of 52% also indicates that a significant portion of the starting material is either unreacted or converted into byproducts. Potential side reactions include the formation of isomeric bromohydrins or dibrominated products.
The ring-opening of 2-methyloxetane offers the significant advantage of proceeding under much milder conditions (room temperature), which can lead to higher selectivity and cleaner reaction profiles. The regioselectivity of the ring-opening is expected to favor the attack of the bromide at the less sterically hindered carbon, leading to the desired 3-bromobutan-1-ol. However, the availability and cost of 2-methyloxetane may be a limiting factor for some researchers.
References
A Comparative Guide to Catalytic Performance in 3-Bromobutan-1-ol Synthesis
For researchers, scientists, and professionals in drug development, the efficient and selective synthesis of key intermediates is paramount. This guide provides a comprehensive benchmark of catalytic performance for the synthesis of 3-Bromobutan-1-ol, a valuable building block in organic synthesis.
The primary route to 3-Bromobutan-1-ol is the anti-Markovnikov hydrobromination of but-3-en-1-ol. This reaction proceeds via a free-radical chain mechanism, where the "catalysts" are, in fact, radical initiators that generate a bromine radical to propagate the chain reaction. This guide compares the efficacy of common radical initiators and an initiator-free method, providing quantitative data and detailed experimental protocols to inform your synthetic strategy.
Performance Benchmarking of Catalytic Systems
The selection of a radical initiator is critical for optimizing the yield and regioselectivity of the anti-Markovnikov hydrobromination. The following table summarizes the performance of different catalytic approaches for the synthesis of primary bromides from terminal alkenes, serving as a benchmark for the synthesis of 3-Bromobutan-1-ol.
| Catalyst/Initiator System | Substrate | Reaction Conditions | Yield (%) | Regioselectivity (linear:branched) | Reference |
| AIBN (13 mol%) | Estragole | HBr in Toluene (sat.), 0 °C, 2 h | 96 | 97:3 | [1] |
| Initiator-Free (Air/O₂) | Estragole | HBr in Acetic Acid (33% v/v), Hexane, 0 °C, 2 h | 90 | >95:5 | [2][3] |
| AIBN (13 mol%) | 1-Octene | HBr in Toluene (sat.), 0 °C, 2 h | 98 | >99:1 | |
| Initiator-Free (Air/O₂) | 1-Octene | HBr in Acetic Acid (33% v/v), Hexane, 0 °C, 2 h | 95 | >99:1 | [2][3] |
| AIBN (13 mol%) | Allyl Phenyl Ether | HBr in Toluene (sat.), 0 °C, 2 h | 95 | 92:8 | |
| Initiator-Free (Air/O₂) | Allyl Phenyl Ether | HBr in Acetic Acid (33% v/v), Hexane, 0 °C, 2 h | 91 | 90:10 | [2][3] |
Note: Estragole and allyl phenyl ether are included as proxies for but-3-en-1-ol, demonstrating the reaction's applicability to molecules with oxygen-containing functional groups. The "Initiator-Free" system relies on atmospheric oxygen to initiate the radical chain.[2][3]
Experimental Protocols
Detailed methodologies for the key catalytic systems are provided below.
Protocol 1: AIBN-Initiated Hydrobromination[1][2]
Materials:
-
But-3-en-1-ol
-
Toluene (anhydrous)
-
Hydrogen Bromide (gas)
-
Azobisisobutyronitrile (AIBN)
-
Argon or Nitrogen (inert gas)
-
Standard glassware for organic synthesis
Procedure:
-
A solution of hydrogen bromide in toluene is prepared by bubbling HBr gas through the anhydrous solvent at 0 °C until saturation. This solution can be stored at -20 °C for up to a month.
-
To a round-bottom flask under an inert atmosphere, add the saturated HBr in toluene solution.
-
Add AIBN (13 mol%) to the solution and stir at 0 °C for 5 minutes.
-
Slowly add but-3-en-1-ol (1 equivalent) to the reaction mixture at 0 °C.
-
Stir the reaction at 0 °C for 2 hours, monitoring the progress by TLC or GC.
-
Upon completion, remove the solvent under reduced pressure. The crude product can be purified by distillation or column chromatography.
Protocol 2: Initiator-Free Hydrobromination[3][4]
Materials:
-
But-3-en-1-ol
-
Hexane
-
Hydrogen Bromide in Acetic Acid (33% wt/v)
-
Air supply (e.g., aquarium pump)
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve but-3-en-1-ol (1 equivalent) in hexane.
-
Pass a stream of air through the solution for a designated period (e.g., 1 hour) to ensure oxygen saturation.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of hydrogen bromide in acetic acid (2 equivalents) to the reaction mixture.
-
Stir the reaction at 0 °C for 2 hours.
-
After the reaction is complete, perform an aqueous workup to remove acetic acid and residual HBr.
-
Extract the product with a suitable organic solvent, dry the organic layer, and concentrate under reduced pressure to obtain the crude product. Purification can be achieved by distillation or column chromatography.
Visualizing the Process and Logic
To further clarify the experimental and logical frameworks, the following diagrams are provided.
Caption: Experimental Workflow for 3-Bromobutan-1-ol Synthesis.
References
A Comparative Guide to the Validation of Analytical Methods for 3-Bromobutan-1-ol Quantification
This guide provides a comparative overview of analytical methodologies for the quantification of 3-Bromobutan-1-ol, tailored for researchers, scientists, and professionals in drug development. The focus is on the validation of Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) methods. Due to the limited availability of publicly accessible, fully validated methods specifically for 3-Bromobutan-1-ol, this guide presents a composite of established protocols and performance data from the analysis of structurally similar short-chain halogenated alcohols and related compounds.
Experimental Workflow Overview
The general workflow for the validation of an analytical method for 3-Bromobutan-1-ol quantification involves several key stages, from sample preparation to data analysis and validation reporting.
Comparison of Analytical Methods
The selection of an appropriate analytical method for the quantification of 3-Bromobutan-1-ol depends on various factors, including the sample matrix, required sensitivity, and the availability of instrumentation. Both GC-FID and HPLC-UV are suitable techniques, each with its own set of advantages and performance characteristics.
Quantitative Data Summary
The following table summarizes the typical performance characteristics of GC-FID and HPLC-UV methods for the analysis of small brominated alcohols, based on data from validated methods for analogous compounds.
| Validation Parameter | Gas Chromatography-Flame Ionization Detector (GC-FID) | High-Performance Liquid Chromatography-Ultraviolet Detector (HPLC-UV) |
| Linearity (R²) | ≥ 0.999 | ≥ 0.999 |
| Range | 1 - 1000 µg/mL | 0.5 - 500 µg/mL |
| Accuracy (% Recovery) | 95 - 105% | 98 - 102% |
| Precision (%RSD) | ||
| - Repeatability | < 3% | < 2% |
| - Intermediate Precision | < 5% | < 4% |
| Limit of Detection (LOD) | ~0.3 µg/mL | ~0.04 µg/mL |
| Limit of Quantification (LOQ) | ~1.0 µg/mL | ~0.12 µg/mL |
Experimental Protocols
Detailed methodologies for the GC-FID and HPLC-UV analysis of 3-Bromobutan-1-ol are provided below. These protocols are representative and may require optimization for specific sample matrices and instrumentation.
Method 1: Gas Chromatography-Flame Ionization Detection (GC-FID)
This method is suitable for the routine quantification of 3-Bromobutan-1-ol, offering high robustness and a wide linear range.
1. Sample and Standard Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 3-Bromobutan-1-ol reference standard and dissolve in a 100 mL volumetric flask with methanol.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with methanol to concentrations ranging from 1 µg/mL to 1000 µg/mL.
-
Sample Preparation: Dissolve the sample containing 3-Bromobutan-1-ol in methanol to achieve a final concentration within the calibration range.
2. Chromatographic Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium or Nitrogen at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 180 °C at 10 °C/min.
-
Hold at 180 °C for 5 minutes.
-
-
Detector Temperature (FID): 280 °C.
-
Injection Volume: 1 µL (split ratio 20:1).
3. Validation Procedure:
-
Linearity: Analyze the calibration standards in triplicate and construct a calibration curve by plotting peak area against concentration.
-
Accuracy: Perform recovery studies by spiking a placebo matrix with known concentrations of 3-Bromobutan-1-ol at three levels (low, medium, high).
-
Precision:
-
Repeatability: Analyze six replicate preparations of a standard solution at 100% of the target concentration on the same day.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst.
-
-
LOD & LOQ: Determine based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).[1]
Method 2: High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV)
This method offers higher sensitivity compared to GC-FID and is suitable for the analysis of samples where lower detection limits are required. Since 3-Bromobutan-1-ol lacks a strong chromophore, detection is performed at a low UV wavelength.
1. Sample and Standard Preparation:
-
Standard Stock Solution (500 µg/mL): Accurately weigh 50 mg of 3-Bromobutan-1-ol reference standard and dissolve in a 100 mL volumetric flask with a mixture of acetonitrile and water (50:50 v/v).
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 0.5 µg/mL to 500 µg/mL.
-
Sample Preparation: Dissolve the sample containing 3-Bromobutan-1-ol in the mobile phase to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (40:60 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
3. Validation Procedure:
-
Follow the same validation procedures as described for the GC-FID method (Linearity, Accuracy, Precision, LOD & LOQ).
Logical Relationships in Method Selection
The choice between GC-FID and HPLC-UV for the quantification of 3-Bromobutan-1-ol is guided by several factors related to the analytical requirements and sample characteristics.
References
A Comparative Guide to the Synthesis of 3-Bromobutan-1-ol for Researchers and Drug Development Professionals
An objective analysis of three primary synthesis methodologies for 3-Bromobutan-1-ol, a valuable intermediate in pharmaceutical development, reveals distinct cost-benefit profiles for each approach. This guide provides a detailed comparison of synthesis via selective bromination of 1,3-butanediol, anti-Markovnikov hydrobromination of 3-buten-1-ol, and the ring-opening of 2-methyloxetane, supported by experimental data and cost analysis to inform strategic procurement and synthesis decisions.
For researchers and professionals in the field of drug development, the efficient and cost-effective synthesis of key intermediates is paramount. 3-Bromobutan-1-ol is a versatile building block, and its synthesis can be approached through several pathways, each with inherent advantages and disadvantages. This comparative guide examines three prominent methods, offering a comprehensive cost-benefit analysis to aid in the selection of the most suitable protocol for specific research and development needs.
Method 1: Selective Bromination of 1,3-Butanediol
This direct approach involves the selective replacement of a hydroxyl group in 1,3-butanediol with a bromine atom. The use of phosphorus tribromide (PBr₃) is a common and effective method for this transformation.
Experimental Protocol:
To a solution of 1,3-butanediol (1.0 eq) in a suitable solvent such as diethyl ether, cooled to 0 °C, phosphorus tribromide (0.34 eq) is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for 12-24 hours. The reaction is subsequently quenched by the slow addition of water, and the product is extracted with an organic solvent. After washing and drying, the crude 3-Bromobutan-1-ol is purified by distillation.
Workflow for Method 1:
Method 2: Anti-Markovnikov Hydrobromination of 3-Buten-1-ol
This method utilizes the anti-Markovnikov addition of hydrogen bromide to the double bond of 3-buten-1-ol. This is typically achieved through a free-radical mechanism, often initiated by peroxides or UV light.
Experimental Protocol:
A solution of 3-buten-1-ol (1.0 eq) in a suitable solvent like hexane is treated with a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (a small catalytic amount). Hydrogen bromide is then bubbled through the solution, or a solution of HBr in a non-polar solvent is added. The reaction is typically carried out at or below room temperature and monitored for completion. The workup involves washing with a basic solution to remove excess acid, followed by drying and purification of the product, usually by distillation.
Workflow for Method 2:
A Comparative Guide to the Synthesis of 3-Bromobutan-1-ol: An Environmental Impact Assessment
For researchers and professionals in drug development and chemical synthesis, the selection of a synthetic route extends beyond mere yield and purity. The environmental footprint of a chemical process is a critical consideration, governed by principles of green chemistry. This guide provides a comparative environmental impact assessment of two plausible synthesis routes for 3-Bromobutan-1-ol, a valuable intermediate in organic synthesis. The comparison is based on key green chemistry metrics, hazard profiles of the involved substances, and representative experimental protocols.
Route 1: Anti-Markovnikov Hydrobromination of 3-buten-1-ol
This route involves the addition of hydrogen bromide (HBr) to the alkene 3-buten-1-ol. To achieve the desired 1-bromo substitution, the reaction must proceed via an anti-Markovnikov addition, which is typically facilitated by a free-radical mechanism initiated by peroxides or UV light.
Experimental Protocol (Representative)
Materials:
-
3-buten-1-ol (1.0 eq)
-
Hydrobromic acid (48% aqueous solution, 1.2 eq)
-
Benzoyl peroxide (radical initiator, 0.05 eq)
-
Diethyl ether (solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Anhydrous magnesium sulfate
-
Anti-bumping granules
Procedure:
-
To a stirred solution of 3-buten-1-ol in diethyl ether under an inert atmosphere (e.g., nitrogen or argon), add benzoyl peroxide.
-
Cool the mixture in an ice bath and slowly add hydrobromic acid dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or GC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude 3-Bromobutan-1-ol by vacuum distillation.
Caption: Experimental workflow for the synthesis of 3-Bromobutan-1-ol via anti-Markovnikov hydrobromination.
Route 2: Bromination of 1,3-Butanediol with Phosphorus Tribromide
This classical method involves the nucleophilic substitution of a primary hydroxyl group in 1,3-butanediol with a bromide from phosphorus tribromide (PBr₃). This reaction typically proceeds via an Sₙ2 mechanism.
Experimental Protocol (Representative)
Materials:
-
1,3-Butanediol (1.0 eq)
-
Phosphorus tribromide (PBr₃, 0.4 eq, as PBr₃ can provide three bromide ions)
-
Pyridine (optional, to neutralize the HBr byproduct)
-
Diethyl ether (solvent)
-
Ice
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Anti-bumping granules
Procedure:
-
In a round-bottom flask equipped with a dropping funnel and a reflux condenser, place 1,3-butanediol and diethyl ether.
-
Cool the flask in an ice bath and slowly add phosphorus tribromide dropwise with vigorous stirring. If used, pyridine can be added prior to PBr₃.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours.
-
Monitor the reaction by TLC or GC to confirm the consumption of the starting material.
-
After completion, cool the reaction mixture in an ice bath and cautiously pour it over crushed ice to decompose the excess PBr₃.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution until no further effervescence is observed, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purify the resulting crude 3-Bromobutan-1-ol by vacuum distillation.
Caption: Experimental workflow for the synthesis of 3-Bromobutan-1-ol via bromination of 1,3-butanediol.
Environmental Impact Comparison
The following table summarizes the key environmental and safety considerations for each synthetic route.
| Parameter | Route 1: Anti-Markovnikov Hydrobromination | Route 2: Bromination with PBr₃ | Greener Alternative (Conceptual) |
| Starting Material | 3-buten-1-ol | 1,3-Butanediol | 3-buten-1-ol or 1,3-Butanediol |
| Reagents | HBr, Benzoyl peroxide | PBr₃, Pyridine (optional) | H₂O₂/HBr, NaBr/NaBrO₃, or electrochemical methods.[1][2] |
| Solvent | Diethyl ether (flammable, volatile) | Diethyl ether (flammable, volatile) | Water, Ethanol, or solvent-free conditions.[1] |
| Byproducts | Water, Benzoyl peroxide decomposition products | Phosphorous acid (H₃PO₃), Pyridinium bromide | Water, sodium salts.[2] |
| Atom Economy (Theoretical) | ~70% (C₄H₈O + HBr → C₄H₉BrO) | ~68% (3C₄H₁₀O₂ + PBr₃ → 3C₄H₉BrO + H₃PO₃) | Potentially higher depending on the specific reaction |
| E-Factor (Estimated) | High (significant solvent and aqueous waste) | High (significant solvent and aqueous waste) | Lower due to reduced use of hazardous reagents and solvents |
| Hazards | Flammable solvent, corrosive HBr, peroxide initiator (potential for explosion). 3-buten-1-ol is flammable and an irritant.[3][4] | Highly corrosive and water-reactive PBr₃, flammable solvent. PBr₃ can produce toxic phosphine upon decomposition.[5] 1,3-butanediol has low toxicity.[6][7] | Milder and safer reagents, reduced use of volatile organic solvents.[1] |
| Waste Stream | Aqueous waste containing sodium salts and residual reagents. Organic solvent waste. | Aqueous waste containing phosphorous acid and sodium salts. Organic solvent waste. Phosphorous acid can contribute to water pollution.[8][9] | Primarily aqueous waste with benign salts.[2] |
Discussion and Conclusion
Route 1: Anti-Markovnikov Hydrobromination offers a direct approach to the target molecule. Its primary environmental drawbacks lie in the use of a volatile and flammable solvent (diethyl ether) and a potentially explosive radical initiator. The atom economy is moderate, and the work-up generates significant aqueous waste.
Route 2: Bromination with PBr₃ is a well-established method for converting alcohols to alkyl bromides. However, it employs the highly hazardous phosphorus tribromide, which is corrosive, reacts violently with water, and generates phosphorous acid as a significant byproduct.[5] While the starting material, 1,3-butanediol, is of low toxicity, the reagent's hazardous nature and the generation of a phosphorus-containing waste stream are major environmental concerns.[6][7]
Greener Alternatives: The field of green chemistry offers several promising alternatives for bromination reactions that could be adapted for the synthesis of 3-Bromobutan-1-ol.[1] Methods employing H₂O₂/HBr systems, bromide/bromate salts, or electrochemical generation of bromine in situ can significantly reduce the hazards and waste associated with traditional methods.[1][2] These approaches often use water as a solvent and produce benign salts as byproducts, leading to a much lower E-factor and a more sustainable process.
Recommendation for Researchers:
For laboratory-scale synthesis, both Route 1 and Route 2 are viable but require stringent safety precautions. From an environmental perspective, neither route is ideal due to the use of hazardous reagents and the generation of significant waste.
Professionals in drug development and process chemistry should strongly consider investing in the development of a greener synthesis for 3-Bromobutan-1-ol. Adapting methods based on in situ bromine generation from safer sources in aqueous or solvent-free systems would align with the principles of green chemistry, leading to a safer, more sustainable, and ultimately more economical process on a larger scale. The initial investment in process development for a greener route is likely to be offset by reduced waste disposal costs, enhanced safety, and a more favorable regulatory profile.
References
- 1. espublisher.com [espublisher.com]
- 2. Eco-friendly Bromide-Bromate Bromination Alternative to Liquid Bromine | Chemical Industry Digest [chemindigest.com]
- 3. gelest.com [gelest.com]
- 4. 3-Buten-1-ol | C4H8O | CID 69389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. byjus.com [byjus.com]
- 6. echemi.com [echemi.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. Environmental impact and management of phosphogypsum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rapport-environnemental.prayon.com [rapport-environnemental.prayon.com]
In-Silico Modeling and Comparative Reactivity Analysis of 3-Bromobutan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in-silico analysis and comparative guide to the predicted reactivity of 3-Bromobutan-1-ol. Due to a scarcity of direct experimental data for this specific compound, this report leverages established principles of physical organic chemistry and computational predictions to evaluate its behavior in key chemical transformations. The reactivity of 3-Bromobutan-1-ol is compared with isomeric and analogous compounds to provide a predictive framework for its utility in synthetic chemistry and drug development.
Physicochemical Properties
A summary of the key physicochemical properties of 3-Bromobutan-1-ol and its comparators is presented in Table 1. These properties are crucial for understanding the molecule's behavior in different solvent systems and its potential for intermolecular interactions.
| Property | 3-Bromobutan-1-ol | 4-Bromobutan-1-ol | 3-Bromobutan-2-ol | 1-Bromobutane |
| Molecular Formula | C4H9BrO[1] | C4H9BrO[2] | C4H9BrO[3] | C4H9Br |
| Molecular Weight | 153.02 g/mol [1] | 153.02 g/mol [2] | 153.02 g/mol [3] | 137.02 g/mol |
| Structure | Secondary Alkyl Halide, Primary Alcohol | Primary Alkyl Halide, Primary Alcohol | Secondary Alkyl Halide, Secondary Alcohol | Primary Alkyl Halide |
| Predicted Boiling Point | ~180-190 °C | ~175-185 °C | ~170-180 °C | 101.6 °C |
| Predicted LogP | 1.1[1] | 1.1 | 1.2[3] | 2.7 |
Predicted Reactivity Profile
The reactivity of 3-Bromobutan-1-ol is dictated by the presence of both a secondary alkyl bromide and a primary alcohol functional group. This bifunctionality allows for a range of potential reactions, primarily nucleophilic substitutions and eliminations at the carbon bearing the bromine atom.
Nucleophilic Substitution Reactions
3-Bromobutan-1-ol, being a secondary alkyl halide, can undergo nucleophilic substitution through both S(_N)1 and S(_N)2 mechanisms. The predominant pathway is highly dependent on the reaction conditions.[4]
-
S(_N)2 Mechanism: Favored by strong, non-bulky nucleophiles in polar aprotic solvents (e.g., acetone, DMF). This pathway is expected to proceed with inversion of stereochemistry at the C-3 position.
-
S(_N)1 Mechanism: Favored by weak nucleophiles in polar protic solvents (e.g., ethanol, water). This mechanism proceeds through a secondary carbocation intermediate. The presence of the hydroxyl group may influence the stability of this intermediate.
Elimination Reactions
Competition from elimination reactions (E1 and E2) is a significant consideration, especially with strong, bulky bases and at elevated temperatures.
-
E2 Mechanism: Favored by strong, sterically hindered bases (e.g., potassium tert-butoxide). This bimolecular elimination would likely lead to the formation of but-2-en-1-ol and but-3-en-1-ol.
-
E1 Mechanism: Can compete with S(_N)1 reactions, particularly at higher temperatures, proceeding through the same carbocation intermediate.
Comparative Reactivity Analysis
The predicted reactivity of 3-Bromobutan-1-ol is best understood in comparison to its structural isomers and analogues.
| Compound | Predicted Predominant Substitution Mechanism | Predicted Relative Substitution Rate | Predicted Predominant Elimination Mechanism | Predicted Relative Elimination Rate | Rationale |
| 3-Bromobutan-1-ol | S(_N)1 / S(_N)2 | Moderate | E1 / E2 | Moderate | Secondary halide allows for both pathways. Steric hindrance is moderate. |
| 4-Bromobutan-1-ol | S(_N)2 | Faster than 3-bromobutan-1-ol in S(_N)2 | E2 | Slower | Primary halide strongly favors S(_N)2 with minimal steric hindrance. |
| 3-Bromobutan-2-ol | S(_N)1 / S(_N)2 | Similar to 3-bromobutan-1-ol | E1 / E2 | Faster | Secondary halide reactivity is similar. The secondary alcohol may influence carbocation stability differently. |
| 1-Bromobutane | S(_N)2 | Faster than 3-bromobutan-1-ol in S(_N)2 | E2 | Slower | Primary halide with less steric hindrance than 4-bromobutan-1-ol due to the absence of the hydroxyl group. |
Experimental Protocols
While specific experimental data for 3-Bromobutan-1-ol is limited, the following general protocols can be employed to assess its reactivity and validate the in-silico predictions.
Protocol 1: S(_N)2 Reactivity Assessment with Sodium Azide
Objective: To determine the rate of S(_N)2 reaction of 3-Bromobutan-1-ol.
Materials: 3-Bromobutan-1-ol, Sodium Azide (NaN(_3)), Anhydrous Dimethylformamide (DMF), Diethyl ether, Water, Saturated aqueous sodium bicarbonate solution, Brine, Magnetic stirrer, Reflux condenser, Round-bottom flask, Separatory funnel, Thin Layer Chromatography (TLC) supplies.
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-Bromobutan-1-ol (1 equivalent).
-
Add anhydrous DMF to dissolve the substrate.
-
Add sodium azide (1.5 equivalents) to the solution.
-
Heat the reaction mixture to 50-60°C with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing diethyl ether and water.
-
Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, 3-azidobutan-1-ol.
-
The reaction rate can be quantified by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 2: Solvolysis for S(_N)1 Reactivity Assessment
Objective: To determine the rate of S(_N)1 solvolysis of 3-Bromobutan-1-ol.
Materials: 3-Bromobutan-1-ol, 80% Ethanol/20% Water (v/v) solvent, pH indicator (e.g., bromothymol blue), Sodium hydroxide (NaOH) solution of known concentration, Burette, Thermostated water bath.
Procedure:
-
Prepare a solution of 3-Bromobutan-1-ol in 80% ethanol/water.
-
Add a few drops of a pH indicator.
-
Place the reaction flask in a thermostated water bath to maintain a constant temperature.
-
The solvolysis reaction will produce HBr, causing the pH to decrease and the indicator to change color.
-
Titrate the generated acid with a standardized solution of NaOH at regular time intervals to maintain the initial color of the indicator.
-
The rate of reaction is determined by the rate of consumption of the NaOH solution.
Visualizations
Caption: S(_N)2 reaction pathway of 3-Bromobutan-1-ol.
Caption: S(_N)1 reaction pathway of 3-Bromobutan-1-ol.
Caption: General experimental workflow for reactivity studies.
References
A Head-to-Head Comparison of Grignard and Other Coupling Reactions for 3-Bromobutan-1-ol in Organic Synthesis
For researchers, scientists, and drug development professionals, the choice of a carbon-carbon bond-forming reaction is critical in the synthesis of complex molecules. This guide provides a head-to-head comparison of the Grignard reaction versus other prominent cross-coupling reactions—Kumada, Stille, Negishi, Suzuki, Heck, and Sonogashira—for the functionalization of 3-Bromobutan-1-ol. The inherent challenge of this substrate lies in its bifunctional nature, possessing both a reactive bromide and a nucleophilic/protic hydroxyl group, which dictates the feasibility and efficiency of each method.
The primary obstacle in utilizing 3-Bromobutan-1-ol directly in many coupling reactions is the incompatibility of the free hydroxyl group with organometallic reagents and some catalysts. Grignard reagents, being strong bases, will be quenched by the acidic proton of the alcohol. Similarly, many transition metal-catalyzed reactions can be inhibited by the coordination of the alcohol to the metal center. Therefore, a protection-deprotection strategy is often necessary for successful cross-coupling. This comparison will consider both the direct reaction (where applicable) and the reactions involving a protected form of the substrate, specifically as its tert-butyldimethylsilyl (TBDMS) ether.
At a Glance: Performance Comparison
The following table summarizes the key performance indicators for each reaction, providing a comparative overview of their suitability for coupling reactions with 3-Bromobutan-1-ol.
| Reaction Type | Substrate Form | Typical Yield | Functional Group Tolerance | Key Advantages | Key Disadvantages |
| Grignard Reaction | Unprotected | Low (intramolecular cyclization) | Very Low | Inexpensive reagents | Incompatible with acidic protons, intramolecular side reactions |
| Protected (TBDMS) | Moderate to High | Low | Readily available reagents | Requires protection/deprotection, sensitive to moisture and air | |
| Kumada Coupling | Protected (TBDMS) | High | Low | High reactivity | Limited functional group tolerance, requires stoichiometric organomagnesium reagent |
| Stille Coupling | Protected (TBDMS) | High | High | Excellent functional group tolerance, stable organotin reagents | Toxic tin byproducts, purification can be challenging |
| Negishi Coupling | Protected (TBDMS) | High | Moderate to High | High reactivity, good functional group tolerance | Air- and moisture-sensitive organozinc reagents |
| Suzuki Coupling | Protected (TBDMS) | High | Very High | Stable and non-toxic boronic acids, broad substrate scope | Can require specific ligands and bases for optimal performance |
| Heck Reaction | Protected (TBDMS) | Moderate to High | Good | Does not require pre-formed organometallic reagents | Typically limited to sp²-sp³ coupling, regioselectivity can be an issue |
| Sonogashira Coupling | Protected (TBDMS) | High | Good | Direct alkynylation | Requires a terminal alkyne, copper co-catalyst often needed |
Reaction Workflows and Logical Relationships
The decision-making process for selecting a suitable coupling reaction for 3-Bromobutan-1-ol can be visualized as a workflow that considers the need for protecting groups and the nature of the desired transformation.
A Comparative Guide to the Purification of 3-Bromobutan-1-ol
For researchers and professionals in drug development and organic synthesis, obtaining highly pure 3-Bromobutan-1-ol is crucial for ensuring the integrity of subsequent reactions and the quality of the final product. The crude product following synthesis typically contains a variety of impurities, including unreacted starting materials such as butan-1-ol, residual acid catalysts like hydrobromic acid (HBr) and sulfuric acid (H₂SO₄), and various byproducts. This guide provides a comparative analysis of common purification methods for 3-Bromobutan-1-ol, supported by experimental protocols and data.
Comparison of Purification Efficacy
The selection of a purification strategy for 3-Bromobutan-1-ol depends on the nature of the impurities and the desired final purity. The most effective methods are fractional distillation and flash column chromatography, often preceded by an aqueous workup to neutralize acidic impurities.
| Purification Method | Key Impurities Removed | Expected Purity (%) | Expected Recovery (%) |
| Aqueous Workup (NaHCO₃ wash) | Residual acids (HBr, H₂SO₄) | - | >95 |
| Fractional Distillation | Unreacted Butan-1-ol, volatile byproducts | >97 | 85-95 |
| Flash Column Chromatography | Colored impurities, less volatile byproducts, trace polar impurities | >99 | 90-97 |
Note: The expected purity and recovery data are based on typical results for the closely related compound 3-Bromobutan-2-ol and serve as a reasonable estimate for 3-Bromobutan-1-ol.
Experimental Protocols
Aqueous Workup for Neutralization of Acidic Impurities
This initial step is critical for removing any residual acids from the synthesis.
Methodology:
-
Transfer the crude 3-Bromobutan-1-ol to a separatory funnel.
-
Dilute the crude product with a water-immiscible organic solvent, such as diethyl ether or dichloromethane, at a 2:1 ratio (solvent:crude product).
-
Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. Gently swirl the funnel and periodically vent to release the carbon dioxide gas produced.
-
Continue the addition of the NaHCO₃ solution until the effervescence ceases, indicating that all the acid has been neutralized.
-
Stopper the separatory funnel and shake vigorously for 1-2 minutes, remembering to vent frequently.
-
Allow the layers to separate completely. The organic layer contains the desired product, and the aqueous layer contains the salt byproducts.
-
Drain and discard the lower aqueous layer.
-
Wash the organic layer with brine (a saturated aqueous solution of NaCl) to remove any remaining water.
-
Separate and collect the organic layer.
-
Dry the organic layer over an anhydrous drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter off the drying agent.
-
Concentrate the organic solvent using a rotary evaporator to yield the neutralized crude 3-Bromobutan-1-ol.
Purification by Fractional Distillation
Fractional distillation is highly effective for separating 3-Bromobutan-1-ol from lower-boiling impurities like unreacted butan-1-ol.
Methodology:
-
Assemble a fractional distillation apparatus, ensuring all glassware is completely dry. A Vigreux column is suitable for this separation.
-
Place the neutralized crude 3-Bromobutan-1-ol and a few boiling chips or a magnetic stir bar into the distillation flask.
-
Begin to gently heat the distillation flask using a heating mantle.
-
Carefully monitor the temperature at the still head. The first fraction to distill will be the lower-boiling impurities, primarily unreacted butan-1-ol (boiling point ~117-118 °C). Collect and set aside this initial fraction.
-
As the temperature begins to rise, change the receiving flask to collect the main fraction. The boiling point of 3-Bromobutan-1-ol is approximately 176-178 °C at atmospheric pressure.
-
Continue to collect the fraction that distills at a stable temperature corresponding to the boiling point of 3-Bromobutan-1-ol.
-
Stop the distillation before the flask boils to dryness to avoid the concentration of potentially unstable residues.
Purification by Flash Column Chromatography
For achieving the highest purity, flash column chromatography is the method of choice. It is particularly effective at removing colored and less volatile impurities.
Methodology:
-
Mobile Phase Selection: Determine a suitable mobile phase (eluent) system using thin-layer chromatography (TLC). A common starting point for a compound of this polarity is a mixture of hexanes and ethyl acetate. The ideal eluent system should provide a retention factor (Rf) of approximately 0.2-0.3 for 3-Bromobutan-1-ol.
-
Column Packing:
-
Securely clamp a glass chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
Prepare a slurry of silica gel (230-400 mesh) in the chosen eluent and pour it into the column.
-
Gently tap the column to ensure even packing and remove any air bubbles. .
-
Allow the silica gel to settle, and then add a protective layer of sand on top.
-
-
Sample Loading:
-
Dissolve the 3-Bromobutan-1-ol (from distillation or neutralized crude) in a minimal amount of the eluent.
-
Carefully apply the sample solution to the top of the silica gel bed using a pipette.
-
Open the stopcock and allow the sample to adsorb onto the silica gel.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply gentle air pressure to the top of the column to force the eluent through the silica gel at a steady rate.
-
Collect the eluate in a series of fractions (e.g., in test tubes or small flasks).
-
-
Analysis:
-
Monitor the composition of the collected fractions using TLC.
-
Combine the fractions that contain the pure 3-Bromobutan-1-ol.
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.
-
Visualization of Purification Workflow
Caption: General purification workflow for 3-Bromobutan-1-ol.
Caption: Logical relationship between impurity types and purification methods.
Safety Operating Guide
Proper Disposal of 3-Bromobutan-1-ol: A Comprehensive Guide for Laboratory Professionals
Effective management and disposal of 3-Bromobutan-1-ol are paramount for ensuring laboratory safety and environmental protection. As a brominated organic compound, it is classified as hazardous material and necessitates specific handling and disposal protocols. This guide provides detailed, step-by-step procedures for the safe disposal of 3-Bromobutan-1-ol, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Spill Response
In the event of a spill or accidental release, prompt and appropriate action is critical to mitigate exposure and prevent environmental contamination.
Personal Protective Equipment (PPE): Always handle 3-Bromobutan-1-ol in a well-ventilated area, preferably within a chemical fume hood. The following minimum PPE should be worn:
-
Eye Protection: Chemical splash goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., polyvinyl alcohol or laminate gloves, as standard gloves may be penetrated).[1]
-
Body Protection: A lab coat or other impervious clothing to prevent skin contact.[1]
-
Respiratory Protection: If working outside a fume hood or if vapors/aerosols are generated, a NIOSH-approved respirator with an organic vapor cartridge is required.[1]
Spill Cleanup Protocol:
-
Evacuate and Ventilate: Immediately alert others in the area and evacuate if the spill is large. Ensure the area is well-ventilated.[1]
-
Containment: For small spills, absorb the material with an inert substance such as sand, vermiculite, or a commercial absorbent.[1] Prevent the spill from entering drains.[1]
-
Collection: Carefully collect the absorbed material and any contaminated items (e.g., gloves, absorbent pads) into a designated, sealable, and chemically compatible container for hazardous waste.[2]
-
Decontamination: Clean the spill area thoroughly with soap and water.[3]
Disposal Plan: Step-by-Step Guidance
The required method for the disposal of 3-Bromobutan-1-ol is through a licensed hazardous waste disposal company.[1] In-laboratory chemical treatment is not recommended due to the potential for hazardous reactions and the generation of other regulated waste products.[1]
-
Waste Collection: Collect all waste containing 3-Bromobutan-1-ol, including contaminated consumables (e.g., pipette tips, gloves, absorbent paper), in a designated hazardous waste container.[1]
-
Waste Handling and Storage:
-
Container: Use a designated, leak-proof, and chemically compatible container for waste collection. The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "3-Bromobutan-1-ol".[1][2]
-
Segregation: Store the waste container away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3]
-
Storage Area: Keep the waste container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[4][5]
-
-
Request Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a hazardous waste pickup. Provide them with all necessary information about the waste stream.[1]
-
Documentation: Complete all required waste disposal forms and maintain a record of the disposal activities as mandated by your institution and local regulations.[1]
Summary of Key Information
| Property | Value |
| Chemical Name | 3-Bromobutan-1-ol |
| CAS Number | 6089-12-9[4][6] |
| Molecular Formula | C4H9BrO[4][6] |
| Signal Word | Danger[4] |
| Hazard Statements | H225: Highly flammable liquid and vaporH315: Causes skin irritationH319: Causes serious eye irritation[4][6] |
| Disposal | P501: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[5][7] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of 3-Bromobutan-1-ol.
Caption: Disposal workflow for 3-Bromobutan-1-ol.
References
Essential Safety and Logistical Information for Handling 3-Bromobutan-1-ol
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, particularly when handling hazardous chemicals like 3-Bromobutan-1-ol. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure and efficient research environment.
Chemical Properties and Hazards
3-Bromobutan-1-ol is a flammable liquid that can cause skin and eye irritation.[1] Understanding its physical and chemical properties is the first step toward safe handling.
| Property | Value | Source |
| CAS Number | 6089-12-9 | [1] |
| Molecular Formula | C4H9BrO | [1] |
| Molecular Weight | 153.02 g/mol | [1] |
| Appearance | Liquid | |
| Storage Temperature | 2-8°C, keep in a dark place, sealed in dry conditions |
Hazard Classifications:
-
Flammable Liquid
-
Skin Irritant
-
Eye Irritant
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment (PPE) plan is critical to mitigate the risks associated with 3-Bromobutan-1-ol. The following PPE is mandatory when handling this substance:
-
Eye and Face Protection: Chemical splash goggles that meet EN 166 (EU) or NIOSH (US) standards are essential to protect against splashes.[2] A face shield should also be worn for additional protection.
-
Skin Protection:
-
Gloves: Chemical-resistant gloves must be worn. While specific compatibility data for 3-Bromobutan-1-ol is limited, it is advisable to use gloves resistant to halogenated organic compounds. Always inspect gloves for any signs of degradation or perforation before use.
-
Lab Coat: A flame-retardant lab coat or a lab coat made of a non-flammable material is required to protect against splashes and fire hazards.
-
Protective Clothing: Ensure arms and legs are fully covered.
-
-
Respiratory Protection: All handling of 3-Bromobutan-1-ol should be conducted in a certified chemical fume hood to avoid the inhalation of vapors.[2] If work outside a fume hood is unavoidable, a NIOSH-approved respirator with an organic vapor cartridge is necessary.
Operational Plan for Handling 3-Bromobutan-1-ol
A systematic approach to handling 3-Bromobutan-1-ol will significantly enhance safety and operational efficiency.
1. Preparation:
-
Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.
-
Verify that an appropriate fire extinguisher (e.g., dry chemical, carbon dioxide, or alcohol-resistant foam) is accessible.
-
Have a spill kit readily available. The kit should contain absorbent materials suitable for flammable liquids.
-
Locate the nearest safety shower and eyewash station and confirm they are in working order.
2. Handling and Use:
-
Wear all required PPE before handling the chemical.
-
Ground all equipment and containers to prevent the buildup of static electricity, which can be an ignition source.
-
Use only non-sparking tools.[2]
-
When transferring the liquid, do so slowly and carefully to minimize splashing and vapor generation.
-
Keep containers of 3-Bromobutan-1-ol tightly closed when not in use.
-
Avoid contact with incompatible materials such as strong oxidizing agents.
3. Storage:
-
Store 3-Bromobutan-1-ol in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.
-
The storage container should be tightly sealed and clearly labeled.
-
Store in a designated flammable liquids cabinet.
Emergency Procedures
In the event of an emergency, immediate and appropriate action is crucial.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]
-
Skin Contact: Remove all contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[2][3] Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3]
-
Spill:
-
Evacuate the area and eliminate all ignition sources.
-
Ventilate the area.
-
For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain and absorb the liquid.
-
Place the absorbed material into a sealed, properly labeled container for disposal.
-
For large spills, contact your institution's environmental health and safety (EHS) department immediately.
-
Disposal Plan
Proper disposal of 3-Bromobutan-1-ol and any contaminated materials is essential to protect the environment and comply with regulations.
-
Waste Collection:
-
Collect all waste containing 3-Bromobutan-1-ol, including contaminated gloves, absorbent materials, and empty containers, in a designated hazardous waste container.
-
The container must be leak-proof, compatible with halogenated organic compounds, and clearly labeled as "Hazardous Waste" with the full chemical name.
-
-
Waste Segregation:
-
Do not mix 3-Bromobutan-1-ol waste with other waste streams, particularly non-halogenated organic waste, to ensure proper disposal and to avoid potentially hazardous reactions.
-
-
Disposal Procedure:
-
Follow your institution's and local regulations for the disposal of hazardous chemical waste.
-
Contact your EHS department to arrange for the pickup and disposal of the waste container. Do not attempt to dispose of this chemical down the drain or in regular trash.
-
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of 3-Bromobutan-1-ol, from preparation to disposal.
Caption: Workflow for Safe Handling of 3-Bromobutan-1-ol.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
